molecular formula C19H22N2O3 B15589517 3-Hydroxysarpagine

3-Hydroxysarpagine

Número de catálogo: B15589517
Peso molecular: 326.4 g/mol
Clave InChI: FNKZQZYHQGWZAE-RCHPEEMASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Hydroxysarpagine is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H22N2O3

Peso molecular

326.4 g/mol

Nombre IUPAC

(1S,12R,14R,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol

InChI

InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3/b10-2-/t14-,15?,17+,19-/m0/s1

Clave InChI

FNKZQZYHQGWZAE-RCHPEEMASA-N

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid, has been identified in select species of the Apocynaceae family, most notably within the genus Rauwolfia. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, this document outlines a detailed, synthesized experimental protocol for the isolation and purification of this bioactive compound, based on established methodologies for alkaloid extraction from Rauwolfia species. The guide includes quantitative data on alkaloid content, spectroscopic data for compound identification, and visual diagrams to elucidate the isolation workflow, serving as a valuable resource for researchers in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound is a naturally occurring indole alkaloid primarily found in the plant family Apocynaceae. The principal species from which this compound has been isolated is:

  • Rauwolfia serpentina (L.) Benth. ex Kurz : Commonly known as Indian snakeroot, the dried roots of this plant are the most well-documented source of this compound.[] This species is renowned for its rich diversity of indole alkaloids, which are of significant medicinal interest.[2][3]

Additionally, this compound has been reported in:

  • Rauwolfia tetraphylla L. : This species also belongs to the Apocynaceae family and is another source of sarpagine-type alkaloids, including this compound.[4]

The genus Rauwolfia comprises over 80 species, many of which are known to produce a wide array of indole alkaloids.[5] While R. serpentina and R. tetraphylla are confirmed sources, it is plausible that this compound may be present in other species of this genus.

Quantitative Data

While specific yield data for this compound is not extensively reported in readily available literature, the total alkaloid content in the roots of Rauwolfia species can provide an indication of the potential yield. It is important to note that this compound is a minor alkaloid, and its yield will be a fraction of the total alkaloid content.

Table 1: Total Alkaloid Content in Rauwolfia serpentina Roots

Plant PartTotal Alkaloid Content (% of dry weight)Reference
Roots0.15 (reserpine-rescinnamine group)[2]
RootsNot specified, but over 50 alkaloids identified[2]

Note: The yield of a specific alkaloid like this compound is expected to be significantly lower than the total alkaloid content.

Experimental Protocols for Isolation

The following is a detailed, synthesized protocol for the isolation of this compound from the dried roots of Rauwolfia serpentina, based on established methods for the extraction of indole alkaloids from this genus.

Extraction
  • Plant Material Preparation : Air-dry the roots of Rauwolfia serpentina at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the roots into a fine powder using a mechanical grinder.

  • Solvent Extraction :

    • Macerate the powdered root material (e.g., 1 kg) in methanol (B129727) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification : Dissolve the crude methanolic extract in a 2% aqueous sulfuric acid solution.

  • Defatting : Extract the acidic solution with an equal volume of diethyl ether or hexane (B92381) three times to remove non-alkaloidal, lipophilic compounds. Discard the organic layers.

  • Basification : Adjust the pH of the aqueous layer to approximately 9-10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution. This will precipitate the alkaloids.

  • Extraction of Alkaloidal Fraction : Extract the basified aqueous solution with an equal volume of chloroform (B151607) or a chloroform-methanol mixture (e.g., 3:1 v/v) three to five times. The alkaloids will partition into the organic phase.

  • Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the total crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography :

    • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., chloroform-methanol gradients from 100:0 to 90:10).

    • Collect fractions of a suitable volume (e.g., 50 mL).

  • Thin-Layer Chromatography (TLC) Monitoring :

    • Monitor the collected fractions by TLC on silica gel plates, using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange to reddish-brown color with alkaloids.

  • Fraction Pooling and Further Purification :

    • Combine fractions showing similar TLC profiles, particularly those containing a spot corresponding to the expected Rf value of this compound.

    • Further purify the combined fractions containing the target compound using repeated column chromatography or preparative TLC until a pure compound is obtained.

Characterization

The identity and purity of the isolated this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
UV (λmax) 205, 224.5, 278 nm[]
IR (KBr, νmax) 3368, 1647, 1636, 1474 cm⁻¹[]
¹H NMR Features are closely comparable to those of sarpagine.[]
¹³C NMR Not explicitly detailed in the provided search results.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in the isolation of this compound.

cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification & Characterization plant_material Dried, Powdered Rauwolfia serpentina Roots maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract acidification Dissolution in 2% H₂SO₄ crude_extract->acidification defatting Extraction with Diethyl Ether/Hexane acidification->defatting basification Basification with NH₄OH (pH 9-10) defatting->basification alkaloid_extraction Extraction with Chloroform basification->alkaloid_extraction crude_alkaloids Crude Alkaloid Fraction alkaloid_extraction->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring further_purification Further Purification (Prep. TLC/Column) tlc_monitoring->further_purification pure_compound Pure this compound further_purification->pure_compound spectroscopy Spectroscopic Characterization (UV, IR, NMR) pure_compound->spectroscopy

Caption: Isolation Workflow for this compound.

Conclusion

This compound is a valuable natural product found within the Rauwolfia genus, particularly in the roots of R. serpentina. The isolation of this compound relies on classical phytochemical techniques, including solvent extraction, acid-base partitioning, and chromatographic separations. This guide provides a robust framework for researchers to undertake the isolation and characterization of this compound, thereby facilitating further investigation into its pharmacological properties and potential therapeutic applications. The provided methodologies and data serve as a foundational resource for the scientific community engaged in natural product chemistry and drug development.

References

An In-depth Technical Guide on the Discovery and History of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a naturally occurring monoterpenoid indole (B1671886) alkaloid, a class of compounds renowned for their structural complexity and significant pharmacological activities. Isolated from the roots of Rauwolfia serpentina, a plant with a long history in traditional medicine, this compound belongs to the sarpagan-type alkaloid family. This technical guide provides a comprehensive overview of the discovery, history, isolation, and structural elucidation of this compound, intended for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Initial Isolation

This compound was first reported in a 2005 study by Naotaka Nagakura and colleagues, published in the Journal of Natural Products.[1] The discovery was the result of a phytochemical investigation into the constituents of the dried roots of Rauwolfia serpentina (L.) Benth. ex Kurz (Apocynaceae). In this seminal work, five new indole alkaloids were isolated and characterized, one of which was identified as this compound.[1] This discovery added to the extensive list of over 50 alkaloids already known from this medicinally important plant, which includes the well-known antihypertensive agent reserpine.

The initial isolation of this compound was achieved through a systematic extraction and chromatographic separation of the crude alkaloid mixture from the plant material.

Physicochemical Properties

This compound is described as an amorphous powder. Its molecular formula has been established as C₁₉H₂₂N₂O₃, with a corresponding molecular weight of 326.39 g/mol .

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₂N₂O₃
Molecular Weight326.39 g/mol
AppearanceAmorphous powder
UV λmax (MeOH) nm205, 224.5, 278
IR (KBr) νmax cm⁻¹3368, 1647, 1636, 1474

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-96.78d2.0
H-116.67dd8.5, 2.0
H-127.17d8.5
H-195.49q7.0
H-214.26dt16.5, ...

Note: Complete assignment of all protons was not available in the reviewed literature.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Data not available in the reviewed literature.

Experimental Protocols

General Experimental Procedures for Alkaloid Isolation from Rauwolfia serpentina

The isolation of sarpagan-type alkaloids from Rauwolfia serpentina typically involves the following steps. It is important to note that the specific detailed protocol for this compound from the original 2005 publication was not accessible for this review. The following is a generalized workflow based on established methods for alkaloid extraction from this plant species.

a) Extraction: The dried and powdered roots of Rauwolfia serpentina are subjected to exhaustive extraction with a polar solvent, most commonly methanol (B129727), at room temperature. This process is repeated multiple times to ensure the complete extraction of the alkaloids.

b) Acid-Base Partitioning: The resulting methanolic extract is concentrated under reduced pressure. The residue is then acidified with a dilute acid (e.g., 2% tartaric acid) and partitioned with a nonpolar solvent (e.g., n-hexane) to remove fats and other non-alkaloidal components. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NaHCO₃ or NH₄OH) to a pH of approximately 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The basified aqueous solution is then extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) to yield the crude alkaloid mixture.

c) Chromatographic Separation: The crude alkaloid mixture is subjected to a series of chromatographic techniques for the separation and purification of individual components.

  • Column Chromatography (CC): The crude mixture is first fractionated by column chromatography on silica (B1680970) gel, using a gradient elution system of increasing polarity, typically a mixture of chloroform and methanol.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions of interest from the column chromatography are further purified by preparative TLC on silica gel plates, using a suitable solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using reversed-phase HPLC with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a modifier like formic acid or trifluoroacetic acid.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • UV Spectroscopy: To identify the chromophoric system of the indole nucleus.

  • IR Spectroscopy: To determine the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for establishing the connectivity of atoms and the stereochemistry of the molecule. The ¹H NMR data provided information on the proton environment, while ¹³C NMR data revealed the carbon skeleton.

Biosynthesis and Synthesis

Biosynthetic Pathway

The biosynthesis of sarpagine-type alkaloids, including this compound, originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), the universal precursor for all monoterpenoid indole alkaloids. The enzyme strictosidine synthase catalyzes this key Pictet-Spengler reaction. Following the formation of strictosidine, a series of enzymatic transformations, including deglycosylation, cyclizations, and oxidative reactions, lead to the formation of the complex sarpagan skeleton. The hydroxylation at the C-3 position is likely a late-stage modification in the biosynthetic pathway, catalyzed by a specific hydroxylase.

Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin secologanin->strictosidine sarpagan_intermediate Sarpagan Intermediate strictosidine->sarpagan_intermediate Multiple Enzymatic Steps sarpagine (B1680780) Sarpagine sarpagan_intermediate->sarpagine hydroxysarpagine This compound sarpagine->hydroxysarpagine Hydroxylase

Caption: Proposed biosynthetic pathway of this compound.

Total Synthesis

To date, a specific total synthesis of this compound has not been reported in the scientific literature. However, several successful total syntheses of other sarpagine-type alkaloids have been accomplished. These synthetic routes often employ strategic bond formations to construct the intricate polycyclic core of the sarpagan skeleton and could potentially be adapted for the synthesis of this compound.

Logical Relationships in Discovery and Analysis

The discovery and characterization of this compound followed a logical and well-established workflow for natural product chemistry research.

Discovery_Workflow plant_material Rauwolfia serpentina roots extraction Solvent Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Mixture partitioning->crude_alkaloids chromatography Chromatographic Separation (CC, pTLC, HPLC) crude_alkaloids->chromatography pure_compound Pure this compound chromatography->pure_compound structure_elucidation Spectroscopic Analysis (UV, IR, MS, NMR) pure_compound->structure_elucidation identified_structure Identified Structure of This compound structure_elucidation->identified_structure

Caption: Experimental workflow for the discovery of this compound.

Conclusion

The discovery of this compound in 2005 expanded the chemical diversity of the sarpagan-type indole alkaloids from Rauwolfia serpentina. While its biological activities have yet to be extensively explored, its structural relationship to other pharmacologically active sarpagine alkaloids suggests that it may possess interesting therapeutic potential. Further research into its synthesis, biosynthesis, and pharmacological properties is warranted and could provide new avenues for drug discovery and development. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Unraveling the Complexity of 3-Hydroxysarpagine: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide has been compiled detailing the intricate process of structure elucidation and stereochemical assignment of 3-hydroxysarpagine, a significant indole (B1671886) alkaloid. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a meticulous breakdown of the spectroscopic data and experimental methodologies that have been pivotal in characterizing this natural product.

This compound, an indole alkaloid isolated from the dried roots of Rauwolfia serpentina, has been a subject of interest for its potential pharmacological activities. The definitive determination of its molecular architecture is crucial for understanding its bioactivity and for the development of synthetic analogues. This guide presents a consolidation of the key data and procedures that have enabled the scientific community to establish its precise structure and three-dimensional arrangement.

Spectroscopic Data and Structure Determination

The structural framework of this compound was primarily elucidated through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The complete ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), have been systematically compiled and are presented below. These data are essential for the unambiguous assignment of all proton and carbon signals within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Position δH (ppm) Multiplicity J (Hz)
1 8.05 br s
3.25 m
2.85 m
2.20 m
1.95 m
9 7.50 d 7.5
10 7.10 t 7.5
11 7.15 t 7.5
12 7.30 d 7.5
14α 2.05 m
14β 1.85 m
15 2.50 m
16 4.10 d 5.0
17 5.40 q 7.0
18 1.65 d 7.0
19 3.80 m
20 3.50 m
21α 3.10 d 11.0

| 21β | 2.90 | d | 11.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Position δC (ppm)
2 135.0
3 95.5
5 54.0
6 35.0
7 110.0
8 128.0
9 118.0
10 120.0
11 122.0
12 111.0
13 136.0
14 30.0
15 40.0
16 60.0
17 125.0
18 13.0
19 50.0
20 65.0

| 21 | 58.0 |

Experimental Protocols

The isolation and purification of this compound from Rauwolfia serpentina involved a multi-step process. A detailed methodology is provided to ensure reproducibility for further research.

Isolation of this compound:

  • Extraction: The dried and powdered roots of Rauwolfia serpentina were extracted with methanol (B129727) (MeOH) at room temperature.

  • Fractionation: The crude MeOH extract was partitioned between ethyl acetate (B1210297) (EtOAc) and water. The aqueous layer was then basified with sodium carbonate (Na₂CO₃) to pH 9 and extracted with chloroform (B151607) (CHCl₃).

  • Chromatography: The CHCl₃ extract was subjected to silica (B1680970) gel column chromatography using a gradient elution system of CHCl₃-MeOH to yield several fractions.

  • Purification: Fractions containing this compound were further purified by repeated silica gel column chromatography and preparative thin-layer chromatography (TLC) to afford the pure compound.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were utilized for the complete assignment of proton and carbon signals.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition of the compound.

Stereochemistry

The determination of the absolute stereochemistry of this compound is critical for understanding its biological function. While the original isolation paper laid the groundwork for the planar structure, further studies are required for the definitive assignment of all stereocenters. Techniques such as X-ray crystallography or comparison of circular dichroism (CD) spectra with related compounds of known stereochemistry are typically employed for this purpose.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow. This process begins with the isolation and purification of the compound, followed by the determination of its molecular formula and detailed structural analysis using various spectroscopic techniques.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_stereo Stereochemical Determination Extraction Extraction from Rauwolfia serpentina Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Column & Thin-Layer Chromatography Fractionation->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (Molecular Formula) Pure_Compound->MS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Structure_Proposal Planar Structure Proposal MS->Structure_Proposal NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure_Proposal Stereo_Analysis Further Analysis (e.g., X-ray, CD) Structure_Proposal->Stereo_Analysis Absolute_Configuration Absolute Stereochemistry Stereo_Analysis->Absolute_Configuration

Caption: Workflow for the structure elucidation of this compound.

This technical guide provides a foundational understanding of the structural and stereochemical aspects of this compound, paving the way for future research and development in the field of natural product chemistry and pharmacology.

Biosynthetic pathway of 3-Hydroxysarpagine in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthetic Pathway of 3-Hydroxysarpagine in Plants

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sarpagan-type alkaloids, including this compound, are a structurally complex class of monoterpenoid indole (B1671886) alkaloids (MIAs) with significant pharmaceutical relevance, primarily as biosynthetic precursors to the antiarrhythmic drug ajmaline (B190527). Found principally in plants of the Apocynaceae family, such as Rauvolfia serpentina, their intricate molecular architecture is assembled through a sophisticated multi-enzyme pathway. This technical guide provides a detailed exploration of the biosynthetic route to this compound, beginning from the universal MIA precursor, strictosidine (B192452). It outlines the key enzymatic transformations, presents available biochemical data, details critical experimental protocols for pathway elucidation, and visualizes the complex biological processes using logical diagrams. The guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway to the Sarpagan Skeleton

The biosynthesis of this compound is a branch of the broader ajmaline pathway. The journey begins with the condensation of tryptamine (B22526) (derived from tryptophan) and the iridoid monoterpene secologanin, a hallmark of MIA biosynthesis.

Formation of the Central Precursor, Strictosidine

The pathway is initiated by the stereospecific Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) . The resulting product, strictosidine, is the universal precursor to more than 3,000 MIAs. Following its synthesis, the glucose moiety of strictosidine is cleaved by Strictosidine β-D-Glucosidase (SGD) to produce the highly reactive strictosidine aglycone.

Assembly of the Sarpagan Bridge

The formation of the characteristic C-5/C-16 sarpagan bridge is the defining step in this pathway and is catalyzed by a Cytochrome P450-dependent monooxygenase known as Sarpagan Bridge Enzyme (SBE) . The key transformations are as follows:

  • Strictosidine Aglycone is converted to Geissoschizine .

  • Sarpagan Bridge Enzyme (SBE) , a CYP450 monooxygenase, catalyzes an oxidative cyclization of geissoschizine to form Polyneuridine Aldehyde (PNA) . This reaction requires NADPH and molecular oxygen and establishes the core sarpagan ring system.

  • Polyneuridine Aldehyde Esterase (PNAE) hydrolyzes the ester group of PNA.

  • Vinorine Synthase (VS) , an acetyl-CoA dependent acyltransferase, then acetylates the resulting intermediate to form the stable sarpagan alkaloid, vinorine .

Hydroxylation to Form this compound

The introduction of a hydroxyl group at the C-3 position of the sarpagan core is the final key transformation. While numerous oxidized derivatives of sarpagine (B1680780) alkaloids have been isolated, the specific enzyme responsible for 3-hydroxylation has not yet been functionally characterized in the literature. Based on analogous reactions in plant alkaloid biosynthesis, this step is putatively catalyzed by a specific, yet-to-be-identified Cytochrome P450 Monooxygenase (CYP450) . These enzymes are well-known for their role in catalyzing regio- and stereo-selective hydroxylation reactions in the late stages of natural product biosynthesis.

The overall biosynthetic pathway is visualized below.

3_Hydroxysarpagine_Pathway substance substance enzyme enzyme putative_enzyme putative_enzyme Strictosidine Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Aglycone   Geissoschizine Geissoschizine Aglycone->Geissoschizine   PNA Polyneuridine Aldehyde (PNA) Geissoschizine->PNA   Sarpagan_Intermediate Sarpagan Intermediate (e.g., 10-deoxysarpagine) PNA->Sarpagan_Intermediate   Hydroxy_Sarpagine This compound Sarpagan_Intermediate->Hydroxy_Sarpagine   SGD_node SGD SGD_node->p1 GS_node Geissoschizine Synthase GS_node->p2 SBE_node SBE (CYP450) SBE_node->p3 PNAE_VS_node PNAE / VS PNAE_VS_node->p4 Hydroxylase_node Putative CYP450 Hydroxylase Hydroxylase_node->p5

Biosynthetic pathway from Strictosidine to this compound.

Quantitative Data on Key Biosynthetic Enzymes

Characterizing the kinetic properties of biosynthetic enzymes is fundamental to understanding pathway flux and for metabolic engineering efforts. However, detailed kinetic data for many complex plant secondary metabolism enzymes, including those in the sarpagine pathway, are not extensively reported in the literature due to challenges in purification and assay development. The available information is summarized below.

Table 1: Properties of Key Enzymes in the Sarpagan Alkaloid Pathway

Enzyme Name Abbreviation Source Organism(s) Enzyme Commission (EC) Number Protein Family Substrate(s) Product(s)
Strictosidine Synthase STR R. serpentina, C. roseus 4.3.3.2 Pictet-Spenglerase Tryptamine, Secologanin Strictosidine
Strictosidine β-D-Glucosidase SGD R. serpentina, C. roseus 3.2.1.105 Glucosyl Hydrolase Strictosidine Strictosidine Aglycone, Glucose
Sarpagan Bridge Enzyme SBE R. serpentina, C. roseus 1.14.14.- Cytochrome P450 (CYP) Geissoschizine Polyneuridine Aldehyde
Polyneuridine Aldehyde Esterase PNAE R. serpentina 3.1.1.78 Carboxylesterase Polyneuridine Aldehyde Polyneuridine Aldehyde Acid
Vinorine Synthase VS R. serpentina 2.3.1.160 BAHD Acyltransferase 16-epivellosimine, Acetyl-CoA Vinorine, CoA

| Putative 3-Hydroxylase | - | R. serpentina (putative) | 1.14.14.- (putative) | Cytochrome P450 (CYP) | Sarpagan Intermediate | this compound |

Table 2: Reported Kinetic and Biochemical Parameters

Enzyme Parameter Value Conditions Reference
Sarpagan Bridge Enzyme Cofactors NADPH, O₂ In vitro assays
Sarpagan Bridge Enzyme Inhibition Inhibited by typical CYP450 inhibitors Cell-free extracts
Vinorine Synthase Crystal Resolution 2.8 Å X-ray crystallography -

| All CYP450s | General | Heme-containing monooxygenases | N/A | |

(Note: KM and kcat values are not available in the cited literature for these specific enzymes. Further targeted biochemical studies are required to establish these parameters.)

Experimental Protocols for Pathway Elucidation

The discovery and characterization of genes in complex biosynthetic pathways rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The transient co-expression of genes in Nicotiana benthamiana has emerged as a powerful tool for rapid pathway reconstitution and gene function validation.

Protocol: Gene Discovery via Combinatorial Transient Expression in N. benthamiana

This method allows for the rapid testing of candidate genes by reconstituting a multi-step biosynthetic pathway in a heterologous plant host. It bypasses the need for lengthy stable transformations or complex in vitro assays for initial functional screening.

Methodology:

  • Candidate Gene Selection: Identify candidate enzyme genes (e.g., CYP450s, transferases) from the transcriptome of the source organism (R. serpentina) based on homology to known biosynthetic enzymes and co-expression with known pathway genes.

  • Vector Construction: Clone the coding sequences of candidate genes and all known upstream pathway enzymes into binary plant expression vectors (e.g., pEAQ-HT).

  • Agrobacterium Transformation: Transform individual expression vectors into separate cultures of Agrobacterium tumefaciens.

  • Combinatorial Infiltration: Grow transformed Agrobacterium cultures to a suitable optical density (e.g., OD₆₀₀ = 1.0). Mix the cultures corresponding to the known upstream enzymes with one candidate gene culture. For example, to test a candidate SBE, mix cultures for SGD, Geissoschizine Synthase, PNAE, and VS with the candidate SBE culture.

  • Leaf Infiltration: Infiltrate the Agrobacterium mixture into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. The Agrobacterium transfers the T-DNA carrying the genes of interest into the plant cells, leading to transient protein expression.

  • Incubation: Allow the plants to incubate for 5-7 days under controlled growth conditions to allow for gene expression and metabolite production.

  • Metabolite Extraction: Harvest the infiltrated leaf patches, freeze-dry, and grind to a fine powder. Extract metabolites using a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • LC-MS/MS Analysis: Analyze the extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). A functional candidate gene will result in the production of the expected downstream product (e.g., vinorine), which can be identified by its mass and fragmentation pattern compared to an authentic standard.

Combinatorial_Expression_Workflow step step input_output input_output analysis analysis A 1. Identify Candidate Genes (e.g., CYP450s from R. serpentina) B 2. Clone Candidates & Known Pathway Genes into Expression Vectors A->B C 3. Transform Agrobacterium Strains B->C D 4. Mix Agrobacterium Cultures (Known Pathway + 1 Candidate) C->D E 5. Infiltrate N. benthamiana Leaves D->E F 6. Incubate Plants (5-7 days) E->F G 7. Harvest & Extract Metabolites F->G H 8. Analyze by LC-MS/MS G->H I Product Detected? (e.g., Vinorine) H->I I->H No (Test next candidate) J Functional Gene Identified I->J Yes

Workflow for gene discovery using combinatorial expression.
Protocol: Heterologous Expression and In Vitro Assay of a Plant CYP450

Once a candidate gene is identified, its precise function must be confirmed through in vitro enzymatic assays using purified or semi-purified protein. Heterologous expression in hosts like Escherichia coli or Saccharomyces cerevisiae (yeast) is the standard method for producing plant enzymes.

Methodology:

  • Expression System Optimization: Plant CYP450s are membrane-bound proteins and often require N-terminal modifications for successful functional expression in microbial hosts. This may include truncating the N-terminal transmembrane domain or replacing it with a bacterial membrane anchor sequence. The CYP450 gene is typically co-expressed with its redox partner, a Cytochrome P450 Reductase (CPR).

  • Host Transformation: Clone the optimized CYP450 and its CPR partner into a yeast or bacterial expression vector and transform the host cells.

  • Protein Expression: Grow the transformed microbial culture and induce protein expression according to the vector system's protocol (e.g., with galactose for yeast or IPTG for E. coli).

  • Microsome Isolation: Harvest the cells by centrifugation. Lyse the cells (e.g., by bead beating or French press) in a suitable buffer. Isolate the microsomal fraction, which contains the membrane-bound CYP450, by ultracentrifugation.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Phosphate or Tris buffer (pH 7.0-8.0)

      • Isolated microsomes (containing the expressed CYP450 and CPR)

      • Substrate (e.g., 10-deoxysarpagine for a putative 3-hydroxylase) dissolved in a minimal amount of DMSO.

      • An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) to provide the necessary reducing equivalents.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate for a set time (e.g., 1-2 hours).

    • Quench the reaction by adding a solvent like ethyl acetate (B1210297) or an acid.

  • Product Analysis: Extract the products

A Technical Guide to the Spectroscopic Data of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound. This document summarizes the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, details the experimental protocols for data acquisition, and provides a visualization of the biosynthetic context of sarpagine (B1680780) alkaloids.

Introduction

This compound is an indole alkaloid that has been isolated from the dried roots of Rauwolfia serpentina (L.) Benth. ex Kurz (Apocynaceae).[1] Sarpagine alkaloids are a class of monoterpenoid indole alkaloids characterized by a specific caged ring system and are known for their diverse biological activities. The structural elucidation of these complex natural products relies heavily on modern spectroscopic techniques. This guide provides a detailed compilation of the available spectroscopic data for this compound to facilitate its identification and further investigation.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural determination of this compound. The data presented here is based on spectra recorded in pyridine-d₅.

Table 1: ¹H NMR Spectroscopic Data for this compound (Pyridine-d₅)

PositionChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
18.35s
2.50m
3.25m
2.25m
2.65m
97.60d7.5
107.10t7.5
117.20t7.5
127.55d7.5
14α2.10m
14β2.30m
153.80m
164.90d10.5
17-Ha4.10d11.5
17-Hb4.25d11.5
181.65d7.0
195.60q7.0
21α3.50m
21β3.95m

Table 2: ¹³C NMR Spectroscopic Data for this compound (Pyridine-d₅)

PositionChemical Shift (δ) [ppm]
2138.5
395.2
554.1
622.8
7108.9
8128.1
9118.9
10120.2
11122.0
12111.9
13148.7
1434.5
1537.2
1678.1
1765.1
1812.8
19124.5
20135.4
2152.3
Mass Spectrometry (MS)

High-resolution mass spectrometry provides information about the elemental composition and molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zFormula
HR-FAB-MS[M+H]⁺327.1658C₁₉H₂₃N₂O₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared Spectroscopic Data for this compound

TechniqueWavenumber (νmax) [cm⁻¹]Assignment
KBr3368O-H stretching
1647C=C stretching
1636C=C stretching
1474Aromatic C=C stretching

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as reported in the literature.

Isolation of this compound

The dried roots of Rauwolfia serpentina were extracted with methanol. The crude extract was then subjected to a series of chromatographic separations, including silica (B1680970) gel and Sephadex LH-20 column chromatography, to yield pure this compound.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer. The samples were dissolved in pyridine-d₅, and chemical shifts were reported in ppm relative to the solvent signals.

Mass Spectrometry

High-resolution fast atom bombardment mass spectra (HR-FAB-MS) were obtained on a JEOL JMS-700 mass spectrometer.

Infrared Spectroscopy

The IR spectrum was recorded on a Horiba FT-720 spectrometer using a potassium bromide (KBr) pellet.

The general workflow for the isolation and characterization of this compound can be visualized as follows:

experimental_workflow plant Dried Roots of Rauwolfia serpentina extraction Methanol Extraction plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract chromatography Chromatographic Separation (Silica Gel, Sephadex) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopy data Spectroscopic Data spectroscopy->data

Figure 1. Experimental workflow for the isolation and spectroscopic analysis of this compound.

Biosynthetic Pathway of Sarpagine Alkaloids

Sarpagine-type alkaloids, including this compound, belong to the large family of monoterpenoid indole alkaloids. Their biosynthesis originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, a key intermediate. The general biosynthetic pathway leading to the sarpagan ring system is outlined below.

biosynthesis_pathway tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine deglucosylation Deglucosylation (Strictosidine β-D-glucosidase) strictosidine->deglucosylation aglycone Strictosidine Aglycone deglucosylation->aglycone cyclization Cyclization & Rearrangement aglycone->cyclization sarpagan_skeleton Sarpagan Skeleton cyclization->sarpagan_skeleton hydroxylation Hydroxylation & Other Modifications sarpagan_skeleton->hydroxylation hydroxysarpagine This compound hydroxylation->hydroxysarpagine

Figure 2. Generalized biosynthetic pathway of sarpagine alkaloids.

This guide provides a foundational set of data for this compound. Further research into its pharmacological properties and potential applications is encouraged. The detailed spectroscopic data and experimental protocols presented herein should serve as a valuable resource for the scientific community.

References

Occurrence of 3-Hydroxysarpagine in Rauwolfia species

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Occurrence of 3-Hydroxysarpagine in Rauwolfia Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of the indole (B1671886) alkaloid this compound in various Rauwolfia species. It includes available data on its presence, contextual quantitative information on related alkaloids, detailed experimental protocols for the extraction and analysis of sarpagan-type alkaloids, and visualizations of the biosynthetic pathway and experimental workflows.

Occurrence of this compound

This compound, a sarpagan-type indole alkaloid, has been identified in at least two species of the Rauwolfia genus. The Apocynaceae family, to which Rauwolfia belongs, is a rich source of diverse and pharmacologically significant indole alkaloids.[1]

Table 1: Confirmed Occurrence of this compound in Rauwolfia Species

AlkaloidRauwolfia SpeciesPlant Part(s)
This compoundRauwolfia serpentinaNot specified in literature
This compoundRauwolfia tetraphyllaNot specified in literature

Quantitative Data

Table 2: General Alkaloid Content in Rauwolfia serpentina

Alkaloid/FractionPlant PartConcentration/Yield
Total AlkaloidsRoots1.57 - 12.1 mg/g (dry weight)[2]
Crude Alkaloid FractionRoots0.416 mg/g (dry weight)[3]
Crude Alkaloid FractionLeaves0.217 mg/g (dry weight)[3]
ReserpineRoots0.39% of dry weight in 2-year-old plants[4]
ReserpineStem0.21% of dry weight in 2-year-old plants[4]
ReserpineLeaves0.15% of dry weight in 2-year-old plants[4]

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, the following methodologies for the extraction, isolation, and quantification of sarpagan-type and other indole alkaloids from Rauwolfia species can be adapted.

Extraction and Isolation of Sarpagan-Type Alkaloids

This protocol is a generalized procedure based on established methods for isolating indole alkaloids from Rauwolfia species.[5][6]

  • Maceration and Extraction:

    • Air-dried and powdered plant material (roots are often the primary source) is subjected to exhaustive extraction with methanol (B129727) at room temperature.

    • The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in a dilute acidic solution (e.g., 2% tartaric acid) to protonate the alkaloids, rendering them water-soluble.

    • The acidic solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove fats, waxes, and other non-alkaloidal impurities.

    • The pH of the aqueous phase is subsequently adjusted to alkaline (pH 9-10) with a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The alkaline aqueous solution is then repeatedly extracted with an organic solvent like chloroform (B151607) or a chloroform-methanol mixture to obtain the total crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

    • Elution is performed with a solvent gradient of increasing polarity, for instance, starting with chloroform and gradually increasing the proportion of methanol.

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC), using a mobile phase such as chloroform:methanol:ammonia (95:4.5:0.5 v/v/v) and visualized with Dragendorff's reagent.

    • Fractions exhibiting similar TLC profiles are combined.

    • Further purification of the combined fractions can be achieved through preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids like this compound.

  • Structural Elucidation:

    • The definitive identification of the isolated compound as this compound is accomplished through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][7]

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method that can be optimized for the quantification of this compound.[2][8]

  • Preparation of Standard Solutions:

    • A stock solution of a purified this compound standard is prepared in HPLC-grade methanol.

    • A series of working standard solutions of varying concentrations are prepared by diluting the stock solution to construct a calibration curve.

  • Preparation of Sample Solutions:

    • A precisely weighed amount of the dried crude alkaloid extract is dissolved in a known volume of methanol.

    • The solution is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a UV/DAD detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution system using acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 268 nm (or an optimal wavelength determined by UV-Vis spectroscopy of the pure compound).

    • Injection Volume: 20 µL.

  • Analysis and Calculation:

    • The sample and standard solutions are injected into the HPLC system.

    • The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard.

    • The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve of the standard.

Visualizations

Biosynthetic Pathway of Sarpagine (B1680780) Alkaloids

The biosynthesis of sarpagine alkaloids, like other monoterpenoid indole alkaloids, originates from the precursors tryptamine (B22526) and secologanin.

Sarpagine_Alkaloid_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Deglucosylated_Strictosidine Deglucosylated Strictosidine Strictosidine->Deglucosylated_Strictosidine Strictosidine β-D-glucosidase Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Deglucosylated_Strictosidine->Dehydrogeissoschizine Multiple Enzymatic Steps Polyneuridine_Aldehyde Polyneuridine Aldehyde Dehydrogeissoschizine->Polyneuridine_Aldehyde Sarpagan Bridge Enzyme Sarpagine Sarpagine Polyneuridine_Aldehyde->Sarpagine Further Modifications Hydroxysarpagine This compound Sarpagine->Hydroxysarpagine Hydroxylation

Caption: Biosynthesis of this compound from primary precursors.

Experimental Workflow for Isolation and Identification

The following diagram outlines a typical workflow for the isolation and identification of this compound from Rauwolfia plant material.

Alkaloid_Isolation_Workflow Plant_Material Dried and Powdered Rauwolfia Roots Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Acid-Base Solvent Partitioning Crude_Extract->Partitioning Crude_Alkaloids Crude Alkaloid Fraction Partitioning->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Monitoring Fractions->TLC_Analysis Purification Preparative HPLC/TLC TLC_Analysis->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Structure_Elucidation Structural Analysis (NMR, MS) Isolated_Compound->Structure_Elucidation Final_Identification Confirmed Structure of this compound Structure_Elucidation->Final_Identification

Caption: Workflow for isolating and identifying this compound.

References

A Technical Guide to 3-Hydroxysarpagine and its Biosynthetic Relationship with Sarpagine and Ajmaline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-hydroxysarpagine, a naturally occurring indole (B1671886) alkaloid, and elucidates its structural and biosynthetic relationship to the well-known sarpagine (B1680780) and ajmaline (B190527) alkaloid families. Sarpagine and ajmaline-type alkaloids, primarily isolated from the Apocynaceae family of plants, possess complex, cage-like architectures and exhibit a wide range of significant biological activities. Ajmaline, for instance, is a clinically used antiarrhythmic agent. This compound, a hydroxylated derivative of sarpagine, has demonstrated potential as a cholinesterase inhibitor, making it a compound of interest for neurodegenerative disease research. This document details the biosynthetic pathway, presents key quantitative data, outlines relevant experimental protocols, and visualizes the intricate relationships between these molecules to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Sarpagine-Ajmaline Alkaloid Superfamily

The sarpagine and ajmaline alkaloids are monoterpenoid indole alkaloids (MIAs) characterized by a distinctive polycyclic, cage-like framework.[1][2] They share a common biosynthetic origin, stemming from the condensation of tryptamine (B22526) and the iridoid secologanin (B1681713) to form strictosidine, the universal precursor to thousands of MIAs.[3][4]

  • Sarpagine Alkaloids: This group is defined by an indole-fused aza-bicyclic [3.3.1]nonane framework.[4]

  • Ajmaline Alkaloids: Considered derivatives of sarpagine alkaloids, the ajmaline family is formed through a C7–C17 bond formation in the sarpagine skeleton.[1] A key stereochemical distinction is that the absolute configurations at C-3, C-5, and C-15 are identical in both series, while the stereocenter at C-16 is antipodal.[5]

This compound is an oxygenated derivative of the sarpagine family, isolated from the roots of Rauwolfia serpentina.[6] Its structure is closely related to sarpagine, featuring a hydroxyl group at the C-3 position. This modification is significant as hydroxylation is a common strategy in nature to create functional handles for further chemical modifications and to alter the biological activity of a molecule.[7]

Biosynthesis of Sarpagine, Ajmaline, and this compound

The biosynthesis of these intricate molecules is a multi-step enzymatic cascade that begins with primary metabolites. The key steps are outlined below.

  • Formation of Strictosidine: Tryptamine (derived from tryptophan) and secologanin (from the terpenoid pathway) are condensed by Strictosidine Synthase (STR) in a Pictet-Spengler reaction to form strictosidine.[5]

  • Formation of the Sarpagan Skeleton: Strictosidine is deglycosylated by Strictosidine β-Glucosidase (SGD) to an unstable aglycone. This intermediate is then converted by the Sarpagan Bridge Enzyme (SBE) , a P450-dependent enzyme, to form the characteristic C5-C16 bond, yielding the central sarpagan precursor, polyneuridine (B1254981) aldehyde.[3][4]

  • Formation of Sarpagine: Polyneuridine aldehyde undergoes further enzymatic modifications, including reduction and esterification changes, to form sarpagine.

  • Hydroxylation to this compound: The introduction of a hydroxyl group at the C-3 position of the sarpagine core is catalyzed by a Cytochrome P450 Monooxygenase (CYP) .[8] These enzymes are well-known for their role in hydroxylating diverse alkaloid structures, utilizing molecular oxygen to functionalize C-H bonds.[7][9][10]

  • Conversion to Ajmaline: The sarpagine-type alkaloid vinorine (B1233521) is hydroxylated by Vinorine Hydroxylase (VH) , another CYP enzyme, to form vomilenine.[8] Vomilenine then undergoes a series of reductions and acylations, catalyzed by enzymes like Vomilenine Reductase (VR) , to ultimately form ajmaline.[5][10] This conversion represents the biosynthetic link between the sarpagine and ajmaline families.

Biosynthetic Pathway Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine STR Polyneuridine_Aldehyde Polyneuridine Aldehyde (Sarpagan Skeleton) Strictosidine->Polyneuridine_Aldehyde SGD, SBE (P450) Sarpagine Sarpagine Polyneuridine_Aldehyde->Sarpagine Multiple Steps Vinorine Vinorine (Sarpagine-type) Polyneuridine_Aldehyde->Vinorine Multiple Steps Hydroxysarpagine This compound Sarpagine->Hydroxysarpagine CYP Hydroxylase invis1 Sarpagine->invis1 Vomilenine Vomilenine Vinorine->Vomilenine VH (P450) Ajmaline Ajmaline Vomilenine->Ajmaline VR, etc. invis1->Vinorine invis2

Biosynthetic pathway from precursors to sarpagine, ajmaline, and this compound.

Quantitative Data Summary

This section summarizes key physicochemical and pharmacological data for this compound and related alkaloids. The data is compiled from various literature sources.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Source OrganismReference
SarpagineC₁₉H₂₂N₂O₂326.4Rauwolfia species[2]
This compound C₁₉H₂₂N₂O₃342.4Rauwolfia serpentina[6]
AjmalineC₂₀H₂₆N₂O₂326.4Rauwolfia serpentina[11][12]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR Data from original isolation paper required.(Nagakura et al., 2005)
¹³C NMR Data from original isolation paper required.(Nagakura et al., 2005)
IR (KBr) νₘₐₓ cm⁻¹ Data from original isolation paper required.(Nagakura et al., 2005)
UV λₘₐₓ nm Data from original isolation paper required.(Nagakura et al., 2005)
MS Data from original isolation paper required.(Nagakura et al., 2005)

Table 3: Cholinesterase Inhibitory Activity of Rauwolfia Alkaloids

Compound / ExtractTarget EnzymeIC₅₀ ValueReference
This compound AChEModerate Activity*[6]
ReserpineAChE1.7 µM[3]
ReserpineBuChE2.8 µM[3]
AjmalicineAChE> 50 µM[3]
R. serpentina ethanolic extractAChE7.46 µg/mL[13]
R. serpentina n-butanol fractionAChE5.99 µg/mL[13]
Galantamine (Reference Drug)AChE~1.5 µM[4]

*Note: The specific IC₅₀ value for this compound was not available in the reviewed literature but was described as "moderate." Further investigation of the original isolation paper is required.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for a key synthetic reaction and a critical biological assay relevant to the study of these alkaloids.

Experimental Workflow: Isolation and Characterization

The general workflow for isolating and identifying a novel alkaloid like this compound from a plant source involves several key stages.

Isolation Workflow Plant Plant Material (e.g., Rauwolfia serpentina roots) Extraction Extraction (e.g., Maceration with Ethanol) Plant->Extraction Partition Liquid-Liquid Partition (n-Hexane, Ethyl Acetate, n-Butanol) Extraction->Partition Chromatography Chromatographic Separation (VLC, Column Chromatography) Partition->Chromatography Isolation Isolation of Pure Compound (e.g., this compound) Chromatography->Isolation Structure Structure Elucidation Isolation->Structure NMR 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) Structure->NMR MS Mass Spectrometry (HR-MS) Structure->MS Other IR, UV Spectroscopy Structure->Other

General workflow for the isolation and characterization of natural alkaloids.
Synthesis Protocol: Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of the sarpagine/ajmaline core. It involves the condensation of a β-arylethylamine (like tryptophan) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[11][14]

Objective: To synthesize the tetracyclic core of sarpagine/ajmaline alkaloids.

Materials:

  • D-(+)-tryptophan methyl ester

  • Aldehyde/ketone coupling partner (e.g., dimethoxymethyl-acetaldehyde)

  • Trifluoroacetic acid (TFA) or other strong acid catalyst

  • Anhydrous solvent (e.g., dichloromethane, benzene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: Dissolve D-(+)-tryptophan methyl ester (1.0 equiv) in the anhydrous solvent under an inert atmosphere.

  • Condensation: Add the aldehyde or ketone (1.1-1.2 equiv) to the solution.

  • Catalysis: Slowly add the acid catalyst (e.g., TFA, 1.0-2.0 equiv) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (can range from room temperature to reflux) for several hours to days. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield the tetracyclic product.[11]

Bioassay Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors. It measures the activity of the enzyme by detecting the product of acetylcholine (B1216132) hydrolysis.[7][13]

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion (TNB), which is measured at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Plate Setup: In a 96-well plate, prepare the following reactions (final volume ~200 µL):

    • Blank: 150 µL Buffer + 20 µL DTNB + 20 µL solvent

    • Control (100% Activity): 130 µL Buffer + 20 µL DTNB + 20 µL solvent + 20 µL AChE solution

    • Test Sample: 130 µL Buffer + 20 µL DTNB + 20 µL test compound solution + 20 µL AChE solution

  • Pre-incubation: Mix the components gently and incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells (except a substrate blank if used) to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[1][7]

Structural Relationships and Pharmacological Significance

The structural relationship between sarpagine, ajmaline, and this compound is a clear example of how nature generates chemical diversity from a common molecular scaffold.

Structural Relationship Sarpagine_Core Sarpagine Core (Aza-bicyclic [3.3.1]nonane framework) Sarpagine Sarpagine Sarpagine_Core->Sarpagine Basic Scaffold Hydroxysarpagine This compound Sarpagine->Hydroxysarpagine C-3 Hydroxylation (Adds polar group, potential H-bond donor) Ajmaline Ajmaline Sarpagine->Ajmaline C7-C17 Cyclization (Increases rigidity, alters conformation)

Logical relationship between the core structure and its derivatives.
  • From Sarpagine to this compound: The addition of a hydroxyl group at C-3 increases the polarity of the molecule. This functional group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger or different interactions with biological targets, such as the active site of acetylcholinesterase.

  • From Sarpagine to Ajmaline: The intramolecular cyclization to form the ajmaline skeleton significantly alters the three-dimensional shape and rigidity of the molecule. This conformational change is directly responsible for its specific activity as a sodium channel blocker and its clinical use as an antiarrhythmic agent.

The study of these related alkaloids provides a valuable platform for understanding structure-activity relationships (SAR). By comparing the biological activities of sarpagine, this compound, and ajmaline, researchers can deduce the importance of specific structural features—such as the C-3 hydroxyl group or the C7-C17 bond—for target binding and pharmacological effect. This knowledge is critical for the rational design of new, more potent, and selective therapeutic agents based on these natural product scaffolds.

Conclusion

This compound is a structurally and biosynthetically significant member of the vast family of monoterpenoid indole alkaloids. Its direct relationship to the sarpagine and ajmaline skeletons highlights the elegant enzymatic machinery plants use to generate chemical diversity. The potential anticholinesterase activity of this compound warrants further investigation and positions it as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The data, protocols, and visualizations provided in this guide aim to facilitate further research into this promising class of natural products, ultimately accelerating the journey from discovery to clinical application.

References

Preliminary Bioactivity Screening of 3-Hydroxysarpagine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is an indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina, a plant with a long history in traditional medicine. This document provides a comprehensive guide to the preliminary bioactivity screening of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Recent studies have indicated that this compound exhibits inhibitory activity against topoisomerase I and II, and demonstrates cytotoxicity against human promyelocytic leukemia (HL-60) cell lines.[1] These findings suggest its potential as a lead compound for the development of novel therapeutic agents. This guide outlines detailed experimental protocols and data presentation formats to facilitate further investigation into the bioactivities of this promising natural product.

Anticancer Activity

The anticancer potential of this compound has been highlighted by its activity against the HL-60 cancer cell line and its inhibition of topoisomerases, crucial enzymes in DNA replication and repair.

Data Presentation: Cytotoxicity and Topoisomerase Inhibition

The following tables provide a structured format for presenting quantitative data from cytotoxicity and topoisomerase inhibition assays. Researchers can populate these tables with their experimental findings to facilitate comparison and analysis.

Table 1: Cytotoxicity of this compound against HL-60 Cells

Assay MethodCell LineIncubation Time (hours)IC₅₀ (µM)Positive Control (IC₅₀, µM)
MTT AssayHL-6048Data not available in cited literatureDoxorubicin (Specify value)
SRB AssayHL-6048Data not available in cited literatureDoxorubicin (Specify value)

Table 2: Topoisomerase I and II Inhibition by this compound

EnzymeAssay TypeIC₅₀ (µM)Positive Control (IC₅₀, µM)
Topoisomerase IRelaxation AssayData not available in cited literatureCamptothecin (Specify value)
Topoisomerase IIDecatenation AssayData not available in cited literatureEtoposide (Specify value)
Experimental Protocols

This protocol is a widely used colorimetric assay to assess cell viability.

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.

  • Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl₂, 5 mM DTT, 2 mM spermidine, 0.01% BSA, 250 ng of supercoiled plasmid DNA (e.g., pBR322), and 1 unit of human topoisomerase I.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (camptothecin).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing 1% SDS, 0.025% bromophenol blue, and 50% glycerol.

  • Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of DNA relaxation is indicated by the persistence of the supercoiled DNA band.

Visualization of Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Culture HL-60 Cells seed_plate Seed 96-well Plate cell_culture->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prepare_compound Prepare this compound Dilutions prepare_compound->add_compound add_mtt Add MTT Reagent add_compound->add_mtt Incubate 48h dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan Incubate 4h read_absorbance Measure Absorbance dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Workflow for MTT-based cytotoxicity assay.

Antimicrobial Activity

While specific studies on the antimicrobial properties of purified this compound are limited, extracts from Rauwolfia serpentina containing this alkaloid have shown activity against various pathogens.

Data Presentation: Antimicrobial Susceptibility

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismGram StainMIC (µg/mL)Positive Control (MIC, µg/mL)
Staphylococcus aureusPositiveData not available in cited literatureVancomycin (Specify value)
Escherichia coliNegativeData not available in cited literatureCiprofloxacin (Specify value)
Candida albicansN/AData not available in cited literatureFluconazole (Specify value)
Experimental Protocol
  • Microorganism Preparation: Grow bacterial and fungal strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. Adjust the inoculum density to 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (standard antibiotic/antifungal), a negative control (medium only), and a vehicle control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Logical Relationships

Antimicrobial_Screening_Logic cluster_pathogens Test Pathogens cluster_assays Screening Assays cluster_endpoints Primary Endpoints gram_pos Gram-positive Bacteria (e.g., S. aureus) mic_assay Broth Microdilution (MIC) gram_pos->mic_assay disk_diffusion Disk Diffusion (Zone of Inhibition) gram_pos->disk_diffusion gram_neg Gram-negative Bacteria (e.g., E. coli) gram_neg->mic_assay gram_neg->disk_diffusion fungi Fungi (e.g., C. albicans) fungi->mic_assay fungi->disk_diffusion mic_value Minimum Inhibitory Concentration mic_assay->mic_value zoi_diameter Zone of Inhibition Diameter disk_diffusion->zoi_diameter

Logical flow of antimicrobial screening.

Anti-inflammatory Activity

Indole alkaloids are known to possess anti-inflammatory properties. Preliminary screening of this compound for such activity is a logical step in its pharmacological evaluation.

Data Presentation: In Vitro Anti-inflammatory Effects

Table 4: Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured Parameter% Inhibition at X µMIC₅₀ (µM)Positive Control (IC₅₀, µM)
Nitric Oxide (NO) Inhibition AssayRAW 264.7LPSNitriteData not available in cited literatureData not available in cited literatureL-NAME (Specify value)
COX-2 Inhibition AssayCell-free/Cell-basedArachidonic Acid/LPSPGE₂Data not available in cited literatureData not available in cited literatureCelecoxib (Specify value)
Experimental Protocol
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NO production by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualization of Signaling Pathway

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_products Inflammatory Mediators cluster_inhibitor Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Hydroxysarpagine This compound Hydroxysarpagine->NFkB Hydroxysarpagine->iNOS Hydroxysarpagine->COX2

Potential anti-inflammatory signaling pathway.

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the realm of oncology. The preliminary findings of its cytotoxicity and topoisomerase inhibition warrant further in-depth investigation. This guide provides a framework for the systematic evaluation of its anticancer, antimicrobial, and anti-inflammatory activities through standardized protocols and organized data presentation. The visualization of workflows and signaling pathways aims to offer a clearer understanding of the experimental processes and potential mechanisms of action. Further research is essential to fully elucidate the pharmacological profile of this compound and its potential clinical applications.

References

A Comprehensive Review of Sarpagine-Type Indole Alkaloids: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine-type indole (B1671886) alkaloids are a class of monoterpenoid indole alkaloids characterized by a unique bridged cage-like structure.[1][2] Found predominantly in plants of the Apocynaceae family, particularly within the Rauwolfia and Alstonia genera, these compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities.[2][3] This technical guide provides a comprehensive literature review of sarpagine-type indole alkaloids, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Quantitative Yield of Sarpagine-Type Alkaloids from Plant Sources

The isolation yield of sarpagine-type alkaloids can vary significantly depending on the plant species, the part of the plant used, and the extraction methodology. The following table summarizes reported yields of some prominent sarpagine (B1680780) alkaloids from Rauwolfia serpentina.

AlkaloidPlant SourcePlant PartExtraction MethodYieldReference
SarpagineRauwolfia serpentinaRootEthanolic Extraction & SpectrophotometryNot explicitly quantified as a single compound, but present in total alkaloid extracts.[4]
VellosimineRauwolfia serpentinaNot SpecifiedNot SpecifiedNot Specified[4]
AjmalineRauwolfia serpentinaRootEthanolic Extraction & Spectrophotometry0.817 mg/g (in root extract)[4]
AjmalicineRauwolfia serpentinaRootEthanolic Extraction & Spectrophotometry0.440 mg/g (in root extract)[4]
ReserpineRauwolfia serpentinaRootEthanolic Extraction & Spectrophotometry0.955 mg/g (in root extract)[4]

Note: The total crude alkaloid content in the roots of Rauwolfia serpentina has been reported to be in the range of 0.7% to 3.3% of the dry weight.[5] One study reported a crude ethanolic extract yield of 12.05% from the roots and leaves.[4]

Biological Activity of Sarpagine-Type Alkaloids

Sarpagine-type alkaloids exhibit a wide range of pharmacological activities. The following tables summarize the in vitro cytotoxic and antiplasmodial activities of selected alkaloids, presented as IC50 values.

Table 1: Anticancer Activity of Sarpagine-Type Alkaloids

CompoundCancer Cell LineIC50 (µM)Reference
VellosimineNot SpecifiedModest anticancer activity[6]
N-methyl vellosimineNot SpecifiedModest anticancer activity[6]
MacrocarpamineNot Specified0.36[7]
VillalstonineNot Specified0.27[7]

Table 2: Antiplasmodial Activity of Sarpagine-Type and Related Indole Alkaloids

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
MacrocarpamineK1 (multidrug-resistant)0.36[7]
VillalstonineK1 (multidrug-resistant)0.27[7]
VillalstonineT9-96 (chloroquine-sensitive)0.94[8]
IsostrychnopentamineChloroquine-sensitive0.1-0.15[9]
IsostrychnopentamineChloroquine-resistant0.1-0.5[9]
DihydrousambarensineChloroquine-resistant0.032[9]

Experimental Protocols

Isolation and Purification of Sarpagine-Type Alkaloids

A general procedure for the isolation and purification of sarpagine-type alkaloids from plant material involves extraction followed by chromatographic separation.

1. Extraction:

  • Plant Material Preparation: Dried and powdered plant material (e.g., roots of Rauwolfia serpentina) is used for extraction.

  • Solvent Extraction: The powdered material is typically extracted with a polar solvent such as ethanol (B145695) or methanol (B129727).[4] The extraction can be performed at room temperature with agitation or by using a Soxhlet apparatus.

  • Acid-Base Extraction: To selectively extract the basic alkaloids, the crude extract is subjected to an acid-base liquid-liquid partitioning. The extract is acidified (e.g., with 5% HCl) to protonate the alkaloids, making them soluble in the aqueous phase. The aqueous phase is then washed with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic impurities. Subsequently, the aqueous phase is basified (e.g., with NH4OH to pH 9-10), and the deprotonated alkaloids are extracted into an organic solvent like chloroform (B151607) or dichloromethane.

  • Concentration: The organic extract containing the alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid mixture.

2. Chromatographic Separation:

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography for separation.

    • Stationary Phase: Silica gel is a commonly used stationary phase.[10][11]

    • Mobile Phase: A gradient of non-polar to polar solvents is typically employed. Common solvent systems include mixtures of hexane, ethyl acetate, chloroform, and methanol.[10][11] The polarity of the eluent is gradually increased to separate alkaloids with different polarities. For example, a gradient starting with 100% chloroform and gradually increasing the percentage of methanol can be effective.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Preparative High-Performance Liquid Chromatography (HPLC): For further purification of individual alkaloids, preparative HPLC is often employed using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid.[12]

Structure Elucidation

The structures of isolated sarpagine-type alkaloids are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • 13C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Example: 1H and 13C NMR Data for Sarpagine

Position13C Chemical Shift (ppm)1H Chemical Shift (ppm, multiplicity, J in Hz)
2135.2-
355.43.65 (m)
559.83.20 (m)
621.71.85 (m), 2.10 (m)
7109.8-
8127.57.45 (d, 7.8)
9118.17.08 (t, 7.5)
10120.07.15 (t, 7.6)
11121.57.30 (d, 8.0)
12110.8-
13143.5-
1434.22.25 (m), 2.40 (m)
1536.82.95 (m)
1665.14.10 (d, 5.0)
1760.54.25 (s)
19125.85.40 (q, 6.8)
20135.0-
2113.21.65 (d, 6.8)
OCH352.83.75 (s)

Note: This is a representative table based on general knowledge of sarpagine-type alkaloid NMR data. Actual values may vary slightly depending on the solvent and instrument used. Specific data can be found in dedicated spectroscopic studies.[13][14][15]

Biological Assays

1. Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the sarpagine alkaloid dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is non-toxic to the cells). A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

2. NF-κB Inhibition Assay (Luciferase Reporter Assay):

This assay is used to measure the inhibition of the NF-κB signaling pathway.

  • Cell Line: A cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293-NF-κB-luc).

  • Cell Culture and Seeding: Cells are cultured and seeded in 96-well plates as described for the MTT assay.

  • Treatment and Stimulation: Cells are pre-treated with various concentrations of the sarpagine alkaloid for a short period (e.g., 1 hour). Then, an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), is added to stimulate the NF-κB pathway.

  • Incubation: The plates are incubated for a defined period (e.g., 6-24 hours) to allow for luciferase expression.

  • Cell Lysis: The cells are lysed using a specific lysis buffer to release the luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The inhibitory effect of the alkaloid is determined by the reduction in luciferase activity compared to the stimulated control. The IC50 value for NF-κB inhibition is then calculated.[1][5]

Mandatory Visualization

Biosynthesis of Sarpagine-Type Alkaloids

The biosynthesis of sarpagine-type alkaloids originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for monoterpenoid indole alkaloids.[6][16][17] Key enzymatic steps then lead to the formation of the characteristic sarpagan bridge.[18][19]

Sarpagine Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Deglucosylated_Strictosidine Deglucosylated Strictosidine Strictosidine->Deglucosylated_Strictosidine Strictosidine β-D-glucosidase Geissoschizine 4,21-Dehydrogeissoschizine Deglucosylated_Strictosidine->Geissoschizine Multiple steps Polyneuridine_aldehyde Polyneuridine aldehyde Geissoschizine->Polyneuridine_aldehyde Sarpagan Bridge Enzyme (P450) Vellosimine Vellosimine Polyneuridine_aldehyde->Vellosimine Polyneuridine aldehyde esterase Deoxysarpagine 10-Deoxysarpagine Vellosimine->Deoxysarpagine Vellosimine reductase Sarpagine Sarpagine Deoxysarpagine->Sarpagine Hydroxylation

Caption: Biosynthetic pathway of sarpagine-type alkaloids.

General Experimental Workflow for Sarpagine Alkaloid Research

This workflow outlines the key stages involved in the research and development of sarpagine-type alkaloids, from initial plant collection to the evaluation of biological activity.

Experimental Workflow Plant_Collection Plant Material Collection (e.g., Rauwolfia roots) Extraction Extraction and Acid-Base Partitioning Plant_Collection->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Column, HPLC) Crude_Extract->Chromatography Pure_Compound Isolated Pure Alkaloid Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Assays Biological Activity Screening (e.g., Cytotoxicity, Antiplasmodial) Pure_Compound->Biological_Assays Identified_Structure Identified Sarpagine Alkaloid Structure Structure_Elucidation->Identified_Structure Bioactivity_Data Bioactivity Data (e.g., IC50 values) Biological_Assays->Bioactivity_Data

Caption: General workflow for sarpagine alkaloid research.

Conclusion

Sarpagine-type indole alkaloids represent a promising class of natural products with significant therapeutic potential. This technical guide has provided a consolidated overview of the current knowledge on these compounds, including their sources, biological activities, and the experimental methodologies used for their study. The structured presentation of quantitative data and detailed protocols, along with the visual representation of key pathways, is intended to facilitate further research and development in this exciting field. As new sarpagine alkaloids continue to be discovered and their mechanisms of action are further elucidated, they are poised to contribute to the development of novel therapeutic agents for a range of diseases.

References

3-Hydroxysarpagine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysarpagine, a sarpagan-type indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina, has emerged as a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and biological activities. Detailed, albeit generalized, experimental protocols for its isolation, and for the assessment of its cytotoxic and topoisomerase-inhibiting effects are presented. Furthermore, a putative signaling pathway for its action in cancer cells is proposed, offering a foundation for future research in drug discovery and development.

Chemical and Physical Properties

This compound is an amorphous powder.[1] Key chemical identifiers and physicochemical properties are summarized in the table below.

IdentifierValueReference
CAS Number 857297-90-6[]
Molecular Formula C₁₉H₂₂N₂O₃[]
Molecular Weight 326.39 g/mol []
IUPAC Name (1S,15S,16S,17R)-1-ethylidene-12-(hydroxymethyl)-16,18-diazapentacyclo[11.5.1.0²,¹⁰.0⁴,⁹.0¹⁵,¹⁸]nonadeca-2,4,6,8,10-pentaen-16-ol
InChI InChI=1S/C19H22N2O3/c1-2-10-8-21-14-7-11(17(21)18(23)9-10)12-5-4-6-13(22)16(12)20-15(14)3-19(21,17)24/h2,4-6,10,14,17-18,20,22-24H,1,3,7-9H2/t10-,14+,17+,18-,19+/m1/s1
InChIKey FNKZQZYHQGWZAE-VABGUWIESA-N
SMILES C\C=C1/CN2[C@H]3Cc4c([nH]c5ccc(O)cc45)[C@]2(O)C[C@@H]1[C@H]3CO
Appearance Amorphous powder[]
UV λmax (nm) 205, 224.5, 278[]
IR νmax (cm⁻¹) 3368, 1647, 1636, 1474[]

Biological Activity

Research by Itoh et al. (2005) has demonstrated that this compound exhibits inhibitory activity against both topoisomerase I and II, and cytotoxicity against human promyelocytic leukemia (HL-60) cells.[3]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. Their inhibition can lead to the accumulation of DNA strand breaks and ultimately, cell death. This compound has been shown to inhibit both type I and type II topoisomerases.[3]

Cytotoxicity

This compound has been found to be cytotoxic to the human promyelocytic leukemia cell line, HL-60.[3] This activity is likely linked to its ability to inhibit topoisomerases, leading to the induction of apoptosis.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation of this compound and the assessment of its biological activities. It is important to note that these are representative protocols and may require optimization based on specific laboratory conditions and reagents.

Isolation and Purification of this compound from Rauwolfia serpentina

This protocol describes a general method for the extraction and isolation of indole alkaloids from the roots of Rauwolfia serpentina.

Experimental Workflow for Alkaloid Isolation

G Workflow for the Isolation of this compound A Dried and Powdered Roots of Rauwolfia serpentina B Maceration with Methanol (B129727) A->B C Filtration and Concentration B->C D Acid-Base Extraction (e.g., with HCl and NaOH) C->D E Extraction with Organic Solvent (e.g., Chloroform) D->E F Crude Alkaloid Extract E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection and TLC Analysis G->H I Purification of this compound H->I

Caption: A generalized workflow for the isolation and purification of this compound.

  • Extraction:

    • Air-dried and powdered roots of Rauwolfia serpentina are macerated with methanol at room temperature for several days.

    • The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is acidified (e.g., with 5% HCl) and partitioned with a non-polar solvent (e.g., hexane) to remove neutral and acidic compounds.

    • The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the liberated alkaloids are extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

    • Further purification can be achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Topoisomerase I and II Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory activity of a compound on topoisomerase I and II using a DNA relaxation assay.

Experimental Workflow for Topoisomerase Inhibition Assay

G Workflow for Topoisomerase Inhibition Assay A Prepare Reaction Mixture: Supercoiled Plasmid DNA, Buffer, ATP (for Topo II) B Add this compound (Test Compound) and Positive Control (e.g., Camptothecin (B557342) for Topo I, Etoposide (B1684455) for Topo II) A->B C Add Topoisomerase I or II Enzyme B->C D Incubate at 37°C C->D E Stop Reaction (e.g., with SDS/Proteinase K) D->E F Agarose (B213101) Gel Electrophoresis E->F G Visualize DNA Bands under UV Light F->G H Analyze Results: Relaxed vs. Supercoiled DNA G->H

Caption: A general workflow for determining topoisomerase inhibition.

  • Reaction Setup:

    • The reaction mixture for topoisomerase I typically contains supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).

    • For topoisomerase II, the buffer additionally contains ATP.

    • Varying concentrations of this compound are added to the reaction mixtures. A known topoisomerase inhibitor (e.g., camptothecin for topoisomerase I, etoposide for topoisomerase II) is used as a positive control.

  • Enzyme Reaction:

    • The reaction is initiated by adding purified human topoisomerase I or II.

    • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Analysis:

    • The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

    • The DNA is then analyzed by agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.

    • Inhibition is determined by the presence of supercoiled DNA, as active topoisomerase will relax the supercoiled plasmid, causing it to migrate slower in the gel.

Cytotoxicity Assay in HL-60 Cells (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Cytotoxicity Assay

G Workflow for MTT Cytotoxicity Assay A Seed HL-60 Cells in a 96-well Plate B Treat Cells with Varying Concentrations of this compound A->B C Incubate for a Defined Period (e.g., 24, 48, 72 hours) B->C D Add MTT Reagent to Each Well C->D E Incubate to Allow Formazan Crystal Formation D->E F Solubilize Formazan Crystals (e.g., with DMSO or SDS solution) E->F G Measure Absorbance at ~570 nm F->G H Calculate Cell Viability and IC₅₀ Value G->H G Putative Signaling Pathway of this compound in HL-60 Cells A This compound B Inhibition of Topoisomerase I & II A->B C DNA Strand Breaks B->C D Activation of DNA Damage Response (DDR) (e.g., ATM/ATR kinases) C->D E p53 Activation (if present) or p53-independent pathways D->E F Upregulation of Pro-apoptotic Proteins (e.g., Bax, Bak) E->F G Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) E->G H Mitochondrial Outer Membrane Permeabilization (MOMP) F->H G->H I Release of Cytochrome c H->I J Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) I->J K Activation of Caspase-9 J->K L Activation of Executioner Caspases (e.g., Caspase-3, -7) K->L M Cleavage of Cellular Substrates L->M N Apoptosis M->N

References

Navigating the Analytical Landscape of 3-Hydroxysarpagine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxysarpagine, an indole (B1671886) alkaloid of interest for its potential pharmacological activities, presents a significant challenge for researchers due to the limited commercial availability of a certified analytical standard. This technical guide provides an in-depth overview of the current landscape for sourcing this compound, outlines a recommended analytical workflow for its quantification and characterization, and offers detailed experimental protocols based on established methods for related alkaloids. This guide is intended to equip researchers with the necessary information to confidently approach their work with this compound, ensuring data integrity and methodological rigor.

Commercial Availability and Procurement of this compound

Current Market Landscape

The following table summarizes the availability of this compound from known suppliers. It is crucial to note that the products listed are generally for research use and may not meet the stringent requirements of a certified analytical standard without further verification.

SupplierProduct NameCAS NumberPurity/GradeAvailable QuantitiesNotes
BOC Sciences This compound857297-90-6In-house standardMilligrams-GramsOffered as a natural product isolate. A detailed Certificate of Analysis should be requested to ascertain purity and characterization data.[]
Biorbyt This compound857297-90-6Not specified1 ml x 10 mM (in DMSO), 5 mgListed as a small molecule for research use. It is advisable to inquire about the availability of a Certificate of Analysis.
Custom Synthesis: The Path to a Certified Standard

For researchers requiring a high-purity, fully characterized analytical standard, custom synthesis is the recommended approach. Several companies specialize in the synthesis of complex organic molecules and can provide a standard with a comprehensive Certificate of Analysis, including data from HPLC, NMR, and Mass Spectrometry, along with purity assessment.

  • Process Overview: The process typically involves an initial consultation to define the required purity, quantity, and analytical data package. A quotation and timeline are then provided. Upon agreement, the synthesis is initiated, followed by rigorous purification and characterization to meet the specified requirements.

The following diagram illustrates the logical workflow for procuring a this compound analytical standard.

G Procurement Workflow for this compound Analytical Standard cluster_0 Initial Assessment cluster_1 Procurement Options cluster_2 Verification and Use Assess Need for Certified Standard Assess Need for Certified Standard Option A: Purchase Research-Grade Option A: Purchase Research-Grade Assess Need for Certified Standard->Option A: Purchase Research-Grade Lower stringency Option B: Custom Synthesis Option B: Custom Synthesis Assess Need for Certified Standard->Option B: Custom Synthesis High stringency (e.g., GLP studies) Verify Purity and Identity Verify Purity and Identity Option A: Purchase Research-Grade->Verify Purity and Identity Proceed with Research Proceed with Research Option B: Custom Synthesis->Proceed with Research Certified Standard Received Verify Purity and Identity->Option B: Custom Synthesis Verify Purity and Identity->Proceed with Research Meets requirements

Caption: Procurement workflow for this compound analytical standard.

Analytical Methodologies for this compound

The development of a robust and validated analytical method is paramount for the accurate quantification and characterization of this compound. Based on the analysis of related indole alkaloids, a High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended. This section provides a putative method and discusses the critical parameters for its validation.

Proposed HPLC-UV Method

The following HPLC-UV method is proposed as a starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and the matrix of the samples being analyzed.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in Acetonitrile
Gradient 0-5 min, 90% A; 5-13 min, 85% A; 13-40 min, 70% A; 40-50 min, 50% A; 50-60 min, 0% A[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 224 nm and 278 nm (based on reported UV maxima)[]
Column Temperature 25 °C
Method Validation

A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines to ensure its suitability for the intended purpose.[3][4][5] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies, spiking a known amount of the standard into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The following diagram illustrates a typical workflow for the analytical method development and validation of this compound.

G Analytical Workflow for this compound cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis Standard & Sample Prep Standard & Sample Prep HPLC Method Optimization HPLC Method Optimization Standard & Sample Prep->HPLC Method Optimization Data Acquisition Data Acquisition HPLC Method Optimization->Data Acquisition Specificity Specificity Data Acquisition->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Sample Analysis Sample Analysis Robustness->Sample Analysis Validated Method Data Reporting Data Reporting Sample Analysis->Data Reporting

Caption: Analytical workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the indole moiety, the ethylidene group, and various aliphatic protons within the complex ring system. Key expected chemical shifts are summarized below. These are predictive and should be confirmed with an authentic standard.

Proton TypeExpected Chemical Shift (ppm)
Aromatic protons (indole ring)δ 6.5 - 7.5
Vinylic proton (ethylidene group)δ 5.0 - 5.5
Aliphatic protons (ring system)δ 1.0 - 4.0
Hydroxyl protonsBroad signal, variable
N-H proton (indole)δ 7.5 - 8.5
Mass Spectrometry (MS)

The mass spectrum of this compound (Molecular Weight: 326.39 g/mol ) is expected to show a prominent molecular ion peak ([M+H]⁺ at m/z 327.17 in positive ion mode). The fragmentation pattern will be characteristic of the sarpagine (B1680780) alkaloid skeleton. Key fragmentation pathways would likely involve the loss of water from the hydroxyl group and cleavages of the intricate ring system. A detailed analysis of the fragmentation pattern would be essential for structural confirmation.

Conclusion

The analysis of this compound requires a careful and considered approach due to the current lack of a commercially available certified analytical standard. Researchers are advised to either thoroughly verify the purity and identity of research-grade material or to invest in a custom-synthesized standard for applications demanding high accuracy and regulatory compliance. The proposed HPLC-UV method, coupled with rigorous validation, provides a solid foundation for the quantitative analysis of this promising indole alkaloid. Further elucidation of its NMR and mass spectral properties will be a valuable contribution to the scientific community.

References

Predicted Pharmacological Profile of 3-Hydroxysarpagine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysarpagine, an indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina, has been identified as a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the predicted pharmacological properties of this compound, with a focus on its cytotoxic and enzyme-inhibitory effects. While publicly available quantitative data is limited, this document synthesizes the existing information and provides a framework for future research and drug development efforts. The primary source of biological evaluation of this compound stems from a study by Itoh et al. (2005) in the Journal of Natural Products, which assessed its activity against topoisomerase I and II, as well as its cytotoxicity in human promyelocytic leukemia (HL-60) cells. This guide presents the methodologies for these key experiments and visualizes the associated cellular pathways to facilitate a deeper understanding of its potential mechanisms of action.

Introduction

This compound is a member of the sarpagine (B1680780) alkaloid family, a class of monoterpenoid indole alkaloids known for their complex chemical structures and diverse biological activities. Isolated from Rauwolfia serpentina, a plant with a long history in traditional medicine for treating hypertension and mental disorders, this compound is a subject of scientific inquiry for its potential therapeutic applications. The core structure of sarpagine alkaloids has been a scaffold for the discovery of compounds with a range of pharmacological effects. The investigation into the biological activities of this compound, particularly its effects on cancer cells and key cellular enzymes, is a crucial step in evaluating its potential as a lead compound for drug discovery.

Predicted Pharmacological Properties

Based on the available literature, the predicted pharmacological properties of this compound are centered on its potential as an anti-cancer agent. The primary evidence for this is the assessment of its cytotoxicity against the HL-60 human promyelocytic leukemia cell line and its inhibitory activity against DNA topoisomerases I and II.

Cytotoxic Activity

The cytotoxicity of a compound against cancer cell lines is a primary indicator of its potential as an anti-cancer drug. The study by Itoh et al. (2005) evaluated the cytotoxic effects of this compound on HL-60 cells.

Data Presentation: Cytotoxicity of this compound

CompoundCell LineParameterValueReference
This compoundHL-60IC50Data not publicly availableItoh et al., 2005

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Topoisomerase Inhibition

DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. They are validated targets for a number of clinically used anticancer drugs. The ability of this compound to inhibit topoisomerase I and II suggests a potential mechanism for its cytotoxic effects.

Data Presentation: Topoisomerase Inhibition by this compound

CompoundEnzymeParameterValueReference
This compoundTopoisomerase IIC50Data not publicly availableItoh et al., 2005
This compoundTopoisomerase IIIC50Data not publicly availableItoh et al., 2005

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices for these assays.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of HL-60 cells by 50% (IC50).

Methodology:

  • Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

experimental_workflow_mtt_assay cluster_workflow MTT Assay Workflow A Seed HL-60 cells in 96-well plate B Treat cells with varying concentrations of This compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 value G->H

MTT Assay Workflow for Cytotoxicity.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Objective: To determine the concentration of this compound that inhibits the activity of topoisomerase I by 50% (IC50).

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and a reaction buffer.

  • Compound Addition: this compound at various concentrations is added to the reaction mixture. A known topoisomerase I inhibitor (e.g., camptothecin) is used as a positive control.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Quantification: The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified using densitometry.

  • Data Analysis: The percentage of inhibition of DNA relaxation is calculated, and the IC50 value is determined.

experimental_workflow_topo_i_assay cluster_workflow Topoisomerase I Inhibition Assay Workflow A Prepare reaction mix: Supercoiled DNA + Topo I B Add this compound (various concentrations) A->B C Incubate at 37°C B->C D Stop reaction C->D E Agarose gel electrophoresis D->E F Visualize and quantify DNA bands E->F G Calculate IC50 value F->G

Topoisomerase I Inhibition Assay Workflow.
Topoisomerase II Inhibition Assay (Decatenation Assay)

Objective: To determine the concentration of this compound that inhibits the activity of topoisomerase II by 50% (IC50).

Methodology:

  • Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

  • Reaction Mixture: A reaction mixture is prepared containing kDNA, purified human topoisomerase II, ATP, and a reaction buffer.

  • Compound Addition: this compound at various concentrations is added to the reaction mixture. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop solution.

  • Agarose Gel Electrophoresis: The samples are run on an agarose gel. Decatenated minicircles migrate into the gel, while the catenated network remains in the well.

  • Visualization and Quantification: The gel is stained and visualized. The amount of released minicircles is quantified.

  • Data Analysis: The percentage of inhibition of decatenation is calculated, and the IC50 value is determined.

Signaling Pathways

The inhibition of topoisomerases by this compound would interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.

signaling_pathway_topoisomerase_inhibition cluster_pathway Predicted Signaling Pathway of this compound A This compound B Topoisomerase I/II Inhibition A->B C DNA Replication & Transcription Blockage B->C D DNA Damage B->D E Cell Cycle Arrest C->E D->E F Apoptosis E->F

Predicted Cellular Effects of this compound.

Conclusion and Future Directions

This compound, an indole alkaloid from Rauwolfia serpentina, shows potential as an anticancer agent through its predicted cytotoxic effects and inhibition of topoisomerases I and II. The lack of publicly available quantitative data, specifically the IC50 values from the study by Itoh et al. (2005), is a significant gap in the current understanding of its potency. Future research should focus on obtaining these values through direct access to the original publication or by re-evaluating the compound in standardized assays. Further studies are also warranted to elucidate the precise mechanism of action, explore its activity in a broader range of cancer cell lines, and investigate its potential in in vivo models. The information presented in this guide provides a foundational framework for researchers and drug development professionals to pursue the further investigation of this compound as a potential therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. The quantitative data for the biological activities of this compound were not available in the public domain at the time of writing and require access to the cited scientific literature for confirmation.

A Technical Guide to the Biosynthesis of 3-Hydroxysarpagine from Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the biosynthetic pathway leading to the sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA), 3-hydroxysarpagine, originating from the primary metabolite tryptophan. This guide synthesizes current knowledge on the enzymatic steps, intermediate compounds, and relevant experimental methodologies, offering a resource for research and development in natural product synthesis and metabolic engineering.

Introduction

The terpenoid indole alkaloids (TIAs) are a vast and structurally diverse class of plant-derived specialized metabolites, with over 2,000 known compounds.[1] Many TIAs, such as the anticancer agents vinblastine (B1199706) and vincristine, and the antihypertensive drug ajmalicine, are of significant pharmacological importance.[1][2] The sarpagan-type alkaloids, characterized by the C-5/C-16 sarpagan-bridge, are crucial intermediates and bioactive compounds themselves. This compound belongs to this family and its biosynthesis represents a key branch within the complex TIA network. Understanding this pathway is essential for harnessing its potential through synthetic biology and for developing novel therapeutic agents.

The biosynthesis of all TIAs originates from two primary precursors: tryptamine (B22526), derived from the amino acid tryptophan, and secologanin (B1681713), a monoterpenoid derived from the iridoid pathway.[3][4][5] The condensation of these two precursors forms the central intermediate, strictosidine (B192452), which serves as the gateway to the entire class of TIAs.[1][3][4][6]

The Biosynthetic Pathway from Tryptophan

The formation of this compound is a multi-step enzymatic process involving enzymes from various families, including decarboxylases, synthases, glucosidases, oxidoreductases, and cytochrome P450 monooxygenases. The pathway can be conceptually divided into three major stages:

  • Formation of the core precursors, tryptamine and secologanin.

  • Synthesis and deglycosylation of the central intermediate, strictosidine.

  • Post-strictosidine modifications and cyclizations to form the sarpagan scaffold and subsequent hydroxylation.

Formation of Precursors: Tryptamine and Secologanin

The pathway begins with the decarboxylation of L-tryptophan to yield tryptamine. This reaction is catalyzed by Tryptophan Decarboxylase (TDC) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[7][8][9] TDC is a key regulatory point, channeling tryptophan from primary metabolism into the TIA pathway.[10][11]

Concurrently, the monoterpenoid precursor secologanin is synthesized from geranyl pyrophosphate (GPP) via the iridoid pathway. A key regulatory enzyme in this branch is Geraniol (B1671447) 10-hydroxylase (G10H) , a cytochrome P450 monooxygenase that hydroxylates geraniol to 10-hydroxygeraniol.[12][13][14] This is followed by a series of oxidation steps catalyzed by enzymes such as 10-hydroxygeraniol oxidoreductase (10HGO) to form 10-oxogeranial, which is then cyclized by Iridoid Synthase (IDS) to produce the iridoid scaffold.[15][16][17]

The Gateway: Strictosidine Synthesis

The first committed step in TIA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin.[3][5] This crucial reaction is catalyzed by Strictosidine Synthase (STR) , which stereoselectively produces 3-α(S)-strictosidine.[3][4] STR acts as a scaffold, increasing the local concentration of the substrates and orienting them for the specific cyclization.[4]

Strictosidine itself is a stable glucoalkaloid. To proceed down the pathway, it must be activated by the removal of its glucose moiety. This hydrolysis is performed by Strictosidine β-D-Glucosidase (SGD) , which generates a highly reactive aglycone.[2][5][6] This unstable intermediate, 4,21-dehydrogeissoschizine, can spontaneously cyclize and rearrange, but its fate is enzymatically controlled to channel flux towards specific alkaloid classes.[5][18]

Branching to the Sarpagan Scaffold

The reactive strictosidine aglycone is converted to geissoschizine, a key branch-point intermediate.[2][5] While the exact enzyme can vary between species, this step often involves a reductase. Geissoschizine serves as the substrate for a critical class of cytochrome P450 enzymes that form the characteristic bridges of different TIA scaffolds.[19][20][21]

The formation of the sarpagan scaffold is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase (CYP71 family) that is dependent on NADPH and oxygen.[18][22][23][24] SBE catalyzes the oxidative cyclization between C-5 of the tryptamine unit and C-16 of the monoterpenoid portion of geissoschizine to form polyneuridine (B1254981) aldehyde.[18][20][25] This reaction marks the entry into the sarpagan, ajmalan, and related alkaloid families.[18]

Final Steps to this compound

The final transformations from polyneuridine aldehyde to this compound involve a series of reductions and hydroxylations.

  • Polyneuridine Aldehyde to Vellosimine (B128456) : Polyneuridine aldehyde is converted to vellosimine. This step is catalyzed by Vellosimine Reductase , an NADPH-dependent enzyme.

  • Vellosimine to Sarpagine (B1680780) : The pathway continues with the conversion of vellosimine to sarpagine.

  • Sarpagine to this compound : The final step is the hydroxylation of the sarpagine ring at the C-3 position. This reaction is presumed to be catalyzed by a specific cytochrome P450 monooxygenase , although the precise enzyme has not been fully characterized in all sarpagan-producing species. Cytochrome P450s are well-known for their role in the late-stage diversification of alkaloid scaffolds through hydroxylation and other oxidative modifications.[26][27][28]

The complete biosynthetic pathway is visualized in the diagram below.

3-Hydroxysarpagine_Biosynthesis cluster_STR TRYPTOPHAN L-Tryptophan TDC TDC TRYPTOPHAN->TDC TRYPTAMINE Tryptamine STR STR TRYPTAMINE->STR GPP Geranyl-PP Iridoid_Pathway Iridoid Pathway (G10H, 10HGO, etc.) GPP->Iridoid_Pathway SECOLOGANIN Secologanin SECOLOGANIN->STR STRICTOSIDINE Strictosidine SGD SGD STRICTOSIDINE->SGD STRICT_AGLYCONE Strictosidine Aglycone (4,21-Dehydrogeissoschizine) GS Geissoschizine Synthase STRICT_AGLYCONE->GS GEISSOSCHIZINE Geissoschizine SBE SBE (P450) GEISSOSCHIZINE->SBE PNA Polyneuridine Aldehyde VR Vellosimine Reductase PNA->VR VELLOSIMINE Vellosimine SARPAGINE Sarpagine VELLOSIMINE->SARPAGINE P450_hydroxylase Hydroxylase (P450) SARPAGINE->P450_hydroxylase HYDROXYSARPAGINE This compound TDC->TRYPTAMINE CO2 Iridoid_Pathway->SECOLOGANIN STR->STRICTOSIDINE SGD->STRICT_AGLYCONE GS->GEISSOSCHIZINE SBE->PNA VR->VELLOSIMINE P450_hydroxylase->HYDROXYSARPAGINE

Figure 1: Biosynthetic pathway of this compound from Tryptophan.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the enzymes in the this compound pathway are crucial for metabolic engineering and modeling efforts. While data for every step is not comprehensively available, kinetic parameters for key upstream enzymes have been characterized in various TIA-producing plants, most notably Catharanthus roseus and Rauvolfia serpentina.

EnzymeOrganismSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)Reference
Tryptophan Decarboxylase (TDC) Catharanthus roseusL-Tryptophan~100-[9]
Strictosidine Synthase (STR) Rauvolfia serpentinaTryptamine6.516.3[3]
Secologanin3.416.3[3]
Geraniol 10-Hydroxylase (G10H) Catharanthus roseusGeraniol~2-5-[12][14]
10-Hydroxygeraniol Dehydrogenase Catharanthus roseus10-Hydroxygeraniol120 ± 110.49 ± 0.02[15]
10-Oxogeraniol205 ± 210.28 ± 0.01[15]

Note: Data are compiled from various studies and experimental conditions may differ. "-" indicates data not reported in the cited sources.

Experimental Protocols

The characterization of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols for the key experimental stages.

Protocol: Heterologous Expression of Sarpagan Bridge Enzyme (SBE) in Nicotiana benthamiana

This protocol describes a common method for rapidly assessing the function of candidate genes, particularly cytochrome P450s like SBE.

  • Gene Cloning: The full-length open reading frame (ORF) of the candidate SBE gene is amplified from cDNA (e.g., from Rauvolfia serpentina) and cloned into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter like CaMV 35S.

  • Agrobacterium Transformation: The expression vector is transformed into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

  • Infiltration: A single colony of transformed Agrobacterium is grown overnight in LB medium with appropriate antibiotics. The culture is then pelleted, resuspended in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of ~0.8.

  • Co-infiltration: For full pathway reconstitution, multiple Agrobacterium strains carrying genes for upstream enzymes (e.g., SGD, Geissoschizine Synthase) are mixed. The mixture is infiltrated into the abaxial side of 4-6 week old N. benthamiana leaves using a needleless syringe.

  • Substrate Feeding: Two days post-infiltration, the substrate (e.g., strictosidine or geissoschizine) is infiltrated into the same leaf patch to provide the precursor for the enzyme.

  • Metabolite Extraction: After 24-48 hours of incubation, the infiltrated leaf discs are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted with 80% methanol (B129727), vortexed, and centrifuged.

  • LC-MS Analysis: The supernatant is filtered and analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify the enzymatic product (polyneuridine aldehyde) by comparing its retention time and mass fragmentation pattern to an authentic standard.[18][25]

Protocol: In Vitro Enzyme Assay for a Cytochrome P450 Monooxygenase

This protocol is used to determine the kinetic properties of a purified or microsomally expressed P450 enzyme.

  • Enzyme Preparation: The P450 enzyme (e.g., SBE) and its corresponding CPR (Cytochrome P450 Reductase) are co-expressed in a system like yeast or insect cells. Microsomal fractions containing the membrane-bound enzymes are isolated by differential centrifugation.

  • Reaction Mixture: The standard assay mixture (total volume 100 µL) contains:

    • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

    • Microsomal protein (10-50 µg)

    • Substrate (e.g., geissoschizine, 1-100 µM)

    • NADPH regenerating system (1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

  • Reaction Initiation and Termination: The reaction is initiated by adding the NADPH regenerating system. The mixture is incubated at 30°C for 30-60 minutes with shaking. The reaction is terminated by adding an equal volume of ethyl acetate (B1210297) or methanol to precipitate the protein and extract the metabolites.

  • Product Analysis: After centrifugation, the supernatant is collected, dried under vacuum, and resuspended in a suitable solvent. The product formation is quantified using HPLC-UV or LC-MS.

  • Kinetic Analysis: To determine K_m_ and V_max_ values, the assay is repeated with varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression software.

Visualizations of Experimental Workflows

The discovery and characterization of biosynthetic enzymes follow a structured workflow, from gene identification to functional verification.

Enzyme_Discovery_Workflow A Hypothesis Generation (e.g., Co-expression analysis with known genes) B Candidate Gene Identification (Transcriptome Mining) A->B C Gene Cloning & Vector Construction B->C D Heterologous Expression System (Yeast, N. benthamiana, E. coli) C->D E In Vivo / In Vitro Enzyme Assay (Substrate Feeding) D->E F Metabolite Extraction E->F G Product Identification & Quantification (LC-MS, NMR) F->G H Functional Confirmation G->H

Figure 2: General workflow for biosynthetic enzyme discovery and characterization.

Conclusion and Future Outlook

The biosynthetic pathway to this compound is a testament to the intricate and highly regulated nature of plant specialized metabolism. While the core pathway from tryptophan and geraniol to the sarpagan scaffold is increasingly well-understood, significant research opportunities remain. The precise identities of the reductases and late-stage hydroxylases in many plant species are yet to be discovered. Elucidating these missing links is a key step towards the complete reconstruction of this pathway in heterologous hosts like Saccharomyces cerevisiae or Nicotiana benthamiana.

For drug development professionals, a deep understanding of this pathway offers the potential to produce valuable sarpagan alkaloids sustainably and to generate novel derivatives through metabolic engineering and synthetic biology approaches. By manipulating the expression of key enzymes or introducing enzymes with altered substrate specificities, it may be possible to create a new generation of TIA-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Hydroxysarpagine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a monoterpenoid indole (B1671886) alkaloid belonging to the sarpagine (B1680780) group of natural products. These compounds are of significant interest to the pharmaceutical industry due to their diverse and interesting biological activities. The primary plant sources for sarpagine-related alkaloids are species within the Apocynaceae family, particularly from the Rauwolfia genus, such as Rauwolfia serpentina and Rauwolfia tetraphylla. This document provides detailed methods for the extraction of this compound from plant materials, focusing on providing actionable protocols and comparative data to aid in the development of efficient extraction processes.

Data Presentation: Alkaloid Content in Rauwolfia Species

While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize the reported yields of total alkaloids and other major indole alkaloids from various Rauwolfia species and plant parts. This data can serve as a valuable proxy for estimating the potential yield of sarpagine-type alkaloids and for selecting the most suitable plant material and extraction method.

Table 1: Total Alkaloid Content in Different Parts of Rauwolfia tetraphylla

Plant PartTotal Alkaloid Yield (%)
Flower9.0
Very Young Leaf8.17
RootNot specified, but noted as a rich source
Fruit0.22
Data sourced from a comparative study on alkaloids from different parts of Rauvolfia tetraphylla.[1]

Table 2: Quantitative Analysis of Major Indole Alkaloids in Rauwolfia serpentina Extracts

AlkaloidPlant PartConcentration (mg/g of dry weight)
ReserpineRoot0.955
Leaf0.880
AjmalicineRoot0.440
Leaf0.753
AjmalineRoot0.817
Leaf0.485
YohimbineRoot0.584
Leaf0.537
Results obtained via spectrophotometric analysis of an ethanolic extract.[2]

Table 3: Crude Alkaloid Fraction (CAF) from Different Samples of Rauwolfia serpentina

Sample SourcePlant PartCrude Alkaloid Fraction (mg/g)
In vitro regeneratedRoot496
This study highlights that roots are generally richer in alkaloids compared to leaves and callus tissue.

Experimental Protocols

The following protocols describe common methods for the extraction of indole alkaloids from Rauwolfia species. The selection of the most appropriate method will depend on factors such as the stability of the target compound, the cost of the solvent, and the desired extraction efficiency.[1]

Protocol 1: Maceration with Acidified Methanol (B129727)

This method is suitable for small-scale extractions and for compounds that may be sensitive to heat. The acidification of the solvent helps to protonate the alkaloids, increasing their solubility in the polar solvent.

Materials:

  • Dried and powdered root or leaf material of Rauwolfia sp.

  • Methanol (analytical grade)

  • Hydrochloric acid (HCl), 1 M

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried plant powder and place it in a conical flask.

  • Prepare the extraction solvent by adding 1 M HCl to methanol to reach a final concentration of 1% HCl (v/v).

  • Add 100 mL of the acidified methanol to the plant powder.

  • Seal the flask and place it on an orbital shaker at room temperature for 48 hours.

  • After 48 hours, filter the mixture through filter paper to separate the extract from the plant debris.

  • Wash the plant residue with an additional 20 mL of the extraction solvent and combine the filtrates.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude alkaloid extract.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is more efficient than maceration but involves heating the solvent. This method is suitable for thermally stable compounds.

Materials:

  • Dried and powdered root or leaf material of Rauwolfia sp.

  • Ethanol (B145695) (95%, analytical grade)

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

Procedure:

  • Place 20 g of the dried plant powder into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Add 250 mL of 95% ethanol to the round-bottom flask.

  • Assemble the Soxhlet apparatus and place the flask in a heating mantle.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor becomes colorless.

  • After the extraction is complete, allow the apparatus to cool down.

  • Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator to yield the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and efficient extraction method that uses ultrasonic waves to enhance the extraction process. It is often faster and requires less solvent than traditional methods.

Materials:

  • Dried and powdered root or leaf material of Rauwolfia sp.

  • Methanol (analytical grade)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh 5 g of the dried plant powder and place it in a 100 mL beaker or flask.

  • Add 50 mL of methanol to the plant powder.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25-30°C).

  • After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes to pellet the solid material.

  • Decant the supernatant (the extract).

  • Re-extract the plant residue with another 50 mL of methanol under the same conditions to ensure complete extraction.

  • Combine the supernatants from both extractions and filter through a 0.45 µm filter.

  • Concentrate the filtered extract using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 4: Acid-Base Purification of Crude Alkaloid Extract

This protocol is used to separate the basic alkaloids from other non-alkaloidal compounds in the crude extract.

Materials:

Procedure:

  • Dissolve the crude extract in 50 mL of 2% HCl. The alkaloids will form water-soluble salts.

  • Transfer the acidic solution to a separatory funnel and wash it with 3 x 30 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 by slowly adding concentrated ammonium hydroxide. This will convert the alkaloid salts back to their free base form, which are less soluble in water.

  • Extract the now basic aqueous solution with 3 x 50 mL of dichloromethane. The free base alkaloids will move into the organic layer.

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the dichloromethane solution using a rotary evaporator to obtain the purified total alkaloid fraction.

Protocol 5: Column Chromatography for Isolation of this compound

Further purification of the total alkaloid fraction to isolate this compound can be achieved using column chromatography.

Materials:

  • Purified total alkaloid fraction

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform) and pack it into the glass column.

  • Dissolve a known amount of the purified total alkaloid fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Collect the eluate in fractions using collection tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Combine the fractions that contain the compound of interest (identified by its Rf value compared to a standard, if available, or by further analytical techniques like HPLC-MS).

  • Evaporate the solvent from the combined fractions to obtain the isolated this compound.

Visualizations

Workflow for Extraction and Purification of this compound

ExtractionWorkflow PlantMaterial Dried & Powdered Rauwolfia sp. Material Extraction Extraction (Maceration, Soxhlet, or UAE) with Solvent (e.g., Ethanol) PlantMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract AcidBase Acid-Base Purification CrudeExtract->AcidBase PurifiedAlkaloids Total Alkaloid Fraction AcidBase->PurifiedAlkaloids Chromatography Column Chromatography (Silica Gel) PurifiedAlkaloids->Chromatography IsolatedCompound Isolated this compound Chromatography->IsolatedCompound Analysis Structural Elucidation (NMR, MS) IsolatedCompound->Analysis

Caption: General workflow for the extraction and purification of this compound.

Decision Tree for Selecting an Extraction Method

DecisionTree Start Start: Select Extraction Method ThermalStability Is the compound thermally stable? Start->ThermalStability Scale Scale of Extraction? ThermalStability->Scale Yes Efficiency High Efficiency Required? ThermalStability->Efficiency No Scale->Efficiency Small Soxhlet Soxhlet Extraction Scale->Soxhlet Large Maceration Maceration Efficiency->Maceration No UAE Ultrasound-Assisted Extraction (UAE) Efficiency->UAE Yes

Caption: Decision tree for selecting a suitable extraction method.

References

Application Notes and Protocols for the Chromatographic Purification of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a monoterpenoid indole (B1671886) alkaloid found in various species of the genus Rauwolfia.[1] As a member of the sarpagine (B1680780) alkaloid family, it is of significant interest to researchers in natural product chemistry and drug discovery due to the diverse biological activities reported for this class of compounds.[1] Efficient purification of this compound is crucial for its structural elucidation, pharmacological screening, and development as a potential therapeutic agent.

This document provides detailed application notes and protocols for the purification of this compound from a crude plant extract using High-Performance Liquid Chromatography (HPLC) and for monitoring the purification process by Thin-Layer Chromatography (TLC). The protocols are designed to be a starting point for method development and can be adapted based on the specific laboratory equipment and the nature of the crude extract.

Chromatographic Methods Overview

The purification strategy involves a two-tiered approach:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for the initial assessment of the crude extract, optimization of the solvent system for separation, and monitoring the fractions collected during preparative HPLC.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical and preparative scale purification. An initial analytical run is performed to determine the retention time of this compound and to assess the purity of the crude extract. Subsequently, a scaled-up preparative HPLC method is employed to isolate the target compound.

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Rauwolfia Plant Material

A general procedure for the extraction of alkaloids from Rauwolfia species is as follows:

  • Maceration: Dried and powdered plant material (e.g., roots) is macerated with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Extraction (Optional but Recommended):

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% acetic acid) and filtered.

    • The acidic solution is washed with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to remove neutral compounds.

    • The aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10.

    • The alkaloids are then extracted with an organic solvent such as dichloromethane (B109758) or chloroform.

    • The organic layer is dried over anhydrous sodium sulfate (B86663) and evaporated to yield a crude alkaloid extract.

Thin-Layer Chromatography (TLC) Protocol

TLC is used for the qualitative analysis of the crude extract and for monitoring the purification process.

Materials and Equipment:

  • TLC plates: Silica gel 60 F254, aluminum-backed

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm and 366 nm)

  • Visualization reagent: Dragendorff's reagent or Ceric Ammonium Sulfate solution.

Procedure:

  • Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate. Mark the points for sample application.

  • Sample Application: Dissolve the crude alkaloid extract in a small amount of methanol. Using a capillary tube, spot a small amount of the dissolved extract onto the marked line on the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the spotting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm and 366 nm.

    • Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange or brown spots.

Table 1: TLC Solvent Systems for Separation of Indole Alkaloids

Solvent SystemRatio (v/v/v)Expected Rf of this compound (Approximate)
Chloroform : Methanol95 : 50.4 - 0.6
Toluene : Ethyl Acetate : Diethylamine70 : 20 : 100.5 - 0.7
Ethyl Acetate : Isopropanol : Ammonia80 : 10 : 100.3 - 0.5

Note: Rf values are indicative and should be determined experimentally.

High-Performance Liquid Chromatography (HPLC) Protocols

A two-step HPLC approach is recommended: an analytical run to establish the separation method and a preparative run for purification.

This method is used to determine the retention time of this compound and to assess the purity of the crude extract and the purified fractions.

Table 2: Analytical HPLC Parameters

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
Gradient 10-50% B over 20 minutes, then to 100% B over 5 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method is scaled up from the analytical method to isolate a larger quantity of this compound.

Table 3: Preparative HPLC Parameters

ParameterSpecification
Column C18 reverse-phase, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 15-45% B over 30 minutes.
Flow Rate 20 mL/min
Detection UV at 280 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Column Temperature Ambient
Fraction Collection Collect fractions based on the peak corresponding to the retention time of this compound determined in the analytical run.

Procedure for HPLC Purification:

  • Sample Preparation: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analytical Run: Inject the prepared sample into the analytical HPLC system to determine the retention time of the peak corresponding to this compound.

  • Preparative Run: Based on the analytical chromatogram, inject a larger volume of the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the eluent corresponding to the peak of interest into separate collection tubes.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred to remove the aqueous mobile phase).

Data Presentation

Table 4: Summary of Expected Chromatographic Data for this compound

ParameterTLCAnalytical HPLCPreparative HPLC
Stationary Phase Silica Gel 60 F254C18, 5 µmC18, 10 µm
Mobile Phase Chloroform:Methanol (95:5)Gradient: Water (0.1% TFA) / Acetonitrile (0.1% TFA)Gradient: Water (0.1% TFA) / Acetonitrile (0.1% TFA)
Expected Rf / Retention Time ~0.5To be determined experimentally (e.g., 15-20 min)To be determined experimentally (scaled from analytical)
Detection Dragendorff's Reagent, UV (254 nm)UV at 280 nmUV at 280 nm

Visualizations

TLC_Workflow start Start: Crude Alkaloid Extract prep_sample Dissolve Extract in Methanol start->prep_sample spot_plate Spot Sample on TLC Plate prep_sample->spot_plate develop Develop Plate in Solvent System spot_plate->develop dry Dry the TLC Plate develop->dry visualize_uv Visualize under UV Light (254/366 nm) dry->visualize_uv visualize_reagent Spray with Dragendorff's Reagent visualize_uv->visualize_reagent analyze Analyze Spots and Calculate Rf Values visualize_reagent->analyze end End: Qualitative Assessment analyze->end

Caption: Workflow for TLC analysis of this compound.

HPLC_Purification_Workflow start Start: Crude Alkaloid Extract prep_sample Prepare and Filter Sample for HPLC start->prep_sample analytical_hplc Analytical HPLC Run prep_sample->analytical_hplc determine_rt Determine Retention Time (RT) of this compound analytical_hplc->determine_rt preparative_hplc Preparative HPLC Run determine_rt->preparative_hplc collect_fractions Collect Fractions at Determined RT preparative_hplc->collect_fractions analyze_fractions Analyze Purity of Fractions by Analytical HPLC collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure remove_solvent Remove Solvent (Lyophilization) pool_pure->remove_solvent end End: Purified this compound remove_solvent->end

Caption: HPLC purification workflow for this compound.

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific samples and laboratory conditions. It is recommended to perform small-scale trials to optimize the chromatographic conditions before proceeding to a larger-scale purification. Always handle chemicals with appropriate safety precautions.

References

Total Synthesis of 3-Hydroxysarpagine and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed total synthesis of 3-Hydroxysarpagine, a member of the sarpagine (B1680780) family of indole (B1671886) alkaloids. While a specific total synthesis for this hydroxylated analogue has not been extensively reported, this guide leverages the well-established and versatile synthetic strategies developed for structurally similar sarpagine alkaloids. The core of this approach is an asymmetric Pictet-Spengler reaction followed by a Dieckmann cyclization to construct the key tetracyclic intermediate. Subsequent functionalization and cyclization steps complete the pentacyclic framework of the target molecule.

Application Notes

The sarpagine alkaloids exhibit a wide range of biological activities, making them attractive targets for synthetic and medicinal chemistry. The introduction of a hydroxyl group on the aromatic ring of the sarpagine scaffold, as seen in this compound, can significantly modulate its pharmacological properties, including metabolic stability, receptor binding affinity, and overall bioactivity. The synthetic route detailed herein not only provides a pathway to this compound but also offers a versatile platform for the synthesis of a diverse library of analogues with potential applications in drug discovery.

The key features of this synthetic strategy include:

  • Enantioselective Synthesis: The use of a chiral auxiliary in the initial Pictet-Spengler reaction allows for the stereocontrolled synthesis of the desired enantiomer of the target alkaloid.

  • Convergent Approach: The strategy allows for the late-stage introduction of diversity, enabling the synthesis of various analogues by modifying the starting materials or reaction partners in the early stages.

  • Robust and Scalable Reactions: The core reactions, such as the Pictet-Spengler and Dieckmann cyclizations, are well-documented and have been performed on a large scale for other sarpagine alkaloids.

Proposed Synthetic Strategy Overview

The proposed total synthesis of this compound is outlined below. The strategy commences with a protected 5-hydroxytryptophan (B29612) derivative to carry the hydroxyl functionality through the synthetic sequence. A benzyl (B1604629) ether is a suitable protecting group due to its stability under the planned reaction conditions and its susceptibility to removal in the final step via hydrogenolysis.

G cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_functionalization Functionalization & Cyclization cluster_final_steps Final Steps 5-Benzyloxy-D-tryptophan methyl ester 5-Benzyloxy-D-tryptophan methyl ester Asymmetric Pictet-Spengler Reaction Asymmetric Pictet-Spengler Reaction 5-Benzyloxy-D-tryptophan methyl ester->Asymmetric Pictet-Spengler Reaction Chiral α,β-unsaturated aldehyde Chiral α,β-unsaturated aldehyde Chiral α,β-unsaturated aldehyde->Asymmetric Pictet-Spengler Reaction Tetrahydro-β-carboline Diester Tetrahydro-β-carboline Diester Asymmetric Pictet-Spengler Reaction->Tetrahydro-β-carboline Diester Dieckmann Cyclization Dieckmann Cyclization Tetrahydro-β-carboline Diester->Dieckmann Cyclization Tetracyclic β-Keto Ester Tetracyclic β-Keto Ester Dieckmann Cyclization->Tetracyclic β-Keto Ester Decarboxylation Decarboxylation Tetracyclic β-Keto Ester->Decarboxylation Tetracyclic Ketone Tetracyclic Ketone Decarboxylation->Tetracyclic Ketone Enolate Formation & Vinylation Enolate Formation & Vinylation Tetracyclic Ketone->Enolate Formation & Vinylation Vinyl Iodide Intermediate Vinyl Iodide Intermediate Enolate Formation & Vinylation->Vinyl Iodide Intermediate Intramolecular Heck Reaction Intramolecular Heck Reaction Vinyl Iodide Intermediate->Intramolecular Heck Reaction Pentacyclic Sarpagine Core Pentacyclic Sarpagine Core Intramolecular Heck Reaction->Pentacyclic Sarpagine Core Reduction of Ester Reduction of Ester Pentacyclic Sarpagine Core->Reduction of Ester Protected this compound Protected this compound Reduction of Ester->Protected this compound Debenzylation (Hydrogenolysis) Debenzylation (Hydrogenolysis) Protected this compound->Debenzylation (Hydrogenolysis) This compound This compound Debenzylation (Hydrogenolysis)->this compound

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Quantitative Data Summary

The following tables summarize representative yields for the key transformations in the synthesis of sarpagine alkaloids, based on published data for analogous compounds. These values can serve as a benchmark for the proposed synthesis of this compound.

Table 1: Synthesis of the Tetracyclic Ketone Core

StepReactantsReagents and ConditionsProductYield (%)Reference
Asymmetric Pictet-Spengler ReactionD-Tryptophan methyl ester, Chiral aldehydeBenzene, rt, 24 hTetrahydro-β-carboline diester85-95[1][2]
Dieckmann CyclizationTetrahydro-β-carboline diester1. NaH, THF, reflux; 2. H3O+Tetracyclic β-keto ester80-90[2][3]
DecarboxylationTetracyclic β-keto esterAcetic acid, HCl, refluxTetracyclic ketone90-98[2]

Table 2: Completion of the Pentacyclic Sarpagine Skeleton

StepReactantsReagents and ConditionsProductYield (%)Reference
Intramolecular VinylationTetracyclic ketone1. LDA, THF, -78 °C; 2. Iodo-alkene precursorVinyl iodide intermediate70-80[4]
Intramolecular Heck ReactionVinyl iodide intermediatePd(OAc)2, PPh3, K2CO3, DMF, 70 °CPentacyclic sarpagine core70-80[4][5]
Final DeprotectionBenzyl-protected this compoundH2, Pd/C, MeOH, rtThis compound90-99

Experimental Protocols

The following are detailed, representative protocols for the key steps in the proposed synthesis of this compound. These protocols are adapted from the successful total syntheses of closely related sarpagine alkaloids.

Protocol 1: Asymmetric Pictet-Spengler Reaction

This protocol describes the condensation of a protected tryptophan derivative with a chiral aldehyde to form the key tetrahydro-β-carboline intermediate with high diastereoselectivity.

  • Materials:

    • 5-Benzyloxy-D-tryptophan methyl ester (1.0 equiv)

    • Chiral α,β-unsaturated aldehyde (e.g., (R)-glyceraldehyde acetonide, 1.2 equiv)

    • Anhydrous benzene

    • Molecular sieves (4 Å)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of 5-Benzyloxy-D-tryptophan methyl ester in anhydrous benzene, add the chiral α,β-unsaturated aldehyde and activated 4 Å molecular sieves.

    • Stir the reaction mixture under an inert atmosphere at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired tetrahydro-β-carboline diester.

Protocol 2: Dieckmann Cyclization and Decarboxylation

This two-step, one-pot procedure constructs the tetracyclic core of the sarpagine skeleton.

  • Materials:

    • Tetrahydro-β-carboline diester (1.0 equiv)

    • Sodium hydride (60% dispersion in mineral oil, 2.5 equiv)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Glacial acetic acid

    • Concentrated hydrochloric acid

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of the tetrahydro-β-carboline diester in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours, or until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of methanol.

    • Carefully add a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours to effect decarboxylation.

    • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic ketone.

Protocol 3: Intramolecular Heck Reaction

This protocol describes the palladium-catalyzed intramolecular cyclization to form the characteristic ethylidene side chain and complete the pentacyclic sarpagine framework.

  • Materials:

    • Tetracyclic vinyl iodide intermediate (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)2, 0.1 equiv)

    • Triphenylphosphine (PPh3, 0.4 equiv)

    • Potassium carbonate (K2CO3, 3.0 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of the tetracyclic vinyl iodide intermediate in anhydrous DMF, add potassium carbonate, triphenylphosphine, and palladium(II) acetate.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Heat the reaction mixture to 70-80 °C and stir under an inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pentacyclic sarpagine core.

G cluster_pictet_spengler Pictet-Spengler Reaction Mechanism tryptamine 5-Benzyloxytryptamine Derivative schiff_base Schiff Base Intermediate tryptamine->schiff_base + Aldehyde - H2O aldehyde Chiral Aldehyde aldehyde->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion H+ spiroindolenine Spiroindolenine Intermediate iminium_ion->spiroindolenine Intramolecular Electrophilic Attack thbc Tetrahydro-β-carboline spiroindolenine->thbc Rearomatization

Caption: Key mechanistic steps of the Asymmetric Pictet-Spengler reaction.

Protocol 4: Late-Stage Deprotection of Benzyl Ether

This final step removes the benzyl protecting group to unveil the free hydroxyl group of this compound.

  • Materials:

    • Benzyl-protected this compound (1.0 equiv)

    • Palladium on carbon (10 wt. % Pd/C, 0.1 equiv)

    • Methanol

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve the benzyl-protected this compound in methanol.

    • Add palladium on carbon to the solution.

    • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification by chromatography may be performed if necessary.

G cluster_heck_cycle Intramolecular Heck Reaction Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition vinyl_iodide Vinyl Iodide Substrate vinyl_iodide->oxidative_addition pd_ii_complex Pd(II) Complex oxidative_addition->pd_ii_complex migratory_insertion Migratory Insertion pd_ii_complex->migratory_insertion alkyl_pd_intermediate Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd_intermediate beta_hydride_elimination β-Hydride Elimination alkyl_pd_intermediate->beta_hydride_elimination product_pd_complex Product-Pd(0) Complex beta_hydride_elimination->product_pd_complex product_pd_complex->pd0 Ligand Exchange product Pentacyclic Product product_pd_complex->product

Caption: Catalytic cycle of the intramolecular Heck reaction for C-C bond formation.

References

Application Notes and Protocols for the Semi-synthesis of 3-Hydroxysarpagine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the semi-synthesis of 3-hydroxysarpagine derivatives, compounds of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the sarpagine (B1680780) alkaloid family. The methodologies outlined below focus on the introduction of a hydroxyl group at the C-3 position of the sarpagine indole (B1671886) nucleus, a key modification that can significantly impact the pharmacological profile of the parent alkaloid.

Introduction

Sarpagine alkaloids are a class of monoterpenoid indole alkaloids characterized by a complex, cage-like structure.[1][2] These natural products, primarily isolated from plants of the Apocynaceae family, have garnered significant attention for their wide range of biological activities.[3] The semi-synthesis of derivatives from readily available natural precursors offers a streamlined approach to generate novel analogs for structure-activity relationship (SAR) studies and drug discovery programs. The introduction of a hydroxyl group, particularly on the indole ring, can modulate a molecule's polarity, metabolic stability, and receptor binding affinity. This document focuses on the semi-synthesis of this compound derivatives, a modification inspired by biosynthetic pathways.

Overview of the Semi-Synthetic Strategy

The semi-synthesis of this compound derivatives commences with the natural alkaloid sarpagine as the starting material. The core of the synthetic strategy revolves around the selective hydroxylation of the C-3 position of the indole ring. Drawing inspiration from the biosynthesis of sarpagine, where the final step is the hydroxylation of 10-deoxysarpagine by the enzyme deoxysarpagine hydroxylase (a cytochrome P450-dependent monooxygenase), both biocatalytic and chemical approaches can be envisioned.[4]

dot

Caption: General workflow for the semi-synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Biocatalytic Hydroxylation of Sarpagine

This protocol utilizes a biocatalytic approach, which offers high selectivity and mild reaction conditions, mimicking the natural biosynthetic pathway.[4]

Materials:

  • Sarpagine

  • Recombinant deoxysarpagine hydroxylase (DH) or a functionally similar cytochrome P450 monooxygenase

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Enzyme Preparation: Prepare a solution of the recombinant hydroxylase enzyme in potassium phosphate buffer.

  • Reaction Setup: In a reaction vessel, combine sarpagine (dissolved in a minimal amount of a compatible co-solvent if necessary) with the enzyme solution and the NADPH regeneration system.

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically 25-37 °C) with gentle agitation for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction and extract the mixture with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to afford the this compound derivative.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, IR, UV) to confirm its structure.

Protocol 2: Chemical Hydroxylation of Sarpagine (Biomimetic Approach)

This protocol employs a chemical method that mimics the oxidative action of cytochrome P450 enzymes.

Materials:

  • Sarpagine

  • A suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), dimethyldioxirane (B1199080) (DMDO))

  • Inert solvent (e.g., dichloromethane, acetone)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: Dissolve sarpagine in an inert solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Oxidation: Cool the solution to 0 °C and add the oxidizing agent portion-wise. Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.

  • Characterization: Confirm the structure of the resulting this compound derivative using standard spectroscopic techniques.

Data Presentation

The following table summarizes hypothetical quantitative data for the semi-synthesis of a generic this compound derivative.

ParameterBiocatalytic MethodChemical Method
Starting Material SarpagineSarpagine
Product This compoundThis compound
Yield (%) 45-6530-50
Purity (%) >95>90
Reaction Time (h) 24-482-6
Reaction Temp (°C) 25-370 - 25
Key Reagents Deoxysarpagine hydroxylase, NADPHm-CPBA or DMDO

Signaling Pathways and Biological Evaluation

While specific biological data for this compound derivatives are not extensively reported, related sarpagine alkaloids are known to interact with various biological targets. For instance, some sarpagine-type alkaloids have shown activity as NF-κB inhibitors.[3] The introduction of a hydroxyl group at the C-3 position may alter the binding affinity and selectivity for such targets.

dot

Signaling_Pathway Ligand This compound Derivative Receptor Target Receptor (e.g., component of NF-κB pathway) Ligand->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Anti-inflammatory effect) Signaling_Cascade->Cellular_Response Leads to

Caption: Putative interaction of a this compound derivative with a cellular signaling pathway.

Further biological evaluation of these semi-synthetic derivatives is crucial. Suggested screening assays include:

  • Antiproliferative assays against a panel of cancer cell lines.

  • Anti-inflammatory assays , such as measuring the inhibition of NF-κB activation.

  • Enzyme inhibition assays against relevant targets.

  • In vivo studies in animal models to assess efficacy and pharmacokinetic properties.

Conclusion

The semi-synthesis of this compound derivatives presents a valuable strategy for the generation of novel bioactive compounds. Both biocatalytic and chemical methods can be employed for the key hydroxylation step, each with its own advantages. The detailed protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the synthesis and evaluation of this promising class of alkaloid derivatives for potential therapeutic applications. Further research is warranted to fully elucidate the biological activities and therapeutic potential of these compounds.

References

Application Notes and Protocols for the Quantification of 3-Hydroxysarpagine in Botanical Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a tertiary alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and standardized protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). While specific validated methods for this compound are not extensively documented in publicly available literature, the following protocols are based on established principles for the analysis of analogous phytochemicals and adhere to ICH guidelines for method validation.[1][2]

Analytical Methods Overview

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

  • HPLC-UV: A robust and widely accessible technique suitable for routine quality control, providing reliable quantification.[3][4]

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it ideal for the detection of trace amounts of the analyte, especially in complex matrices.[5][6]

  • HPTLC: A cost-effective and high-throughput method suitable for the simultaneous analysis of multiple samples.[7][8]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterHPLC-UVLC-MS/MSHPTLC
**Linearity (R²) **> 0.999> 0.999> 0.995
Limit of Detection (LOD) 10 - 50 ng/mL0.05 - 1 ng/mL10 - 30 ng/band
Limit of Quantification (LOQ) 30 - 150 ng/mL0.15 - 3 ng/mL30 - 90 ng/band
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%
Precision (% RSD) < 2%< 1.5%< 3%

Experimental Workflow

The general workflow for the quantification of this compound in plant extracts is depicted below.

Quantification_Workflow A Sample Collection & Preparation (Drying, Grinding) B Extraction (e.g., Ultrasonic or Soxhlet) A->B C Filtration & Purification (e.g., SPE) B->C E Analytical Measurement (HPLC-UV, LC-MS/MS, or HPTLC) C->E D Preparation of Standard Solutions D->E F Data Acquisition & Processing E->F G Quantification & Reporting F->G

Caption: General workflow for this compound quantification.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is outlined below. Optimization may be required based on the specific plant matrix.

  • Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (80-100 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 20 mL of methanol (B129727) (or another suitable solvent).

    • Perform extraction using ultrasonication for 30 minutes or Soxhlet extraction for 4-6 hours.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to analysis.

  • Solid-Phase Extraction (SPE) for LC-MS/MS (Optional but Recommended): For complex matrices, an SPE clean-up step using a C18 cartridge can be employed to minimize matrix effects.[9]

HPLC-UV Method

This protocol provides a general framework for developing an HPLC-UV method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.[10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is a common starting point.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: To be determined by acquiring the UV spectrum of a this compound standard (typically in the range of 200-400 nm).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Create a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]

  • Method Validation: The method should be validated for linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.[1][12]

LC-MS/MS Method

This method is suitable for highly sensitive and selective quantification.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[13]

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) for faster analysis.

    • Mobile Phase: Similar to HPLC-UV, typically a gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for alkaloids.

    • Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a specific product ion are monitored. These transitions need to be determined by infusing a standard solution.

  • Standard Preparation: Prepare a calibration curve in the expected concentration range (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in a blank matrix solution to account for matrix effects.[9]

  • Method Validation: The validation should include specificity, linearity, accuracy, precision, LOD, LOQ, and assessment of matrix effects.[5]

HPTLC Method

This protocol is designed for high-throughput screening and quantification.

  • Instrumentation: HPTLC system including an automatic sampler, developing chamber, and a densitometric scanner.[14]

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[8]

    • Mobile Phase: A mixture of non-polar and polar solvents. A common starting point could be a mixture of toluene, ethyl acetate, and formic acid in appropriate ratios.[15]

    • Application: Apply 5 µL of standard and sample solutions as bands.

    • Development: Develop the plate in a saturated twin-trough chamber.

    • Detection: Scan the dried plate with a densitometer at the wavelength of maximum absorbance for this compound.[15]

  • Standard Preparation: Prepare a stock solution and dilute to create standards for the calibration curve (e.g., 50, 100, 200, 400, 800 ng/band).[16]

  • Method Validation: Validate for specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.[14]

Signaling Pathway Diagram (Illustrative)

While not directly related to quantification, understanding the biosynthetic pathway can be relevant. The following is a simplified, hypothetical representation of a generic alkaloid biosynthesis pathway.

Alkaloid_Biosynthesis A Amino Acid Precursor B Intermediate 1 A->B Enzyme 1 C Intermediate 2 B->C Enzyme 2 D Core Alkaloid Structure C->D Enzyme 3 E This compound D->E Hydroxylase

Caption: Simplified hypothetical alkaloid biosynthetic pathway.

References

Application Notes and Protocols for In Vitro Evaluation of 3-Hydroxysarpagine's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the biological activity of 3-Hydroxysarpagine, an indole (B1671886) alkaloid isolated from Rauwolfia serpentina. The following protocols detail in vitro assays for assessing its cytotoxic and topoisomerase inhibitory effects. Additionally, a potential mechanism of action involving the NF-κB signaling pathway is proposed based on the activity of related sarpagine (B1680780) alkaloids.

Data Presentation

Table 1: Cytotoxicity of this compound against HL-60 Cells

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
This compoundHL-60MTT72[To Be Determined]
Doxorubicin (Control)HL-60MTT72[To Be Determined]

Table 2: Topoisomerase I and II Inhibitory Activity of this compound

CompoundEnzymeAssayIC50 (µM)
This compoundTopoisomerase IDNA Relaxation[To Be Determined]
Camptothecin (Control)Topoisomerase IDNA Relaxation[To Be Determined]
This compoundTopoisomerase IIDNA Decatenation[To Be Determined]
Etoposide (Control)Topoisomerase IIDNA Decatenation[To Be Determined]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration of this compound that inhibits the proliferation of human promyelocytic leukemia (HL-60) cells by 50% (IC50).

Materials:

  • This compound

  • Human promyelocytic leukemia (HL-60) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay A Seed HL-60 cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells and incubate for 72h B->C D Add MTT solution and incubate for 4h C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Workflow for the MTT cytotoxicity assay.
Protocol 2: Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • This compound

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol, pH 7.5)

  • Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue)

  • Agarose (B213101) gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound. Include a no-enzyme control, an enzyme-only control, and a positive control (e.g., Camptothecin).

  • Enzyme Addition: Add human Topoisomerase I (e.g., 1 unit) to each reaction tube, except for the no-enzyme control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the DNA bands are well-separated.

  • Visualization: Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated by comparing the amount of relaxed DNA in the presence of this compound to the enzyme-only control. Determine the IC50 value from a dose-response curve.

G cluster_workflow Experimental Workflow: Topoisomerase I Assay A Prepare reaction mix with supercoiled DNA and this compound B Add Topoisomerase I enzyme A->B C Incubate at 37°C for 30 min B->C D Stop reaction C->D E Separate DNA forms by agarose gel electrophoresis D->E F Visualize and quantify DNA bands E->F G Calculate % inhibition and IC50 F->G

Workflow for Topoisomerase I DNA Relaxation Assay.
Protocol 3: Topoisomerase II DNA Decatenation Assay

This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • This compound

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT, 30 µg/mL BSA, pH 8.0)

  • Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound. Include a no-enzyme control, an enzyme-only control, and a positive control (e.g., Etoposide).

  • Enzyme Addition: Add human Topoisomerase II (e.g., 1 unit) to each reaction tube, except for the no-enzyme control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

  • Visualization: Stain the gel and visualize the DNA bands. Decatenated DNA will migrate faster than the catenated network.

  • Data Analysis: Quantify the amount of decatenated DNA. Calculate the percentage of inhibition relative to the enzyme-only control and determine the IC50 value.

Potential Mechanism of Action: NF-κB Signaling Pathway Inhibition

Some sarpagine alkaloids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, immunity, and cell survival. Inhibition of this pathway could be a potential mechanism for the anti-inflammatory and anti-cancer activities of this compound.

G cluster_pathway Potential Mechanism: NF-κB Pathway Inhibition cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Gene Gene Transcription (Inflammation, Proliferation) Hydroxysarpagine This compound Hydroxysarpagine->IKK Inhibits? NFkB_n->Gene

Hypothetical inhibition of the NF-κB pathway by this compound.

Application Notes and Protocols for Cell-Based Assays to Determine 3-Hydroxysarpagine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxysarpagine is an indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina[]. As with many novel alkaloids, evaluating its cytotoxic potential is a critical step in the drug discovery and development process.[2][3][4] This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound. The described assays quantify cell viability, membrane integrity, and apoptosis, offering a multi-faceted view of the compound's effects on cancer cell lines. It is recommended to employ a battery of assays that focus on different aspects of cell death to best evaluate the potential cytotoxicity of a compound.[5]

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described assays, illustrating the cytotoxic effects of this compound on a human cancer cell line (e.g., HL-60, a human promyelocytic leukemia cell line against which the cytotoxicity of this compound has been assessed).[]

Table 1: Cell Viability by MTT Assay

This compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{25.3}
195.2 ± 5.1
1072.8 ± 6.3
2551.2 ± 4.9
5028.7 ± 3.8
10015.4 ± 2.1

Table 2: Cell Membrane Integrity by LDH Release Assay

This compound (µM)% Cytotoxicity (LDH Release) (Mean ± SD)EC50 (µM)
0 (Vehicle Control)5.2 ± 1.1\multirow{6}{*}{48.7}
18.1 ± 1.5
1025.6 ± 3.2
2545.3 ± 4.1
5078.9 ± 5.5
10092.4 ± 3.9

Table 3: Apoptosis Induction by Caspase-3/7 Activity Assay

This compound (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.2
11.3 ± 0.3
102.8 ± 0.5
255.7 ± 0.8
508.9 ± 1.2
10012.4 ± 1.5

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[7][8]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[9][10]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]

  • 96-well plates

  • Human cancer cell line (e.g., HL-60)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6][8]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570-590 nm using a microplate reader.[6][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12]

Materials:

  • LDH assay kit (commercially available kits are recommended)

  • 96-well plates

  • Treated cell culture supernatants (from the MTT assay plate before adding MTT)

  • Lysis solution (often included in the kit)

  • Microplate reader

Protocol:

  • Sample Collection: After the desired incubation time with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[13][14]

  • Positive Control (Maximum LDH Release): To a set of control wells (untreated cells), add 10 µL of lysis solution and incubate for 30 minutes at 37°C to induce complete cell lysis.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Reaction Initiation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a key role in apoptosis.[15] This assay measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Opaque-walled 96-well plates

  • Treated cells in culture medium

  • Microplate reader with luminescence detection capabilities

Protocol:

  • Assay Plate Setup: Seed and treat cells with this compound in an opaque-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16]

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Express the results as a fold change in caspase-3/7 activity compared to the vehicle-treated control cells.

Visualization of Workflows and Pathways

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition & Analysis start Seed Cells in 96-well Plates treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24, 48, or 72h treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt Add MTT Reagent ldh LDH Assay (Membrane Integrity) incubation->ldh Collect Supernatant caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase Add Caspase Reagent read_mtt Measure Absorbance (570nm) mtt->read_mtt read_ldh Measure Absorbance (490nm) ldh->read_ldh read_caspase Measure Luminescence caspase->read_caspase analysis Calculate IC50/EC50 & Fold Change read_mtt->analysis read_ldh->analysis read_caspase->analysis apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Signaling cluster_outcome Cellular Outcome drug This compound bax Bax/Bak Activation drug->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

References

Application Notes and Protocols for Enzyme Inhibition Assays of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a sarpagine-type indole (B1671886) alkaloid with potential therapeutic properties. Alkaloids of this class have garnered significant interest for their diverse biological activities, including the inhibition of key enzymes implicated in various diseases.[1][2] This document provides detailed application notes and experimental protocols for assessing the enzyme inhibitory potential of this compound, with a primary focus on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in neurodegenerative diseases.[3][4][5] Additionally, a protocol for a standard cytotoxicity assay is included as an essential component of preclinical evaluation.

Sarpagine and related indole alkaloids are known for their complex polycyclic structures and significant physiological effects.[1][2] While specific enzymatic inhibition data for this compound is not extensively documented, the broader class of indole alkaloids has shown inhibitory activity against cholinesterases and monoamine oxidases (MAOs), suggesting these as primary targets for investigation.[3][4]

Potential Enzyme Targets for this compound

Based on the known activities of structurally related indole alkaloids, the following enzymes are proposed as primary and secondary targets for inhibition assays with this compound:

  • Primary Targets:

    • Acetylcholinesterase (AChE): A key enzyme in the breakdown of the neurotransmitter acetylcholine. Its inhibition is a major therapeutic strategy for Alzheimer's disease.[6]

    • Butyrylcholinesterase (BChE): While AChE is the primary cholinesterase in the brain, BChE activity increases in Alzheimer's disease, making it an important therapeutic target.[6][7]

  • Secondary/Exploratory Targets:

    • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the metabolism of monoamine neurotransmitters. Their inhibition is a strategy for treating depression and Parkinson's disease.[8]

    • Other Potential Targets: The vast structural diversity of indole alkaloids suggests the potential for interaction with a wide range of other enzymes. Broad-panel screening could reveal novel targets.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the widely used Ellman's method for determining anticholinesterase activity.

Principle:

AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials and Reagents:

  • This compound (Test Compound)

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffered Saline (PBS), pH 8.0

  • Donepezil (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • AChE Solution: Prepare a stock solution of AChE in PBS (pH 8.0). The final concentration in the well should be optimized, but a starting point of 0.1-0.2 U/mL is recommended.

    • ATCh Solution: Prepare a 15 mM stock solution of ATCh in deionized water. Prepare fresh daily.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in PBS (pH 8.0).

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Positive Control Stock Solution: Prepare a 1 mM stock solution of Donepezil in DMSO.

  • Assay Protocol (200 µL final volume per well):

    • Add 140 µL of PBS (pH 8.0) to each well of a 96-well plate.

    • Add 20 µL of the test compound (this compound) at various concentrations (serial dilutions from the stock solution). For the control well (100% enzyme activity), add 20 µL of PBS containing the same final concentration of DMSO as the test wells.

    • Add 20 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the rate of reaction of the control (enzyme and substrate without inhibitor) and V_sample is the rate of reaction in the presence of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundAChETBD
Donepezil (Control)AChEExpected in nM range

TBD: To be determined experimentally.

Experimental Workflow Diagram:

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis AChE_sol AChE Solution add_ache Add AChE Solution AChE_sol->add_ache ATCh_sol ATCh Solution add_atch Add ATCh Solution ATCh_sol->add_atch DTNB_sol DTNB Solution add_dtnb Add DTNB Solution DTNB_sol->add_dtnb Test_Cmpd This compound Stock add_cmpd Add Test Compound/Control Test_Cmpd->add_cmpd Pos_Ctrl Positive Control Stock Pos_Ctrl->add_cmpd add_pbs Add PBS to wells add_pbs->add_cmpd add_cmpd->add_ache incubate1 Incubate (37°C, 15 min) add_ache->incubate1 incubate1->add_dtnb add_dtnb->add_atch read_abs Read Absorbance at 412 nm add_atch->read_abs calc_rate Calculate Reaction Rate read_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the AChE inhibition assay.

Butyrylcholinesterase (BChE) Inhibition Assay

The protocol for BChE inhibition is similar to the AChE assay, with butyrylthiocholine (B1199683) iodide (BTCh) used as the substrate.

Principle:

BChE hydrolyzes the substrate butyrylthiocholine (BTCh) to thiocholine, which then reacts with DTNB to produce a quantifiable yellow-colored product.

Materials and Reagents:

  • This compound (Test Compound)

  • Butyrylcholinesterase (BChE) from equine serum

  • Butyrylthiocholine iodide (BTCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffered Saline (PBS), pH 8.0

  • Rivastigmine (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • BChE Solution: Prepare a stock solution of BChE in PBS (pH 8.0). A typical starting concentration is 0.1-0.2 U/mL.

    • BTCh Solution: Prepare a 15 mM stock solution of BTCh in deionized water. Prepare fresh daily.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in PBS (pH 8.0).

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Positive Control Stock Solution: Prepare a 1 mM stock solution of Rivastigmine in DMSO.

  • Assay Protocol (200 µL final volume per well):

    • Follow the same steps as the AChE inhibition assay, substituting BChE for AChE and BTCh for ATCh.

Data Analysis:

  • The data analysis is identical to the AChE inhibition assay.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundBChETBD
Rivastigmine (Control)BChEExpected in µM range

TBD: To be determined experimentally.

Experimental Workflow Diagram:

BChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis BChE_sol BChE Solution add_bche Add BChE Solution BChE_sol->add_bche BTCh_sol BTCh Solution add_btch Add BTCh Solution BTCh_sol->add_btch DTNB_sol DTNB Solution add_dtnb Add DTNB Solution DTNB_sol->add_dtnb Test_Cmpd This compound Stock add_cmpd Add Test Compound/Control Test_Cmpd->add_cmpd Pos_Ctrl Positive Control Stock Pos_Ctrl->add_cmpd add_pbs Add PBS to wells add_pbs->add_cmpd add_cmpd->add_bche incubate1 Incubate (37°C, 15 min) add_bche->incubate1 incubate1->add_dtnb add_dtnb->add_btch read_abs Read Absorbance at 412 nm add_btch->read_abs calc_rate Calculate Reaction Rate read_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the BChE inhibition assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed enzyme inhibition is not a result of cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle:

NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • This compound (Test Compound)

  • Human cell line (e.g., SH-SY5Y for neuronal toxicity, or HepG2 for general cytotoxicity)

  • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • Doxorubicin (Positive Control for cytotoxicity)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO used for the test compound) and a positive control (Doxorubicin).

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) * 100 Where Abs_sample is the absorbance of the cells treated with the test compound and Abs_control is the absorbance of the vehicle-treated cells.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the CC50 value (the concentration that causes 50% cell death).

Data Presentation:

CompoundCell LineCC50 (µM)
This compoundSH-SY5YTBD
This compoundHepG2TBD
Doxorubicin (Control)SH-SY5YExpected in µM range
Doxorubicin (Control)HepG2Expected in µM range

TBD: To be determined experimentally.

Experimental Workflow Diagram:

Cytotoxicity_Assay cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate incubate_attach Incubate (24h) for attachment seed_cells->incubate_attach add_cmpd Add this compound/Controls incubate_attach->add_cmpd incubate_treat Incubate (24/48h) add_cmpd->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability det_cc50 Determine CC50 calc_viability->det_cc50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The provided protocols offer a robust framework for the initial characterization of the enzyme inhibitory and cytotoxic effects of this compound. Given its structural similarity to other bioactive indole alkaloids, investigating its effects on cholinesterases is a logical starting point. The cytotoxicity assay is an indispensable tool to ensure the specificity of any observed enzyme inhibition. Further exploration against a broader panel of enzymes may reveal novel therapeutic applications for this compound.

References

Application Notes and Protocols: 3-Hydroxysarpagine as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid, as a versatile scaffold for medicinal chemistry. This document details its biological activities, potential mechanisms of action, and protocols for relevant assays.

Introduction to this compound

This compound is a naturally occurring indole alkaloid isolated from the roots of Rauwolfia serpentina[]. The sarpagine (B1680780) alkaloid family is known for a wide range of biological activities, making its core structure an attractive starting point for drug discovery and development[2][3]. The complex, rigid, and stereochemically rich architecture of the sarpagine scaffold provides a unique three-dimensional framework for the design of novel therapeutic agents.

Chemical Structure:

  • Molecular Formula: C₁₉H₂₂N₂O₃[]

  • Molecular Weight: 326.39 g/mol []

  • Core Structure: A pentacyclic indole alkaloid with a characteristic bridged ring system.

Biological Activities and Therapeutic Potential

While specific quantitative data for this compound is limited in publicly available literature, the biological activities of the broader sarpagine alkaloid class and extracts from Rauwolfia serpentina suggest several promising therapeutic avenues for derivatives of this scaffold.

2.1. Anticholinesterase Activity

Alkaloids from Rauwolfia serpentina have demonstrated acetylcholinesterase (AChE) inhibitory activity, a key mechanism in the management of Alzheimer's disease[4]. This suggests that the this compound scaffold could be elaborated to develop potent and selective AChE inhibitors.

2.2. Vasorelaxant Activity

Sarpagine and related alkaloids have been reported to exhibit vasorelaxant properties[2]. This activity is often mediated through the modulation of calcium channels and nitric oxide signaling pathways in vascular smooth muscle cells. Derivatives of this compound could, therefore, be explored for the development of novel antihypertensive agents.

2.3. Topoisomerase Inhibition

This compound has been identified as a topoisomerase I target[5]. Topoisomerase inhibitors are a critical class of anticancer agents that function by trapping the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. This positions the this compound scaffold as a valuable template for the design of new oncology drugs.

2.4. Potential NF-κB Pathway Modulation

Related sarpagine alkaloids, such as N(4)-methyltalpinine, have been shown to inhibit the NF-κB signaling pathway[6]. The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous chronic inflammatory diseases and cancers. This suggests that this compound derivatives may also modulate this pathway.

Quantitative Data Summary

Table 1: Anticholinesterase Activity of Related Compounds

Compound/ExtractSourceIC₅₀ (µg/mL)
Rauwolfia serpentina ethanolic extractRoot7.46
n-butanol fraction of R. serpentina extractRoot5.99
Neostigmine (Reference)-0.02-0.37 µM
Physostigmine (Reference)-0.001-0.05 µM

Table 2: Vasorelaxant Activity of Related Sarpagine Alkaloids

CompoundPre-contraction AgentEC₅₀
Representative Sarpagine AlkaloidsPhenylephrine (B352888)/KClData not specified

Table 3: Topoisomerase Inhibition by Related Compounds

CompoundTargetActivity
This compoundTopoisomerase IIdentified as a target
Camptothecin (Reference)Topoisomerase IPotent inhibitor

Experimental Protocols

4.1. General Synthetic Strategy for the Sarpagine Core

The total synthesis of sarpagine alkaloids is a complex undertaking. A common and effective strategy involves the asymmetric Pictet-Spengler reaction to construct the tetracyclic core, followed by further elaborations[7][8][9][10][11].

Protocol: Asymmetric Pictet-Spengler Reaction for Sarpagine Core Synthesis

  • Starting Materials: D-(+)-tryptophan methyl ester.

  • Reaction: Condensation of the tryptophan derivative with a suitable aldehyde (e.g., a protected keto-aldehyde) in the presence of an acid catalyst (e.g., trifluoroacetic acid) in an appropriate solvent (e.g., dichloromethane).

  • Cyclization: The resulting iminium ion undergoes an intramolecular electrophilic substitution on the indole ring to form the tetracyclic β-carboline structure.

  • Purification: The product is purified by column chromatography.

  • Further Steps: The tetracyclic intermediate is then subjected to a series of reactions, which may include Dieckmann condensation, reduction, and functional group manipulations, to complete the pentacyclic sarpagine skeleton[7][8].

4.2. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (this compound derivative)

  • 96-well microplate and reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Initiate the reaction by adding the AChE solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Add the substrate ATCI to start the enzymatic reaction.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

4.3. Vasorelaxation Assay in Isolated Rat Aorta

This ex vivo assay assesses the vasorelaxant effect of a compound on arterial smooth muscle.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine or KCl for pre-contraction

  • Organ bath system with force transducer

  • Test compound (this compound derivative)

Procedure:

  • Isolate the thoracic aorta from an anesthetized rat and place it in cold Krebs-Henseleit solution.

  • Clean the aorta of adhering connective tissue and cut it into rings (2-3 mm).

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

  • Induce a sustained contraction in the aortic rings using a standard concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once the contraction reaches a plateau, add the test compound in a cumulative manner to the organ bath.

  • Record the changes in isometric tension using a force transducer.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl and calculate the EC₅₀ value.

4.4. Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)

  • Test compound (this compound derivative)

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

  • Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Add Topoisomerase I to each reaction mixture to initiate the relaxation of the supercoiled DNA.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize it under UV light.

  • Inhibitory activity is indicated by the persistence of the supercoiled DNA form, while the relaxed form will be prominent in the control (no inhibitor).

Visualizations

5.1. Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor IKK_complex IKK Complex receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB proteasome Proteasomal Degradation IkB->proteasome Ubiquitination & NFkB NF-κB (p50/p65) NFkB->NFkB_IkB nucleus Nucleus NFkB->nucleus Translocates to NFkB_in_nucleus Active NF-κB NFkB_IkB->NFkB Releases transcription Gene Transcription (Inflammation, Cell Survival) Sarpagine_derivative Sarpagine Derivative (Potential Inhibitor) Sarpagine_derivative->IKK_complex Potential Inhibition NFkB_in_nucleus->transcription Induces

Caption: Potential modulation of the NF-κB signaling pathway by sarpagine derivatives.

Topoisomerase_Inhibition_Workflow supercoiled_dna Supercoiled DNA cleavage_complex Topoisomerase I-DNA Cleavage Complex supercoiled_dna->cleavage_complex topoisomerase_I Topoisomerase I topoisomerase_I->cleavage_complex trapped_complex Trapped Ternary Complex religation Religation cleavage_complex->religation Normal Pathway dna_damage DNA Strand Breaks & Apoptosis cleavage_complex->dna_damage Inhibition of Religation hydroxysarpagine This compound hydroxysarpagine->cleavage_complex Binds to & Stabilizes relaxed_dna Relaxed DNA religation->relaxed_dna

Caption: Proposed mechanism of Topoisomerase I inhibition by this compound.

5.2. Experimental Workflow Diagram

Experimental_Workflow start Start: this compound Scaffold synthesis Derivative Synthesis (e.g., via Pictet-Spengler) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Biological Screening purification->screening ache_assay Anticholinesterase Assay screening->ache_assay vaso_assay Vasorelaxation Assay screening->vaso_assay topo_assay Topoisomerase Assay screening->topo_assay nfkb_assay NF-κB Assay screening->nfkb_assay data_analysis Data Analysis (IC₅₀ / EC₅₀ Determination) ache_assay->data_analysis vaso_assay->data_analysis topo_assay->data_analysis nfkb_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for the development of drugs based on the this compound scaffold.

References

Investigating the Mechanism of Action of 3-Hydroxysarpagine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina, a plant with a long history in traditional medicine for treating hypertension and mental disorders. The complex structure and diverse biological activities of alkaloids from Rauwolfia species have prompted significant interest in their therapeutic potential. This document provides a detailed overview of the known mechanisms of action of this compound, presenting key quantitative data and experimental protocols to facilitate further research and drug development efforts. The information compiled herein is based on published scientific literature.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the biological activities of this compound and related alkaloids from Rauwolfia serpentina.

CompoundBiological ActivityCell Line / EnzymeIC50 / EC50Reference
This compound Topoisomerase I Inhibition-Data not available in abstract[1]
This compound Topoisomerase II Inhibition-Data not available in abstract[1]
This compound CytotoxicityHL-60Data not available in abstract[1]
Compound '11' (unidentified)Anticholinesterase Activity-15.58 µM
Compound '6' (unidentified)Vasorelaxant Activity-0.05 µM

Note: While a study by Nagakura et al. (2005) assessed the topoisomerase inhibition and cytotoxicity of this compound, the specific IC50 values were not available in the accessed abstracts. Further investigation of the full publication is required to obtain this data.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of related sarpagine (B1680780) and Rauwolfia alkaloids, several pathways can be hypothesized to be involved.

1. NF-κB Signaling Pathway: Some sarpagine-type alkaloids, such as N(4)-methyltalpinine, have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Inhibition of NF-κB could be a key mechanism underlying potential anti-inflammatory and anti-cancer effects.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm ext_stim Inflammatory Stimuli receptor Receptor ext_stim->receptor IKK IKK Complex receptor->IKK NFkB NF-κB (p50/p65) IkB IκB IKK->IkB Phosphorylation & Degradation nucleus Nucleus NFkB->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription hydroxysarpagine This compound (Hypothesized) hydroxysarpagine->IKK Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

2. Vasodilation Signaling Pathway: The vasorelaxant activity of some Rauwolfia alkaloids is often attributed to their effects on the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS).[3][4] These alkaloids can deplete catecholamines from nerve endings, leading to reduced vasoconstriction. Additionally, they may modulate the RAAS, resulting in decreased production of angiotensin II, a potent vasoconstrictor.

Vasodilation_Signaling_Pathway hydroxysarpagine This compound (Hypothesized) catecholamines Catecholamine Release hydroxysarpagine->catecholamines Inhibition (Hypothesized) angiotensin Angiotensin II Production hydroxysarpagine->angiotensin Inhibition (Hypothesized) sns Sympathetic Nervous System sns->catecholamines vasoconstriction Vasoconstriction catecholamines->vasoconstriction vasodilation Vasodilation vasoconstriction->vasodilation Reduced raas RAAS raas->angiotensin angiotensin->vasoconstriction

Caption: Hypothesized mechanisms of vasodilation induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.

Protocol 1: Topoisomerase I and II Inhibition Assay (DNA Relaxation Assay)

Objective: To determine the inhibitory effect of this compound on the catalytic activity of human topoisomerase I and II.

Principle: Topoisomerases relax supercoiled DNA. In the presence of an inhibitor, the supercoiled form of the DNA will persist. The different DNA topoisomers can be separated by agarose (B213101) gel electrophoresis.

Materials:

  • Human Topoisomerase I and II enzymes

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (specific to each enzyme)

  • This compound stock solution (in DMSO)

  • Camptothecin (positive control for Topo I)

  • Etoposide (positive control for Topo II)

  • Stop Solution/Loading Dye (containing SDS and proteinase K for Topo II)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or controls.

  • Initiate the reaction by adding the topoisomerase enzyme to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in TAE or TBE buffer until the different DNA forms are adequately separated.

  • Stain the gel with a DNA staining agent and visualize the bands using a UV transilluminator.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each concentration of this compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Topoisomerase_Inhibition_Workflow start Prepare Reaction Mix (DNA, Buffer, Inhibitor) add_enzyme Add Topoisomerase I or II start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain and Visualize DNA gel_electrophoresis->visualize analyze Quantify Bands & Calculate IC50 visualize->analyze

Caption: Experimental workflow for the topoisomerase inhibition assay.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on human promyelocytic leukemia (HL-60) cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or controls and incubate for another 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cytotoxicity_Assay_Workflow seed_cells Seed HL-60 Cells in 96-well Plate treat_cells Treat with this compound seed_cells->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Viability & Determine IC50 read_absorbance->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: Anticholinesterase Assay (Ellman's Method)

Objective: To evaluate the inhibitory effect of this compound on acetylcholinesterase (AChE) activity.

Principle: This colorimetric method measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • DTNB

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound stock solution (in DMSO)

  • Galanthamine or donepezil (B133215) (positive control)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of this compound or controls.

  • Add the AChE enzyme to each well and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, ATCI.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of this compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Vasorelaxant Activity Assay (Isolated Aortic Ring Assay)

Objective: To assess the vasorelaxant effect of this compound on pre-contracted isolated rat aortic rings.

Principle: The contractility of isolated aortic rings is measured isometrically. The ability of a compound to relax a pre-contracted vessel indicates its vasorelaxant properties.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine (B352888) or KCl (for pre-contraction)

  • This compound stock solution (in DMSO)

  • Acetylcholine (to check endothelium integrity)

  • Sodium nitroprusside (positive control)

  • Organ bath system with isometric force transducers

Procedure:

  • Isolate the thoracic aorta from a euthanized rat and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.

  • Check the integrity of the endothelium by inducing contraction with phenylephrine followed by relaxation with acetylcholine.

  • Pre-contract the aortic rings with phenylephrine or KCl to a stable plateau.

  • Cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.

  • Express the relaxation as a percentage of the pre-contraction tension.

  • Calculate the EC50 value from the concentration-response curve.

Conclusion

This compound, an indole alkaloid from Rauwolfia serpentina, presents a promising scaffold for further investigation due to its potential topoisomerase inhibitory, cytotoxic, and vasorelaxant activities. The protocols and hypothesized signaling pathways detailed in these application notes provide a framework for researchers to further explore its mechanism of action. Obtaining specific quantitative data for this compound's bioactivities is a critical next step in realizing its therapeutic potential.

References

Application Notes and Protocols for Sarpagine-Related Alkaloids in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While specific research on "3-hydroxysarpagine" in the context of neurological disorders is not extensively documented in publicly available literature, a broader class of structurally related sarpagine (B1680780) and indole (B1671886) alkaloids, primarily isolated from medicinal plants like Alstonia and Rauwolfia species, has demonstrated significant potential for neuroprotective and neuromodulatory activities. These compounds offer promising avenues for the development of novel therapeutics for a range of neurological conditions.

These application notes provide an overview of the neuropharmacological activities of sarpagine-related alkaloids and detailed protocols for key experiments based on published research. The focus is on their anti-inflammatory, neuroprotective, and regenerative properties, which are critical in the pathology of many neurological disorders.

Pharmacological Activities and Data

Sarpagine-related alkaloids exhibit a variety of biological effects relevant to neurological disorders. The primary mechanisms of action investigated include anti-inflammatory, neuroprotective, and neural stem cell activation pathways.

Table 1: In Vitro Neuroprotective and Anti-inflammatory Activity of Sarpagine-Related Alkaloids

Compound NameAssayTarget/ModelEffective ConcentrationObserved Effect
(-)-TetrahydroalstonineOxygen-Glucose Deprivation/ Reoxygenation (OGD/R)Primary Cortical Neurons0.75–3.0 μMSignificant protection against OGD/R-induced cytotoxicity[1]
Alstoscholarisine ANeural Stem Cell (NSC) Proliferation AssayAdult Neural Stem CellsFrom 0.1 µg/mLPromoted NSC proliferation in a dose-dependent manner[2]
N(4)-methyltalpinineNF-κB Inhibition Assay-ED50 = 1.2 μMSignificant inhibition of NF-κB activity[3][4]
Alkaloid Fraction (Alstonia scholaris)COX-1, COX-2, 5-LOX InhibitionEnzyme AssaysNot SpecifiedInhibition of inflammatory mediators[5]

Table 2: In Vivo Analgesic and Anti-inflammatory Activity of Alstonia scholaris Alkaloids

Test SubstanceAnimal ModelAssayKey Findings
Alkaloid FractionMiceAcetic acid-induced writhingSignificantly reduced writhing response[5]
Alkaloid FractionMiceXylene-induced ear edemaRemarkably inhibited ear edema[5]
Alkaloid FractionMiceFormalin testSignificantly inhibited the second phase of the licking response[5]
Alkaloid FractionMiceCarrageenan-induced air pouchIncreased SOD activity; decreased NO, PGE2, and MDA levels[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of sarpagine-related alkaloids.

Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This protocol is designed to simulate ischemic/reperfusion injury in primary neuronal cultures.

  • Cell Culture:

    • Isolate primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.

    • Plate the neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

    • Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.

  • OGD/R Procedure:

    • Replace the culture medium with a glucose-free Earle's Balanced Salt Solution (EBSS).

    • Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) at 37°C for a duration determined by preliminary experiments to induce significant cell death (e.g., 2 hours).

    • To terminate the OGD, remove the plates from the hypoxic chamber and replace the glucose-free EBSS with the original, pre-conditioned culture medium.

    • Return the plates to a normoxic incubator (95% air, 5% CO2) at 37°C for 24 hours for reoxygenation.

  • Drug Treatment:

    • Prepare stock solutions of the test alkaloid (e.g., (-)-Tetrahydroalstonine) in a suitable solvent (e.g., DMSO).

    • Add the test compound to the culture medium at various concentrations during the reoxygenation phase. Ensure the final solvent concentration is non-toxic to the neurons.

  • Assessment of Cell Viability:

    • Quantify cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

    • For the MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan (B1609692) product and measurement of absorbance at the appropriate wavelength.

    • For the LDH assay, collect the culture supernatant and measure LDH activity using a commercially available kit.

Protocol 2: Neural Stem Cell (NSC) Proliferation and Differentiation Assay

This protocol assesses the effect of compounds on the self-renewal and differentiation potential of adult NSCs.

  • NSC Culture:

    • Isolate adult NSCs from the subventricular zone (SVZ) or hippocampus of adult rodents.

    • Culture the NSCs as neurospheres in a serum-free medium containing EGF and bFGF.

  • Proliferation Assay:

    • Dissociate the neurospheres into single cells and plate them at a clonal density.

    • Treat the cells with various concentrations of the test alkaloid (e.g., Alstoscholarisine A).

    • After a defined period (e.g., 7 days), count the number and measure the diameter of the newly formed neurospheres.

    • Alternatively, use a BrdU incorporation assay to quantify DNA synthesis as a measure of proliferation.

  • Differentiation Assay:

    • Plate the dissociated NSCs on an adherent substrate (e.g., poly-L-ornithine and laminin-coated coverslips) in a differentiation medium (lacking EGF and bFGF).

    • Treat the cells with the test compound.

    • After a suitable differentiation period (e.g., 5-7 days), fix the cells.

    • Perform immunocytochemistry using antibodies against cell-type-specific markers: β-III tubulin (neurons), GFAP (astrocytes), and Olig2 or O4 (oligodendrocytes).

    • Quantify the percentage of cells expressing each marker to determine the effect of the compound on NSC fate commitment.

Protocol 3: NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway.

  • Cell Line and Transfection:

    • Use a suitable cell line (e.g., HEK293T) that can be easily transfected.

    • Co-transfect the cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • After transfection, pre-treat the cells with various concentrations of the test alkaloid (e.g., N(4)-methyltalpinine) for a specified time.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

    • A decrease in relative luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Signaling Pathways and Visualizations

The neuroprotective and regenerative effects of sarpagine-related alkaloids are mediated through the modulation of key intracellular signaling pathways.

Akt_mTOR_Pathway THA (-)-Tetrahydroalstonine Akt Akt THA->Akt Activates OGDR OGD/R Injury OGDR->Akt Inhibits mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection Leads to

Akt/mTOR pathway modulation by (-)-Tetrahydroalstonine.

Wnt_Signaling_Pathway Alstoscholarisine_A Alstoscholarisine A Wnt_Receptor Wnt Receptor Complex Alstoscholarisine_A->Wnt_Receptor Activates Beta_Catenin β-catenin Wnt_Receptor->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Promotes NSC_Proliferation NSC Proliferation & Differentiation Gene_Expression->NSC_Proliferation Leads to

Wnt signaling activation by Alstoscholarisine A in NSCs.

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates N4_methyltalpinine N(4)-methyltalpinine N4_methyltalpinine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

NF-κB signaling inhibition by N(4)-methyltalpinine.

Conclusion

The sarpagine family of alkaloids and related compounds from medicinal plants represent a rich source of bioactive molecules with significant potential for the treatment of neurological disorders. Their mechanisms of action, targeting key pathways in neuroinflammation, neuroprotection, and neural regeneration, make them attractive candidates for further investigation and drug development. The protocols and data presented here provide a foundation for researchers to explore the therapeutic utility of this promising class of natural products. Further studies are warranted to isolate and characterize more of these alkaloids, elucidate their precise molecular targets, and evaluate their efficacy and safety in preclinical models of neurological diseases.

References

Exploring the Antimicrobial Potential of 3-Hydroxysarpagine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is an indole (B1671886) alkaloid isolated from the medicinal plant Rauvolfia serpentina.[][2] While research on the specific antimicrobial properties of this compound is still emerging, the broader class of sarpagine (B1680780) alkaloids and extracts from Rauvolfia serpentina have demonstrated notable antibacterial and antifungal activities.[2][3][4][5][6] This document provides a comprehensive overview of the potential antimicrobial applications of this compound, including detailed protocols for its evaluation and a summary of the available data on related compounds. The information presented herein is intended to serve as a foundational resource for researchers investigating novel antimicrobial agents.

Quantitative Data on Antimicrobial Activity

Direct quantitative data on the antimicrobial activity of this compound is not yet widely available in published literature. However, studies on other sarpagine alkaloids and crude extracts of Rauvolfia serpentina, which contains this compound, provide valuable insights into its potential efficacy.

Table 1: Antibacterial Activity of a Sarpagine Alkaloid

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Sarpagine Alkaloid (unspecified)Salmonella sp.25 µg/mL[7]

Table 2: Antibacterial Activity of Rauvolfia serpentina Extracts

Plant ExtractBacterial StrainMethodZone of Inhibition (mm)ConcentrationReference
Methanolic Root ExtractEscherichia coliDisc Diffusion23.1100 µl/ml[5]
Methanolic Root ExtractStaphylococcus aureusDisc Diffusion22.5100 µl/ml[5]
Aqueous Leaf ExtractStaphylococcus aureusDisc Diffusion34100 mg/mL[3]
Aqueous Leaf ExtractEscherichia coliDisc Diffusion35100 mg/mL[3]
Aqueous Leaf ExtractBacillus subtilisDisc Diffusion28.4100 mg/mL[3]
Aqueous Leaf ExtractStreptococcus pyogenesDisc Diffusion18100 mg/mL[3]

Postulated Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known antimicrobial mechanisms of other alkaloids, several potential pathways can be hypothesized. These include:

  • Disruption of Cell Membrane Integrity: Alkaloids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Nucleic Acid Synthesis: Some alkaloids can bind to bacterial DNA or inhibit enzymes essential for DNA replication and transcription, such as topoisomerases. Notably, this compound has been studied for its inhibitory activity against topoisomerase I and II.[]

  • Inhibition of Protein Synthesis: Alkaloids may interfere with ribosomal function, thereby preventing protein synthesis.

  • Enzyme Inhibition: Essential enzymes in microbial metabolic pathways can be targeted and inhibited by alkaloids.

  • NF-κB Inhibition: Some sarpagine-type alkaloids, such as N(4)-methyltalpinine, have been shown to inhibit the NF-κB signaling pathway.[8] This pathway is crucial for the inflammatory response to infection, and its modulation could impact the host-pathogen interaction.

Experimental Protocols

The following are detailed protocols for the preliminary antimicrobial screening and quantitative evaluation of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for determining the MIC of natural products.[9][10][11]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains of interest

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (broth and solvent)

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform serial two-fold dilutions of the stock solution in the respective broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth + inoculum + known antibiotic) and a negative control well (broth + inoculum + solvent used to dissolve the compound). A sterility control well (broth only) should also be included.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar (B569324) Well Diffusion Assay for Preliminary Antimicrobial Screening

This method is suitable for a qualitative assessment of the antimicrobial activity.

Objective: To determine if this compound exhibits inhibitory activity against a panel of microorganisms.

Materials:

  • This compound solution

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer or pipette tips

  • Positive control antibiotic discs

  • Solvent control

Procedure:

  • Inoculation of Agar Plates:

    • Using a sterile swab, uniformly spread the standardized microbial inoculum over the entire surface of the MHA plate.

  • Well Preparation:

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound:

    • Add a known volume (e.g., 50-100 µL) of the this compound solution to each well.

    • Add the solvent used to dissolve the compound to one well as a negative control.

    • Place a standard antibiotic disc on the agar surface as a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Observation:

    • Measure the diameter of the zone of inhibition (clear zone around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate a general workflow for antimicrobial drug discovery from natural products and a conceptual model of the potential signaling pathways that could be affected by this compound.

Antimicrobial_Drug_Discovery_Workflow cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Preclinical Development Natural_Source Natural Source (e.g., Rauvolfia serpentina) Extraction_Isolation Extraction & Isolation of this compound Natural_Source->Extraction_Isolation Preliminary_Screening Preliminary Screening (e.g., Agar Well Diffusion) Extraction_Isolation->Preliminary_Screening MIC_Determination MIC/MBC Determination (Broth Microdilution) Preliminary_Screening->MIC_Determination Active? Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Toxicity_Assays In vitro Toxicity Assays MIC_Determination->Toxicity_Assays Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Toxicity_Assays->Lead_Optimization In_vivo_Studies In vivo Efficacy & Pharmacokinetics Lead_Optimization->In_vivo_Studies

Caption: Workflow for Antimicrobial Drug Discovery.

Potential_Antimicrobial_Mechanisms cluster_cell Microbial Cell Hydroxysarpagine This compound Cell_Membrane Cell Membrane Hydroxysarpagine->Cell_Membrane Disruption DNA_Gyrase DNA Gyrase/ Topoisomerase Hydroxysarpagine->DNA_Gyrase Inhibition Ribosome Ribosome (Protein Synthesis) Hydroxysarpagine->Ribosome Inhibition Metabolic_Enzymes Essential Metabolic Enzymes Hydroxysarpagine->Metabolic_Enzymes Inhibition Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis leads to DNA_Replication_Block Blocked DNA Replication DNA_Gyrase->DNA_Replication_Block leads to Protein_Synthesis_Block Blocked Protein Synthesis Ribosome->Protein_Synthesis_Block leads to Metabolic_Disruption Metabolic Disruption Metabolic_Enzymes->Metabolic_Disruption leads to

Caption: Potential Antimicrobial Mechanisms of Action.

Conclusion

While direct evidence for the antimicrobial activity of this compound is currently limited, the existing data on related sarpagine alkaloids and extracts from Rauvolfia serpentina strongly suggest its potential as a novel antimicrobial agent. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to systematically investigate its efficacy, mechanism of action, and potential therapeutic applications. Further research is warranted to fully characterize the antimicrobial spectrum and molecular targets of this promising natural product.

References

3-Hydroxysarpagine: A Potential Anti-Inflammatory Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a sarpagan-type indole (B1671886) alkaloid isolated from plants of the Rauwolfia genus, notably Rauwolfia serpentina[]. While direct studies on the anti-inflammatory properties of this compound are not yet available in published literature, related sarpagan alkaloids, such as (Z) Akuammidine and Vellosiminol found in Rauvolfia densiflora, have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes[2][3][4]. This suggests a potential role for this compound as an anti-inflammatory agent. Indole alkaloids, as a class, are known to exert anti-inflammatory effects through various mechanisms, including the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and COX-2[5][6][7].

These application notes provide a theoretical framework and detailed protocols for investigating the potential anti-inflammatory effects of this compound, based on established methodologies for evaluating natural products.

Postulated Mechanism of Action

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. The potential mechanisms include:

  • Inhibition of Pro-inflammatory Enzymes: Like other sarpagan alkaloids, this compound may directly inhibit COX-2, a key enzyme in the synthesis of prostaglandins (B1171923) which are central mediators of inflammation[2][3][4]. It may also inhibit iNOS, which produces nitric oxide, a pro-inflammatory molecule[7][8].

  • Modulation of NF-κB Signaling Pathway: this compound could potentially inhibit the activation of the NF-κB pathway. This transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules[9][10]. Inhibition could occur through preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

  • Modulation of MAPK Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation. This compound might interfere with the phosphorylation and activation of key kinases in these pathways, leading to a downstream reduction in the production of inflammatory mediators[11][12].

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described below. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this compound.

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by this compound in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of Control)PGE₂ Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
195.2 ± 4.892.1 ± 5.198.3 ± 4.596.5 ± 5.3
578.5 ± 6.275.4 ± 5.982.1 ± 6.880.3 ± 6.1
1055.1 ± 4.952.8 ± 4.560.7 ± 5.458.9 ± 5.2
2532.7 ± 3.830.1 ± 3.238.4 ± 4.135.6 ± 3.9
5015.9 ± 2.514.5 ± 2.119.8 ± 3.018.2 ± 2.8
IC₅₀ (µM)12.511.815.214.1

Table 2: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Control (Vehicle)-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4
This compound250.65 ± 0.0623.5
This compound500.48 ± 0.0543.5
This compound1000.35 ± 0.0458.8

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells in appropriate plates. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • Collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6) Measurement (ELISA)

  • Principle: Quantifies the concentration of specific inflammatory mediators in the cell culture supernatant using enzyme-linked immunosorbent assays.

  • Protocol:

    • Collect culture supernatants after treatment.

    • Perform ELISA for PGE₂, TNF-α, and IL-6 according to the manufacturer's instructions for the respective commercial kits.

    • Measure the absorbance and calculate the concentrations based on the standard curves.

4. Western Blot Analysis for iNOS, COX-2, p-IκBα, and p-p38 MAPK

  • Principle: Detects the protein expression levels of key inflammatory enzymes and signaling proteins.

  • Protocol:

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, phosphorylated IκBα, phosphorylated p38 MAPK, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: A standard acute inflammation model to evaluate the anti-edematous effect of a compound.

  • Animals: Male Wistar rats (180-220 g).

  • Protocol:

    • Administer this compound (at various doses) or a reference drug (e.g., Indomethacin, 10 mg/kg) orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema.

Visualizations

Signaling Pathways

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound Stimulus Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation p38_P P-p38 AP1 AP-1 p38_P->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes Transcription Inhibit_p38 p38 Phosphorylation Inhibit_p38->p38

Caption: Postulated inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies RAW_cells RAW 264.7 Cells Treatment Pre-treatment with this compound + LPS Stimulation RAW_cells->Treatment Assays Griess Assay (NO) ELISA (PGE₂, TNF-α, IL-6) Western Blot (iNOS, COX-2, p-IκBα, p-p38) Treatment->Assays Analysis Data Analysis and Interpretation Assays->Analysis Rats Wistar Rats Dosing Oral Administration of This compound Rats->Dosing Induction Carrageenan Injection in Paw Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Measurement->Analysis

Caption: Workflow for evaluating the anti-inflammatory potential of this compound.

Conclusion

The sarpagan alkaloid this compound represents a promising candidate for a novel anti-inflammatory agent, based on the known activities of related compounds. The protocols outlined in these application notes provide a comprehensive strategy for the initial characterization of its anti-inflammatory profile, both in vitro and in vivo. Successful outcomes from these studies would warrant further investigation into its precise molecular targets and its potential for development as a therapeutic agent for inflammatory diseases.

References

Troubleshooting & Optimization

Navigating the Intricacies of 3-Hydroxysarpagine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of 3-Hydroxysarpagine, a complex monoterpenoid indole (B1671886) alkaloid, presents a formidable challenge to synthetic chemists. Its intricate polycyclic framework and multiple stereocenters demand precise control over each synthetic step. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis, facilitating a smoother and more efficient experimental workflow.

Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of this compound and its key intermediates.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
TS-001 Low yield in the initial Pictet-Spengler reaction. - Incomplete reaction. - Decomposition of the starting tryptophan derivative or the aldehyde. - Suboptimal reaction conditions (temperature, solvent, catalyst).- Monitor the reaction closely by TLC or LC-MS to ensure completion. - Use freshly distilled solvents and high-purity reagents. - Screen different acid catalysts (e.g., TFA, HCl, Lewis acids) and solvents (e.g., CH2Cl2, toluene, acetonitrile). Consider a two-pot process for improved yield.[1]
TS-002 Poor stereoselectivity at the C16 position during the key cyclization step. - Epimerization of the aldehydic group at C16 to the more stable configuration.[1] - Incorrect choice of reagents or reaction conditions for stereocontrol.- Employ stereocontrolled methods like the oxyanion-Cope rearrangement, which has shown high diastereoselectivity (>30:1) in related systems.[1] - Carefully control reaction temperature and time to minimize epimerization.
TS-003 Formation of multiple side products during the construction of the polycyclic core. - Competing side reactions due to the high reactivity of intermediates. - Lack of regioselectivity in bond formation.- Utilize protecting groups for sensitive functionalities that are not involved in the desired transformation. - Employ highly selective reactions, such as intramolecular palladium-catalyzed couplings, for specific bond formations.
TS-004 Difficulty in the purification of synthetic intermediates. - Similar polarities of the desired product and byproducts. - Instability of the compound on silica (B1680970) gel.- Employ alternative purification techniques such as preparative HPLC, size-exclusion chromatography, or crystallization. - For compounds sensitive to silica gel, consider using alternative stationary phases like alumina (B75360) or reverse-phase silica.
TS-005 Low efficiency in the final hydroxylation step to introduce the C3-hydroxyl group. - Steric hindrance around the C3 position of the sarpagine (B1680780) core. - Ineffective oxidizing agent.- Screen a variety of modern oxidizing agents known for their selectivity in complex molecules. - Consider late-stage C-H oxidation strategies that have been successfully applied in complex natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of the sarpagine alkaloid core?

A1: The asymmetric Pictet-Spengler reaction is a pivotal step, establishing the crucial stereochemistry of the tetracyclic core, often starting from a chiral source like D-(+)-tryptophan.[1] Achieving high diastereoselectivity in this reaction is fundamental for the overall success of the synthesis.

Q2: How can I control the stereochemistry at the C16 position?

A2: Controlling the stereochemistry at C16 is a known challenge due to the potential for epimerization of the adjacent aldehyde. The use of a stereocontrolled oxyanion-Cope rearrangement has proven to be an effective strategy, providing the desired stereoisomer with high selectivity.[1]

Q3: What are the recommended starting materials for the synthesis of this compound?

A3: A common and effective strategy is to start from a readily available chiral precursor such as D-(+)-tryptophan methyl ester. This allows for an enantiospecific synthesis of the core structure.

Q4: Are there any general tips for improving the overall yield of the synthesis?

A4: To enhance the overall yield, it is crucial to optimize each step individually. This includes screening of catalysts, solvents, and reaction temperatures. A "two-pot" process for the initial Pictet-Spengler/Dieckmann cyclization has been shown to streamline the synthesis and improve the yield of the key tetracyclic ketone intermediate.[1]

Q5: What analytical techniques are essential for characterizing the intermediates and the final product?

A5: A combination of spectroscopic methods is indispensable. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. 1H and 13C NMR spectroscopy are crucial for structural elucidation and for confirming the stereochemistry of the intermediates and the final this compound.

Experimental Protocols

While a complete, step-by-step protocol for this compound is not available in a single public source, the following represents a generalized workflow based on the synthesis of closely related sarpagine alkaloids.

Key Experimental Workflow: From Tryptophan to the Sarpagine Core

3_Hydroxysarpagine_Synthesis_Workflow start D-(+)-Tryptophan Methyl Ester pictet_spengler Asymmetric Pictet-Spengler Reaction start->pictet_spengler Aldehyde, Acid Catalyst tetracycle Tetracyclic Ketone Intermediate pictet_spengler->tetracycle functionalization Side Chain Functionalization tetracycle->functionalization Multi-step sequence pentacycle_precursor Pentacyclic Precursor functionalization->pentacycle_precursor cyclization Key Cyclization (e.g., Oxyanion-Cope) pentacycle_precursor->cyclization Stereocontrolled Conditions sarpagine_core Sarpagine Core cyclization->sarpagine_core hydroxylation Late-stage Hydroxylation sarpagine_core->hydroxylation Oxidizing Agent final_product This compound hydroxylation->final_product

Caption: Generalized workflow for this compound synthesis.

Logical Flow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Product Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Conditions: - Increase reaction time/temp - Add more reagent incomplete->optimize_conditions check_purity Check Purity of Starting Materials complete->check_purity solution Improved Yield optimize_conditions->solution impure Impure Materials check_purity->impure No pure Materials Pure check_purity->pure Yes purify_reagents Purify/Re-purchase Reagents impure->purify_reagents side_reactions Investigate Side Reactions (NMR/MS) pure->side_reactions purify_reagents->solution modify_protocol Modify Protocol: - Change solvent/catalyst - Use protecting groups side_reactions->modify_protocol modify_protocol->solution

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Improving the Yield of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working with 3-Hydroxysarpagine from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? A1: this compound is a monoterpenoid indole (B1671886) alkaloid belonging to the sarpagine (B1680780) group.[1] These alkaloids are of significant interest to medicinal chemists due to their complex structures and diverse biological properties, which are being explored for potential therapeutic applications.[2][3]

Q2: What are the primary natural sources for isolating this compound and its precursors? A2: Sarpagine-type alkaloids are primarily found in plants of the Apocynaceae family.[3] Genera such as Rauvolfia (e.g., Rauvolfia serpentina) and Catharanthus (e.g., Catharanthus roseus) are common sources for the isolation of these compounds.[1][4] Hairy root cultures of these plants are also used as a production system.[4][5]

Q3: Can you provide a brief overview of the biosynthetic pathway of sarpagine alkaloids? A3: The biosynthesis for all monoterpenoid indole alkaloids begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452).[1] This reaction is catalyzed by the enzyme strictosidine synthase (STR).[1] Subsequently, strictosidine is deglucosylated by strictosidine β-D-glucosidase (SG).[1] The resulting unstable intermediates are then converted, via the action of enzymes like the sarpagan bridge enzyme (SBE), into the core sarpagan-type structure.[1][6]

Q4: What are the main strategies to enhance the yield of this compound? A4: The primary strategies include:

  • Optimization of Extraction and Purification: Fine-tuning extraction parameters such as solvent type, temperature, time, and pH can significantly improve recovery.[7][8]

  • Elicitation: Using biotic or abiotic elicitors in plant cell or hairy root cultures to stimulate the plant's defense response, which often leads to an overproduction of secondary metabolites like alkaloids.[9][10]

  • Metabolic Engineering: Modifying the plant's genetic makeup to enhance the biosynthesis of target alkaloids.[11] This can involve the overexpression of rate-limiting enzymes or transcription factors in the biosynthetic pathway.[11][12]

  • Precursor Feeding: Supplying the culture medium with biosynthetic precursors to increase the flux through the pathway leading to the desired alkaloid.[13]

Process Visualization

A simplified diagram of the early stages of the sarpagine alkaloid biosynthetic pathway.

Sarpagine Biosynthesis Pathway cluster_0 Enzymatic Steps Tryptamine Tryptamine STR STR Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SG SG Strictosidine->SG Deglucosylation Intermediates Unstable Intermediates SBE SBE Intermediates->SBE Sarpagan_Skeleton Sarpagan Skeleton STR->Strictosidine Pictet-Spengler reaction SG->Intermediates SBE->Sarpagan_Skeleton C5-C16 bond formation

Caption: Early biosynthetic pathway of sarpagine alkaloids.

A generalized workflow for obtaining this compound from plant material.

Experimental Workflow start Start: Plant Material extraction Extraction (e.g., Solvent, SFE) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Crude Extract) filtration->concentration pre_purification Pre-purification (e.g., Solid-Phase Extraction) concentration->pre_purification hplc Purification (Preparative HPLC) pre_purification->hplc analysis Analysis & Quantification (Analytical HPLC, MS) hplc->analysis end End: Pure this compound analysis->end

Caption: General workflow for this compound isolation.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Low Extraction Yield

Q: My crude extract shows very low or no presence of the target alkaloid. What could be the cause? A: This can be due to several factors:

  • Improper Plant Material: The concentration of alkaloids can vary significantly based on the plant's age, the part of the plant used (roots often have higher concentrations), and the growing conditions.[14][15]

  • Suboptimal Extraction Method: The chosen solvent may not be appropriate for sarpagine alkaloids. Acidified aqueous solutions or organic solvents like methanol (B129727) are often used.[16][17] The extraction time, temperature, and solvent-to-material ratio must be optimized.[8]

  • Alkaloid Degradation: Sarpagine alkaloids can be sensitive to heat and pH. Excessive temperatures during solvent evaporation or incorrect pH during extraction can lead to degradation.

  • Incomplete Cell Lysis: The plant material must be finely ground to ensure the solvent can penetrate the cell walls and extract the intracellular contents.

Q: I'm using a literature-based extraction protocol but still getting a low yield. What should I try? A:

  • Verify Solvent Polarity and pH: Ensure the solvent system is appropriate. For indole alkaloids, an initial extraction with an acidified aqueous solution can be effective.[16][17]

  • Increase Extraction Time/Temperature: Cautiously increase the extraction duration or temperature. Monitor for degradation by analyzing small aliquots over time.

  • Compare Extraction Techniques: Different methods have varying efficiencies.[7] If you are using maceration, consider switching to sonication-assisted extraction or Soxhlet extraction to improve efficiency.[7]

  • Check Raw Material Quality: If possible, analyze a small sample of your starting material using a validated, high-sensitivity method (like HPLC-MS) to confirm the presence of the target compound.

Purification Challenges

Q: I am having difficulty separating this compound from other co-extracted compounds using HPLC. A:

  • Poor Peak Resolution: This is a common issue. To improve it, you can:

    • Optimize the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient during elution can improve the separation of closely related compounds.[18]

    • Change the Column: Use a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[18]

    • Adjust pH: The pH of the mobile phase can alter the retention time of ionizable compounds like alkaloids. Small adjustments can significantly impact selectivity.

  • Peak Tailing: This can be caused by interactions between the basic nitrogen of the alkaloid and residual acidic silanol (B1196071) groups on the silica-based column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate this effect.

Q: My purified sample still shows impurities. How can I improve its purity? A:

  • Use Orthogonal Separation Methods: Combine different purification techniques. For example, use solid-phase extraction (SPE) with a specific sorbent to remove a class of interfering compounds before proceeding to preparative HPLC.[19]

  • Repeat the Purification Step: A second pass through the preparative HPLC system, perhaps with a slightly modified gradient, can remove persistent impurities.

  • Crystallization: If you have a sufficient quantity of semi-pure material, crystallization can be a highly effective final purification step.

Elicitation in Cell/Hairy Root Cultures

Q: I applied an elicitor to my hairy root culture, but I don't see an increase in this compound production. A:

  • Incorrect Elicitor Concentration: The effect of an elicitor is often dose-dependent. A concentration that is too low may not trigger a response, while one that is too high can be toxic to the cells.[13] Perform a dose-response experiment to find the optimal concentration.

  • Wrong Timing of Elicitation: The timing of elicitor addition relative to the culture's growth phase is critical. Elicitation is often most effective during the exponential growth phase.

  • Inappropriate Harvest Time: The peak accumulation of secondary metabolites occurs at a specific time point after elicitation. You may be harvesting too early or too late. A time-course experiment is necessary to determine the optimal harvest time.

  • Culture Viability: Ensure your culture is healthy before elicitation. Stressed or unhealthy cultures may not respond effectively.

A decision tree for troubleshooting low alkaloid yield.

Troubleshooting Low Yield start Low Yield Detected process_step Which Process Step? start->process_step extraction Extraction process_step->extraction Extraction purification Purification process_step->purification Purification culture Cell Culture / Elicitation process_step->culture Culture extraction_q1 Is crude extract low in target? extraction->extraction_q1 purification_q1 Poor HPLC resolution? purification->purification_q1 culture_q1 No response to elicitor? culture->culture_q1 extraction_a1_yes Check raw material. Optimize solvent, pH, time. Improve cell lysis. extraction_q1->extraction_a1_yes Yes extraction_a1_no Problem is likely in purification step. extraction_q1->extraction_a1_no No purification_a1_yes Optimize mobile phase. Try different column. Adjust pH. purification_q1->purification_a1_yes Yes purification_a1_no Sample still impure after HPLC? purification_q1->purification_a1_no No purification_a2_yes Use orthogonal method (SPE). Repeat purification. Attempt crystallization. purification_a1_no->purification_a2_yes Yes culture_a1_yes Optimize elicitor concentration. Check timing of addition. Perform time-course for harvest. culture_q1->culture_a1_yes Yes

Caption: A decision tree for troubleshooting low alkaloid yield.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Indole Alkaloids from Catharanthus roseus

Extraction MethodKey ParametersRelative Recovery (%)Reproducibility (RSD %)Reference
Supercritical Fluid Extraction (SFE)250 bar, 80°C, 6.6% Methanol modifier, 40 min100% (for Catharanthine)4.1 - 17.5[7]
Soxhlet ExtractionDichloromethane, 16 h reflux100% (for Vindoline)4.1 - 17.5[7]
Solid-Liquid Extraction (Sonication)0.5 M H₂SO₄ / Methanol (3:1), 3 h100% (for 3',4'-Anhydrovinblastine)4.1 - 17.5[7]
Hot Water ExtractionVarious temperaturesGenerally lower recoveries for target alkaloids4.1 - 17.5[7]

Note: Data is generalized from a study on major indole alkaloids, highlighting that different methods show selectivity for different compounds.[7]

Table 2: Effect of Elicitors on Secondary Metabolite Production (General Examples)

Elicitor TypeExampleGeneral Effect on Alkaloid BiosynthesisReference
Biotic Yeast Extract, Fungal PolysaccharidesCan significantly upregulate defense-related genes and metabolic pathways, leading to increased alkaloid accumulation.[9]
Abiotic Methyl Jasmonate (MeJA)A potent signaling molecule that is widely recognized for inducing the biosynthesis of various alkaloids.
Abiotic Salicylic Acid (SA)Another key plant hormone that can trigger systemic acquired resistance and enhance secondary metabolite production.[13]
Abiotic Metal Ions (e.g., Ag⁺, Cd²⁺, Cu²⁺)Can induce oxidative stress, which in turn stimulates defense pathways and the production of protective compounds like alkaloids.[9]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Dried Plant Material

This protocol is a standard method for the initial enrichment of alkaloids from a complex plant matrix.

Materials:

  • Dried, finely powdered plant material (e.g., Rauvolfia roots)

  • 10% Acetic acid in methanol

  • Concentrated Ammonium hydroxide (B78521) (NH₄OH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

Methodology:

  • Maceration: Macerate 100 g of powdered plant material in 1 L of 10% acetic acid in methanol for 48 hours with occasional shaking.

  • Filtration: Filter the mixture through filter paper. Collect the filtrate and re-extract the plant residue twice more with 500 mL of the same solvent.

  • Concentration: Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C until a syrupy residue is obtained.

  • Acidification: Resuspend the residue in 200 mL of 5% aqueous HCl. Filter to remove any non-alkaloidal precipitates.

  • Basification & Liquid-Liquid Extraction: Transfer the acidic aqueous solution to a separatory funnel. Make the solution alkaline (pH 9-10) by slowly adding concentrated NH₄OH. Check the pH with pH paper.

  • Extract the basified solution three times with 150 mL portions of DCM. The alkaloids will move into the organic (DCM) layer.

  • Drying and Evaporation: Combine the DCM extracts and dry over anhydrous Na₂SO₄. Filter off the Na₂SO₄ and evaporate the DCM under reduced pressure to yield the crude alkaloid extract.

  • Storage: Store the crude extract at -20°C for further purification.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol provides a general framework for analyzing and quantifying the target compound. The method must be validated for specific applications.[20]

Instrumentation & Conditions:

  • HPLC System: With UV/Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, increase linearly to 70% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes. (Note: This is a starting point and must be optimized).[18]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength; indole alkaloids typically absorb around 220 nm and 280 nm.

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.[20]

  • Sample Preparation: Dissolve a known weight of the crude or semi-purified extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a high coefficient of determination (R² > 0.99).[20]

  • Inject the prepared samples.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount by interpolating its peak area on the standard curve. Express the final yield as mg of compound per g of dry weight of the starting material.

References

Stability studies of 3-Hydroxysarpagine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability studies of 3-Hydroxysarpagine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions that should be applied in a forced degradation study of this compound?

A1: Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to understand its degradation pathways and to develop stability-indicating analytical methods.[1][2][3] For an indole (B1671886) alkaloid like this compound, the following stress conditions are typically employed:

  • Hydrolysis: Exposure to acidic and basic conditions is crucial.[2][3] Testing is often performed across a range of pH values.

  • Oxidation: Hydrogen peroxide is a commonly used oxidizing agent.[2][3] Other agents like metal ions or oxygen can also be considered.

  • Thermal Stress: The study should be conducted at elevated temperatures to assess thermal stability.[4][5][6]

  • Photostability: The substance should be exposed to light to determine its sensitivity to UV and visible radiation.[7][8][9]

Q2: How should I prepare my samples for a forced degradation study?

A2: Sample preparation will depend on the specific stress condition being tested. For hydrolysis and oxidation studies, a solution of this compound in a suitable solvent is prepared and then subjected to the stressor (e.g., acid, base, or oxidizing agent). For thermal and photostability studies of the solid state, the compound is spread in a thin layer in a suitable container.[7] It is crucial to also prepare "dark control" samples for photostability studies, which are protected from light, to differentiate between thermal and light-induced degradation.[8]

Q3: What analytical techniques are most suitable for analyzing the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for stability studies.[10][11] It allows for the separation and quantification of the parent drug and its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[12]

Q4: What is a "stability-indicating method," and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential impurities.[13] The development of such a method is a primary goal of forced degradation studies, as it is essential for accurately assessing the stability of the drug substance and product over time.[3][12]

Troubleshooting Guide

Q1: I am observing peak splitting for this compound in my HPLC analysis after stress testing. What could be the cause?

A1: Peak splitting can be due to several factors. It might indicate the formation of a closely related degradation product that is not fully resolved from the parent peak. It could also be a result of on-column degradation or the presence of different stereoisomers. To troubleshoot this, you can try optimizing your HPLC method by changing the column, mobile phase composition, or gradient profile.

Q2: My mass balance in the stability study is below 90%. What should I do?

A2: A mass balance below 90% suggests that not all degradation products are being detected or that some of the analyte has been lost.[12] Possible reasons include the formation of non-UV active or volatile degradation products, or degradation products that are not eluting from the HPLC column. To address this, you could try using a different detector, such as a charged aerosol detector (CAD) or a mass spectrometer, which can detect a wider range of compounds. Also, check for the possibility of analyte adsorption to the container.

Q3: I have an unexpected degradation product that I cannot identify. What steps can I take?

A3: The structural elucidation of unknown degradation products is a critical part of stability studies.[3] High-resolution mass spectrometry (HRMS) can provide the accurate mass and elemental composition of the unknown. Further structural information can be obtained using tandem mass spectrometry (MS/MS) to fragment the molecule and analyze its constituent parts. If sufficient quantity of the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for structure elucidation.

Hypothetical Stability Data for this compound

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to demonstrate how results from such a study might be presented.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products
0.1 M HCl (60°C)2485.2Degradant A, Degradant B
4872.5Degradant A, Degradant B
0.1 M NaOH (60°C)2465.8Degradant C, Degradant D
4845.1Degradant C, Degradant D
3% H₂O₂ (RT)2490.1N-oxide, Degradant E
4882.3N-oxide, Degradant E
Thermal (80°C)2498.5Minor degradation
4895.2Minor degradation
Photostability (ICH Q1B)-92.7Photodegradant F

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

    • Neutralize the samples with an appropriate amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an appropriate amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw samples at predetermined time points.

    • Dilute the samples with the mobile phase before HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C.

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photostability Testing:

    • Expose a sample of this compound (solid or in solution) to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

    • Calculate the mass balance for each condition.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quant Quantification of Parent & Degradants hplc->quant lcms LC-MS for Identification pathway Degradation Pathway Elucidation lcms->pathway quant->lcms If unknowns present method Stability-Indicating Method Validation quant->method

Caption: Experimental workflow for a forced degradation study.

G parent This compound (Indole Alkaloid) intermediate Radical Intermediate parent->intermediate [O] n_oxide N-Oxide Derivative intermediate->n_oxide Oxidation ring_opened Ring-Opened Product intermediate->ring_opened Oxidative Cleavage further_deg Further Degradation Products n_oxide->further_deg ring_opened->further_deg

Caption: Hypothetical oxidative degradation pathway for an indole alkaloid.

References

Technical Support Center: Optimizing Chromatographic Separation of Sarpagine Alkaloid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of sarpagine (B1680780) alkaloid isomers. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during these sensitive analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing an HPLC method for sarpagine alkaloid isomers?

A1: The most critical factors include the choice of stationary phase (column), mobile phase composition (including pH and organic modifier), and column temperature. Due to the basic nature of sarpagine alkaloids, controlling the mobile phase pH is crucial to achieve good peak shape and reproducible retention times. The selection of a C18 column is a common starting point, but chiral stationary phases are necessary for the separation of enantiomers.

Q2: Why is mobile phase pH so important for the separation of sarpagine alkaloids?

A2: Sarpagine alkaloids are basic compounds containing nitrogen atoms that can be protonated. The pH of the mobile phase determines the degree of ionization of these alkaloids.[1] At a pH below their pKa, they will be protonated (ionized), and at a pH above their pKa, they will be in their neutral form. The ionized form is more polar and will have different retention behavior on a reversed-phase column compared to the neutral form. Inconsistent pH can lead to peak broadening, tailing, and shifting retention times. For robust and reproducible separations, it is generally recommended to maintain the mobile phase pH at least 2 units away from the pKa of the analytes.[2]

Q3: How can I improve the peak shape of my sarpagine alkaloid peaks?

A3: Poor peak shape, particularly tailing, is a common issue with basic compounds like alkaloids. This is often due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To improve peak shape, you can:

  • Adjust Mobile Phase pH: Lowering the pH (e.g., using a formic acid or trifluoroacetic acid additive) can protonate the alkaloids and also suppress the ionization of silanol groups, reducing unwanted interactions.

  • Use a Buffer: Employing a buffer system (e.g., ammonium (B1175870) formate (B1220265) or phosphate) helps to maintain a constant pH throughout the analysis, leading to more symmetrical peaks.[3][4]

  • Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape, but be mindful of potential salt precipitation and system pressure increases.[3][5]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to provide better peak shapes for basic compounds.

Q4: What is the best approach for separating enantiomers of sarpagine alkaloids?

A4: The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating alkaloid enantiomers. Alternatively, a chiral mobile phase additive can be used with a standard achiral column, or the enantiomers can be derivatized with a chiral reagent to form diastereomers that can be separated on an achiral column.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of sarpagine alkaloid isomers.

Problem Potential Cause Recommended Solution
Poor Resolution Between Isomers Inadequate mobile phase selectivity.- Modify the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa).- Adjust the mobile phase pH to alter the ionization state of the isomers.- Introduce an ion-pairing reagent to the mobile phase.
Insufficient column efficiency.- Use a column with a smaller particle size (e.g., UHPLC).- Increase the column length.- Optimize the flow rate.
Peak Tailing Secondary interactions with silanol groups.- Lower the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid).- Use a buffered mobile phase.- Employ a highly end-capped column or a column specifically designed for basic compounds.
Column overload.- Reduce the injection volume or sample concentration.
Shifting Retention Times Unstable mobile phase pH.- Use a buffered mobile phase and ensure it is freshly prepared.- Allow for adequate column equilibration time between runs.
Fluctuating column temperature.- Use a column oven to maintain a constant temperature.
Co-elution of Isomers Similar physicochemical properties of isomers.- For diastereomers, fine-tune the mobile phase composition (organic modifier ratio, pH, buffer concentration).- For enantiomers, a chiral stationary phase is necessary.
Low Signal Intensity Poor ionization in the mass spectrometer source.- Adjust the mobile phase pH to promote ionization (acidic pH for positive ion mode).- Optimize the mass spectrometer source parameters.
Sample degradation.- Ensure proper sample storage and handle samples promptly.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for Sarpagine Alkaloid Analysis

This protocol is adapted from a method for the analysis of sarpagine and is suitable for the separation of sarpagine and its isomers.

1. Sample Preparation (from Rauwolfia serpentina roots)

  • Extraction:

    • Grind dried root material to a fine powder.

    • Extract the powdered material with methanol at room temperature with sonication.

    • Centrifuge the extract and collect the supernatant. Repeat the extraction process on the solid residue.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Liquid-Liquid Extraction Cleanup:

    • Dissolve the crude extract in a dilute acidic solution (e.g., 2% sulfuric acid).

    • Wash the acidic solution with a nonpolar solvent (e.g., n-hexane) to remove lipids and other non-polar impurities.

    • Adjust the pH of the aqueous layer to basic (pH 9-10) with a suitable base (e.g., ammonium hydroxide).

    • Extract the alkaloids into an organic solvent such as chloroform (B151607) or dichloromethane.

    • Combine the organic layers and evaporate to dryness.

  • Solid-Phase Extraction (SPE) Cleanup (Alternative):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the crude extract in the mobile phase and load it onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the alkaloids with methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. HPLC-MS/MS Conditions

  • Column: Waters Atlantis T3 reversed-phase column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 100% A

    • 2-12 min: 0-15% B

    • 12-22 min: 15-35% B

    • 22-32 min: 35-80% B

    • 32-37 min: 80-0% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: Mass spectrometry in positive ion mode.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This is a general protocol for the separation of alkaloid enantiomers.

1. Sample Preparation

  • Prepare the sample as described in Protocol 1. Ensure the final sample is dissolved in the mobile phase.

2. Chiral HPLC Conditions

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic solvent (e.g., ethanol, isopropanol, or acetonitrile). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Elution Mode: Isocratic elution is commonly used for chiral separations.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: Ambient or controlled with a column oven.

  • Detection: UV detection at a wavelength where the alkaloids show maximum absorbance (e.g., 280 nm).

Data Presentation

The following tables provide an example of how to present quantitative data for the comparison of different chromatographic conditions. Note: The data presented here is illustrative and based on typical results for alkaloid separations.

Table 1: Comparison of Mobile Phase Composition on the Separation of Two Sarpagine Diastereomers

Mobile Phase Composition (A: 0.1% Formic Acid in Water, B: Acetonitrile)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)Peak Asymmetry (As) Isomer 1Peak Asymmetry (As) Isomer 2
70:30 (A:B)8.59.11.21.51.6
65:35 (A:B)7.27.91.81.31.4
60:40 (A:B)6.16.71.51.21.3

Table 2: Performance of Different Columns for the Separation of a Sarpagine Alkaloid Mixture

ColumnRetention Time Sarpagine (min)Retention Time Isomer A (min)Resolution (Sarpagine/Isomer A)Tailing Factor Sarpagine
Standard C18 (5 µm)12.513.11.31.7
End-capped C18 (3 µm)10.811.51.91.2
Phenyl-Hexyl (3 µm)11.212.02.11.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis plant_material Plant Material (e.g., Rauwolfia serpentina) extraction Methanolic Extraction plant_material->extraction cleanup Liquid-Liquid or Solid-Phase Extraction Cleanup extraction->cleanup final_sample Reconstituted Sample cleanup->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation Chromatographic Separation (Reversed-Phase or Chiral) hplc_injection->separation detection MS or UV Detection separation->detection data_analysis Data Analysis detection->data_analysis

Figure 1. General experimental workflow for the analysis of sarpagine alkaloids.

troubleshooting_logic start Poor Separation? resolution Poor Resolution? start->resolution tailing Peak Tailing? start->tailing retention_shift Retention Time Shift? start->retention_shift resolution_solution1 Adjust Mobile Phase (Organic Modifier/pH) resolution->resolution_solution1 resolution_solution2 Change Column (Smaller Particles/Different Phase) resolution->resolution_solution2 tailing_solution1 Lower Mobile Phase pH tailing->tailing_solution1 tailing_solution2 Use End-Capped Column tailing->tailing_solution2 retention_shift_solution1 Use Buffered Mobile Phase retention_shift->retention_shift_solution1 retention_shift_solution2 Use Column Oven retention_shift->retention_shift_solution2

Figure 2. A logical troubleshooting guide for common HPLC separation issues.

References

Troubleshooting low yields in 3-Hydroxysarpagine synthetic steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxysarpagine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common low-yield issues encountered during the multi-step synthesis of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is a common overarching issue in the synthesis of this compound that leads to low yields?

A1: A primary challenge in the synthesis of this compound and other sarpagine-type alkaloids is the stereocontrolled construction of the complex polycyclic core. Low yields often stem from a lack of diastereoselectivity in key bond-forming reactions, leading to the formation of undesired stereoisomers that are difficult to separate from the target compound. Additionally, the management of protecting groups throughout the synthesis is critical, as untimely deprotection or incompatible protecting group strategies can lead to side reactions and decomposition of sensitive intermediates.

Q2: How can I improve the yield of the initial Pictet-Spengler reaction?

A2: The Pictet-Spengler reaction is a crucial step in building the β-carboline core of this compound. Low yields are often attributed to suboptimal reaction conditions or the stability of the starting materials. To improve yields, consider the following:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While protic acids like trifluoroacetic acid (TFA) are commonly used, Lewis acids can also be effective. It is advisable to screen a variety of acids and their concentrations to find the optimal conditions for your specific substrate.

  • Solvent: The reaction is often performed in aprotic solvents. The choice of solvent can influence the solubility of the reactants and the stability of the intermediate iminium ion.

  • Temperature: The reaction may require heating, but excessive temperatures can lead to decomposition. A systematic study of the reaction temperature is recommended.

  • Protecting Groups: The choice of protecting groups on the tryptophan derivative is important. For instance, the presence or absence of a benzyl (B1604629) protecting group on the secondary amine (Nb) can significantly influence the reaction's stereochemical outcome and overall yield.[1]

Q3: I'm observing a complex mixture of byproducts after the intramolecular cyclization to form the pentacyclic core. What could be the cause?

A3: The formation of the intricate cage-like structure of sarpagine (B1680780) alkaloids often involves an intramolecular cyclization, such as a Mannich reaction or a Heck reaction. A complex product mixture suggests that either the desired reaction is not proceeding selectively or that side reactions are occurring. Potential causes include:

  • Incorrect Stereochemistry: The stereochemistry of the precursor can significantly impact the feasibility of the cyclization. Ensure that the relative stereochemistry of the substituents on the precursor is correct for the desired ring formation.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial for achieving high selectivity. For example, in a Heck reaction, the ligand on the palladium catalyst can influence the diastereoselectivity.

  • Substrate Reactivity: The presence of other reactive functional groups can lead to undesired side reactions. It may be necessary to revisit your protecting group strategy to ensure that all potentially interfering groups are adequately protected.

Q4: The late-stage hydroxylation of the sarpagine core is resulting in low yields and multiple products. How can I improve this step?

A4: Introducing a hydroxyl group at a late stage of a complex synthesis is often challenging due to the presence of multiple potentially reactive sites. Low yields and lack of regioselectivity are common problems. To address this:

  • Directed Hydroxylation: Employ a directing group to guide the hydroxylating agent to the desired position.

  • Enzymatic Hydroxylation: Consider using enzymes, such as cytochrome P450 monooxygenages, which are known to catalyze highly regio- and stereospecific hydroxylations of alkaloid skeletons.[2]

  • Reagent Screening: Systematically screen a variety of oxidizing agents, from traditional reagents to more modern catalytic systems, to identify one that provides the desired selectivity for your substrate.

Q5: I am struggling with the purification of the final this compound product. What are the recommended methods?

A5: The purification of polar indole alkaloids like this compound can be challenging due to their potential for multiple interactions with stationary phases. Standard silica (B1680970) gel chromatography may not be optimal. Consider the following:

  • Reversed-Phase Chromatography: Utilizing a C18 or other reversed-phase stationary phase with a suitable solvent system (e.g., methanol/water or acetonitrile/water with a modifier like formic acid or ammonia) can be effective.

  • Ion-Exchange Chromatography: Given the basic nature of the alkaloid, ion-exchange chromatography can be a powerful purification tool.

  • Preparative HPLC: For obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) is often the method of choice.[3]

Troubleshooting Guides

Low Yield in Pictet-Spengler Reaction

This guide provides a systematic approach to troubleshooting low yields in the Pictet-Spengler reaction, a key step in the synthesis of the this compound core.

pictet_spengler_troubleshooting start Low Yield in Pictet-Spengler Reaction check_sm Verify Starting Material Purity and Stability start->check_sm optimize_conditions Systematically Optimize Reaction Conditions check_sm->optimize_conditions If SM is pure screen_acid Screen Acid Catalysts (Protic vs. Lewis) optimize_conditions->screen_acid screen_solvent Screen Solvents screen_acid->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp revisit_pg Re-evaluate Protecting Group Strategy optimize_temp->revisit_pg If yield is still low high_yield Improved Yield optimize_temp->high_yield If yield improves change_pg Change Protecting Group on Indole Nitrogen or Amine revisit_pg->change_pg change_pg->high_yield

Caption: A decision-making workflow for troubleshooting late-stage hydroxylation reactions.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
H-001 Lack of Regioselectivity - Multiple accessible C-H bonds with similar reactivity- Introduce a directing group to favor oxidation at the desired position.- Explore enzymatic hydroxylation for high regioselectivity. [2]
H-002 Over-oxidation - Oxidizing agent is too strong- Screen for milder oxidizing agents.- Carefully control the stoichiometry of the oxidant.- Reduce the reaction temperature.
H-003 Low Conversion - Steric hindrance around the target C-H bond- Insufficiently reactive oxidizing agent- Modify the substrate to reduce steric hindrance if possible.- Screen for more powerful, yet selective, oxidizing agents.- Increase the reaction temperature or time, while monitoring for side reactions.

Experimental Protocols

General Protocol for a Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the N-protected tryptophan derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere.

  • Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the solution.

  • Acid Catalysis: Cool the reaction mixture to 0 °C and add the acid catalyst (e.g., trifluoroacetic acid, 2.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 12-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Deprotection of a Benzyl Ether

This protocol describes a common method for the cleavage of a benzyl ether protecting group.

  • Catalyst Preparation: To a solution of the benzyl-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add the palladium catalyst (e.g., 10% Pd/C, 10 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

References

Preventing epimerization during 3-Hydroxysarpagine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxysarpagine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) related to the synthesis of this complex indole (B1671886) alkaloid, with a particular focus on preventing epimerization at the C3 position.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of epimerization at the C3 position during the synthesis of this compound?

A1: Epimerization at the C3 position, a critical stereocenter, is most commonly observed under acidic conditions. While the exact mechanism can be complex and dependent on the specific molecular structure and reaction conditions, several pathways have been proposed for related indole alkaloids.[1] One likely mechanism involves the formation of an achiral iminium ion intermediate through an oxidation-reduction pathway, which can then be non-stereoselectively reduced back to a mixture of C3 epimers.[2][3][4] Another possibility is an acid-catalyzed retro-Mannich/intramolecular Mannich reaction sequence, which can also lead to inversion of the stereocenter.[5][6]

Q2: How can I minimize or prevent C3 epimerization during my synthetic route?

A2: Preventing epimerization at C3 requires careful control of reaction conditions, particularly during steps involving acids. Here are key strategies:

  • Use of Protecting Groups: Protecting the C3 hydroxyl group can prevent its participation in side reactions that may lead to epimerization. The choice of protecting group is critical; it must be stable to the reaction conditions where epimerization is a risk and selectively removable later.

  • Mild Reaction Conditions: Avoid harsh acidic or basic conditions whenever possible. If an acidic step is necessary, using milder acids or buffered systems can reduce the extent of epimerization.

  • Stereoselective Synthesis: Employing a stereoselective hydroxylation method to introduce the C3 hydroxyl group can provide the desired diastereomer in high excess, minimizing the need for purification of epimers.

  • Careful Work-up Procedures: During reaction work-ups, minimize the exposure time to acidic or basic aqueous solutions. Rapid extraction and neutralization are recommended.

Q3: What are the recommended protecting groups for the C3 hydroxyl group in sarpagine (B1680780) synthesis?

A3: The ideal protecting group for the C3 tertiary alcohol should be robust enough to withstand both acidic and basic conditions that might be encountered in subsequent synthetic steps. Silyl ethers are a common choice for protecting alcohols.[7][8]

  • Triisopropylsilyl (TIPS): This group is known for its stability under a range of conditions, including those that are mildly acidic or basic, due to its steric bulk.[7]

  • tert-Butyldimethylsilyl (TBDMS): While also widely used, TBDMS is generally less stable to acidic conditions than TIPS.

  • Benzyl (B1604629) (Bn) ethers: These are stable to a wide range of acidic and basic conditions but are typically removed by catalytic hydrogenation, which may not be compatible with other functional groups in the molecule.[9]

The choice of protecting group should be guided by the specific reaction sequence planned.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
A mixture of C3 epimers is observed after a reaction step involving acid (e.g., deprotection, cyclization). Acid-catalyzed epimerization is occurring.[1] The acidic conditions are likely promoting the formation of a planar intermediate (e.g., an iminium ion) that can be protonated from either face.- Use a milder acid (e.g., acetic acid, citric acid) or a buffered solution. - Reduce the reaction time and/or temperature. - If possible, perform the reaction under non-acidic conditions. - Protect the C3 hydroxyl group prior to the acidic step using a robust protecting group like TIPS.[7]
Epimerization is observed during purification by silica (B1680970) gel chromatography. The silica gel is sufficiently acidic to catalyze epimerization of the sensitive 3-hydroxy group.- Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. - Use an alternative stationary phase for chromatography, such as alumina (B75360) (basic or neutral). - Minimize the time the compound spends on the column.
Low diastereoselectivity is achieved during the introduction of the C3 hydroxyl group. The hydroxylation method is not sufficiently stereoselective, or the product is epimerizing under the reaction or work-up conditions.- For stereoselective hydroxylation, consider the reduction of a C3-keto precursor with a bulky reducing agent that can provide facial selectivity. - If using an oxidation method, explore chiral catalysts or directing groups to influence the stereochemical outcome. - Ensure the work-up is performed quickly and under neutral or near-neutral pH.
The chosen protecting group for the C3-hydroxyl is cleaved during a subsequent reaction step. The protecting group is not stable under the reaction conditions.- Select a more robust protecting group. For instance, if a TMS group is being cleaved by mild acid, switch to a more sterically hindered and acid-resistant TIPS group.[7] - If both acidic and basic steps are planned, a protecting group stable to both, such as a benzyl ether, might be necessary, provided its removal by hydrogenolysis is compatible with the overall synthetic strategy.[9]

Experimental Protocols & Methodologies

Protocol 1: Stereoselective Reduction of a 3-Keto Sarpagine Precursor

This method aims to establish the C3-hydroxyl stereochemistry through the diastereoselective reduction of a ketone.

  • Synthesis of the 3-Keto Precursor: The 3-keto sarpagine derivative can be synthesized through oxidation of a suitable precursor.

  • Diastereoselective Reduction:

    • Dissolve the 3-keto sarpagine precursor in a suitable anhydrous solvent (e.g., THF, methanol) under an inert atmosphere (e.g., argon).

    • Cool the solution to a low temperature (e.g., -78 °C) to enhance stereoselectivity.

    • Add a sterically hindered reducing agent (e.g., L-Selectride® or K-Selectride®) dropwise to the solution. The bulky nature of these reagents often favors attack from the less hindered face of the ketone, leading to a higher diastereomeric ratio.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction carefully at low temperature with a saturated aqueous solution of ammonium (B1175870) chloride or Rochelle's salt.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting this compound using chromatography on neutralized silica gel or alumina to prevent on-column epimerization.

  • Analysis: Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.

Protocol 2: Protection of the C3-Hydroxyl Group as a TIPS Ether

This protocol describes the protection of the newly formed hydroxyl group to prevent epimerization in subsequent steps.

  • Reaction Setup: Dissolve the purified this compound in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Addition of Reagents: Add a base, such as imidazole (B134444) or 2,6-lutidine, to the solution. This will deprotonate the hydroxyl group to facilitate the reaction.

  • Silylation: Add triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) dropwise to the reaction mixture at 0 °C. TIPSOTf is more reactive and may be required for sterically hindered tertiary alcohols.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting TIPS-protected this compound by column chromatography.

Visualizations

Epimerization Mechanisms at C3

The following diagrams illustrate potential pathways for the loss of stereochemistry at the C3 position in sarpagine-type alkaloids.

epimerization_mechanisms cluster_acid Acid-Catalyzed Epimerization 3S_Hydroxy 3(S)-Hydroxysarpagine Protonation Protonation of N4 3S_Hydroxy->Protonation H+ 3R_Hydroxy 3(R)-Hydroxysarpagine 3S_Hydroxy->3R_Hydroxy Epimerization Retro_Mannich Retro-Mannich Protonation->Retro_Mannich Achiral_Intermediate Achiral Iminium Intermediate Retro_Mannich->Achiral_Intermediate Intra_Mannich Intramolecular Mannich Achiral_Intermediate->Intra_Mannich Intra_Mannich->3R_Hydroxy

Caption: Acid-catalyzed epimerization via a retro-Mannich/intramolecular Mannich sequence.

oxidation_reduction_epimerization cluster_redox Oxidation-Reduction Epimerization 3S_Hydroxy_Redox 3(S)-Hydroxysarpagine Oxidation Oxidation 3S_Hydroxy_Redox->Oxidation [O] Iminium_Ion Iminium Ion (Planar) Oxidation->Iminium_Ion Reduction Reduction (Non-selective) Iminium_Ion->Reduction [H] 3R_3S_Mix Mixture of 3(R) and 3(S) Epimers Reduction->3R_3S_Mix

Caption: Epimerization at C3 through an oxidation-reduction pathway.

Troubleshooting Workflow for C3 Epimerization

This workflow provides a logical sequence of steps to address epimerization issues encountered during synthesis.

troubleshooting_workflow Start Epimerization at C3 Detected Identify_Step Identify step where epimerization occurs Start->Identify_Step Is_Acidic Is the step acidic? Identify_Step->Is_Acidic Reduce_Acid Reduce acid strength, time, or temperature Is_Acidic->Reduce_Acid Yes Is_Purification Is it during purification? Is_Acidic->Is_Purification No Protect_OH Protect C3-OH before the acidic step Reduce_Acid->Protect_OH End Problem Resolved Reduce_Acid->End Protect_OH->End Neutralize_Silica Neutralize silica gel or use alumina Is_Purification->Neutralize_Silica Yes Check_Hydroxylation Review hydroxylation/ reduction step Is_Purification->Check_Hydroxylation No Neutralize_Silica->End Optimize_Stereo Optimize stereoselective reagents and conditions Check_Hydroxylation->Optimize_Stereo Optimize_Stereo->End

Caption: A decision-making workflow for troubleshooting C3 epimerization.

References

Strategies to reduce interference in 3-Hydroxysarpagine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the quantification of 3-hydroxysarpagine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification?

A1: Interference in this compound quantification typically arises from three main sources:

  • Matrix Effects: Components of the biological sample (e.g., plasma, serum) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1] Common culprits include phospholipids, salts, and endogenous metabolites.[1]

  • Structurally Related Compounds: Other indole (B1671886) alkaloids present in the sample, particularly from Rauwolfia serpentina extracts, may have similar chemical structures and chromatographic behavior to this compound, potentially causing overlapping peaks. Related alkaloids of concern include sarpagine, yohimbine, ajmaline, and reserpine.

  • Sample Preparation Artifacts: The process of extracting this compound from the matrix can introduce contaminants or cause degradation of the analyte, leading to interfering peaks or loss of signal.

Q2: How can I minimize matrix effects?

A2: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilize techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove a significant portion of the interfering matrix components before analysis.

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, and column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[2]

Q3: What is the best sample preparation technique for this compound in plasma?

A3: The optimal sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here are a few common approaches:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins.[3] While quick, it may not remove all interfering phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many matrix components behind in the aqueous phase. The choice of solvent is critical and should be optimized based on the polarity of this compound.

  • Solid-Phase Extraction (SPE): SPE can offer the cleanest samples by using a stationary phase to selectively retain and then elute this compound. This method is highly effective but requires more development time.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Column OverloadInject a smaller volume or a more dilute sample.
Inappropriate Mobile Phase pHAdjust the pH of the mobile phase. Since this compound is an alkaloid, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure it is in its protonated form, which generally results in better peak shape on reverse-phase columns.
Column ContaminationWash the column with a strong solvent or replace it if necessary.
Secondary Interactions with ColumnUse a column with end-capping or a different stationary phase.
Issue 2: High Signal Suppression or Enhancement (Matrix Effect)
Possible Cause Troubleshooting Step
Co-elution of PhospholipidsOptimize the chromatographic gradient to separate this compound from the phospholipid elution zone. Alternatively, use a phospholipid removal plate during sample preparation.
Insufficient Sample CleanupSwitch from protein precipitation to a more rigorous method like LLE or SPE.
Ion Source ContaminationClean the ion source of the mass spectrometer.
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Sample PreparationEnsure precise and consistent execution of the sample preparation protocol. Consider automating the sample preparation process if possible.
Analyte InstabilityInvestigate the stability of this compound in the sample matrix and during the analytical process. It has been noted that some indole alkaloids can be unstable at ambient conditions.
Variable Extraction RecoveryOptimize the extraction parameters (e.g., pH, solvent choice, mixing time) to ensure consistent and high recovery.

Experimental Protocols

Representative Protocol for Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol is a representative method based on common practices for the analysis of related indole alkaloids.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar alkaloid).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for injection.

2. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by direct infusion of a this compound standard.

Quantitative Data

The following table presents representative data on matrix effects and extraction recovery for a panel of alkaloids, which can be expected to be similar for this compound under optimized conditions.

AnalyteMatrix Effect (%)RSD (%)Extraction Recovery (%)RSD (%)
Alkaloid 195.28.591.47.2
Alkaloid 2103.16.288.99.1
Alkaloid 398.77.893.26.5
This compound (Expected) 90-110 <15 >85 <15

Data is illustrative and based on typical performance for similar analytes.[4]

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection Inject Sample lc UHPLC Separation (C18 Column) injection->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Quantification ms->data Data Acquisition

Caption: Experimental workflow for this compound quantification.

TroubleshootingLogic cluster_investigate Investigation cluster_solutions Potential Solutions start Inaccurate Quantification peak_shape Poor Peak Shape? start->peak_shape matrix_effect High Matrix Effect? start->matrix_effect reproducibility Poor Reproducibility? start->reproducibility solution_peak Optimize Mobile Phase pH Change Column peak_shape->solution_peak Yes solution_matrix Improve Sample Cleanup (LLE/SPE) Optimize Chromatography matrix_effect->solution_matrix Yes solution_repro Standardize Sample Prep Check Analyte Stability reproducibility->solution_repro Yes

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Cross-reactivity issues in immunoassays for sarpagine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays for sarpagine (B1680780) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing an immunoassay for sarpagine alkaloids?

A1: Sarpagine alkaloids are small molecules (haptens) and are not immunogenic on their own. Therefore, the primary challenge is to synthesize a suitable immunogen by conjugating the alkaloid to a larger carrier protein to elicit an antibody response. The structural complexity and similarity among different sarpagine alkaloids also pose a significant challenge in achieving high specificity and minimizing cross-reactivity. Furthermore, like many immunoassays for small molecules, these assays are susceptible to matrix effects from complex sample environments like plant extracts or biological fluids.[1][2]

Q2: Why is my competitive immunoassay showing a very weak or no signal?

A2: In a competitive immunoassay, a weak or absent signal indicates a high concentration of the target analyte in the sample, as it has outcompeted the labeled analyte for antibody binding. However, if you suspect an assay failure, other potential causes include:

  • Reagent Omission: Ensure all reagents, including the enzyme conjugate and substrate, were added correctly.

  • Inactive Enzyme: The enzyme conjugate may have lost activity due to improper storage or the presence of inhibitors like sodium azide (B81097) in your buffers.

  • Incorrect Antibody Dilution: The primary antibody concentration might be too high, preventing the labeled antigen from binding even in the absence of the sample antigen.

  • Degraded Labeled Antigen/Conjugate: The labeled competitor antigen may have degraded, rendering it unable to bind to the antibody.

Q3: What causes high background in my sarpagine alkaloid immunoassay?

A3: High background in an ELISA can obscure results and reduce assay sensitivity. Common causes include:

  • Insufficient Blocking: The blocking buffer may not have adequately covered all non-specific binding sites on the microplate. Consider increasing the blocking incubation time or using a different blocking agent.

  • Inadequate Washing: Residual unbound antibodies or enzyme conjugates can lead to a high background signal. Ensure thorough washing between steps.

  • High Concentration of Detection Reagents: The concentration of the primary or secondary antibody, or the enzyme conjugate, may be too high, leading to non-specific binding.

  • Contaminated Reagents: Substrate solution that has been exposed to light or contaminated can result in a high background.

  • Cross-Reactivity: The antibody may be cross-reacting with other structurally similar molecules in the sample matrix.

Q4: How can I reduce matrix effects when analyzing plant extracts?

A4: Matrix effects occur when components in the sample interfere with the antibody-antigen binding. To mitigate these effects:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.

  • Matrix Matching: Prepare your standards in a sample matrix that is similar to your unknown samples but known to be free of the target analyte.

  • Sample Cleanup: Employ solid-phase extraction (SPE) or other purification methods to remove interfering compounds from your sample before analysis.

Troubleshooting Guides

Issue 1: High Cross-Reactivity with Related Alkaloids
  • Symptom: The assay detects other sarpagine alkaloids in addition to the target analyte, leading to inaccurate quantification.

  • Root Cause Analysis:

    • Antibody Specificity: Polyclonal antibodies, which recognize multiple epitopes, are more prone to cross-reactivity than monoclonal antibodies. The immunogen used to generate the antibodies may have exposed epitopes common to several related alkaloids.

    • Structural Similarity: Sarpagine alkaloids share a common core structure, making a degree of cross-reactivity likely, especially with antibodies raised against the core structure.

  • Solutions:

    • Characterize Cross-Reactivity: Test the antibody against a panel of structurally related sarpagine alkaloids to quantify the percentage of cross-reactivity for each.

    • Hapten Design: If developing a new assay, design the hapten to present a unique region of the target alkaloid as the primary epitope.

    • Affinity Purification: Purify polyclonal antibodies to select for the population with the highest affinity for the target analyte.

    • Monoclonal Antibodies: If high specificity is required, developing a monoclonal antibody that targets a unique epitope of the sarpagine alkaloid of interest is the most effective solution.

Issue 2: Low Assay Sensitivity
  • Symptom: The assay is not able to detect the target sarpagine alkaloid at the desired low concentrations.

  • Root Cause Analysis:

    • Suboptimal Reagent Concentrations: The concentrations of the coating antigen and/or the primary antibody may not be optimal for a competitive assay format.

    • Low Antibody Affinity: The antibody may have a low binding affinity for the target alkaloid.

    • Assay Conditions: Incubation times and temperatures may not be optimal for achieving binding equilibrium.

  • Solutions:

    • Checkerboard Titration: Perform a checkerboard titration to determine the optimal concentrations of the coating antigen and the primary antibody.

    • Increase Incubation Times: Longer incubation times can help to ensure that the binding reaction reaches equilibrium.

    • Enhance Signal: Use a more sensitive substrate or a signal amplification system.

    • Antibody Selection: If possible, screen different antibodies (or different batches of polyclonal antibodies) to find one with higher affinity.

Quantitative Data

The following table summarizes the cross-reactivity of an anti-ajmaline antibody with various related indole (B1671886) alkaloids in a radioimmunoassay. This data is illustrative of the types of cross-reactivity that can be expected in immunoassays for sarpagine alkaloids due to their structural similarities.

Compound% Cross-Reactivity
Ajmaline (B190527)100
17-Monochloroacetylajmaline90
Sandwicine31
Isoajmaline13
Isosandwicine2
Alstonine0
Rescinnamine0
Reserpine0
Sarpagine0
Tetrahydroalstonine0
α-Yohimbine0

Data adapted from a study on the development of a radioimmunoassay for ajmaline.[3]

Experimental Protocols

Hapten Synthesis for Ajmaline Immunogen

This protocol describes the synthesis of ajmaline hemisuccinate, a hapten used to create an immunogen for antibody production.

  • Reaction Setup: Dissolve ajmaline in an appropriate solvent.

  • Acylation: Add succinic anhydride (B1165640) to the ajmaline solution.

  • Reaction Conditions: Stir the mixture at room temperature for a specified period to allow the formation of the hemisuccinate ester at the hydroxyl group of ajmaline.

  • Purification: The resulting ajmaline hemisuccinate is purified, for example, by precipitation and recrystallization.[3]

General Competitive ELISA Protocol

This is a general protocol for a competitive ELISA, which can be adapted for the detection of sarpagine alkaloids.

  • Coating: Coat the wells of a 96-well microplate with an antigen-protein conjugate (e.g., ajmaline-BSA) in a coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add the standards or samples containing the sarpagine alkaloid to the wells, immediately followed by the addition of the primary antibody against the alkaloid. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB). A color will develop in inverse proportion to the amount of sarpagine alkaloid in the sample.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

Competitive_Immunoassay_Workflow cluster_preparation Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Coat Plate with Antigen-Protein Conjugate Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Antibody Add Primary Antibody Add_Sample Add Sample/Standard Wash2->Add_Sample Wash2->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Secondary Add Enzyme-Conjugated Secondary Antibody Wash3->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate

Caption: Workflow for a typical competitive ELISA.

Troubleshooting_High_Background cluster_causes Potential Causes cluster_solutions Solutions High_Background High Background Signal Insufficient_Blocking Insufficient Blocking High_Background->Insufficient_Blocking Inadequate_Washing Inadequate Washing High_Background->Inadequate_Washing High_Reagent_Conc High Reagent Concentration High_Background->High_Reagent_Conc Contamination Reagent Contamination High_Background->Contamination Cross_Reactivity Cross-Reactivity High_Background->Cross_Reactivity Optimize_Blocking Increase Blocking Time/ Change Blocking Agent Insufficient_Blocking->Optimize_Blocking Increase_Washing Increase Wash Steps/ Volume Inadequate_Washing->Increase_Washing Titrate_Reagents Titrate Antibodies/ Conjugate High_Reagent_Conc->Titrate_Reagents Fresh_Reagents Use Fresh Substrate Contamination->Fresh_Reagents Validate_Specificity Validate Antibody Specificity Cross_Reactivity->Validate_Specificity

Caption: Troubleshooting logic for high background issues.

References

Addressing resistance mechanisms to 3-Hydroxysarpagine in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 3-Hydroxysarpagine in cell lines. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation, with a focus on understanding and overcoming potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an indole (B1671886) alkaloid that has been shown to exhibit cytotoxic effects against cancer cell lines. While research is ongoing, preliminary studies suggest that its mechanism of action may involve the inhibition of topoisomerase I and II. These enzymes are critical for resolving DNA topological problems during replication, transcription, and repair. By inhibiting topoisomerases, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential reasons?

A2: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer cell lines continuously exposed to a cytotoxic compound. For a topoisomerase inhibitor like this compound, several mechanisms could be at play:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Target Alteration: Mutations in the genes encoding topoisomerase I or II can alter the drug-binding site, reducing the inhibitory effect of this compound.

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can efficiently repair the DNA strand breaks induced by this compound, allowing cells to survive.

  • Altered Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to programmed cell death.

Q3: How can I determine if my resistant cell line is overexpressing ABC transporters?

A3: You can assess ABC transporter activity using several methods. A common approach is a functional assay using fluorescent substrates of these transporters, such as Calcein-AM or Rhodamine 123. Increased efflux of these dyes, which can be measured by flow cytometry or fluorescence microscopy, indicates higher transporter activity. This can be confirmed by using a known inhibitor of the transporter, like Verapamil or Elacridar, which should restore the fluorescence within the cells. Additionally, you can perform Western blotting or qPCR to measure the protein and mRNA expression levels of specific transporters like P-gp.

Q4: What is a typical IC50 value for this compound, and what level of increase suggests resistance?

A4: The half-maximal inhibitory concentration (IC50) for this compound will vary depending on the cell line and experimental conditions. It is crucial to determine the IC50 in your parental (sensitive) cell line first. A significant increase in the IC50 value in the treated cell line compared to the parental line is an indicator of resistance. A 5- to 10-fold or higher increase in the IC50 is generally considered a strong indication of acquired resistance.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

Possible Cause Suggested Solution
Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects in multi-well plates by not using the outer wells or filling them with a buffer.
Fluctuation in drug concentration.Prepare a fresh stock solution of this compound and perform serial dilutions accurately. Use calibrated pipettes.
Contamination of cell culture.Regularly check for microbial contamination. If suspected, discard the culture and start from a fresh, uncontaminated stock.
Inconsistent incubation times.Standardize the duration of drug exposure and the timing of the viability assay measurement.

Problem 2: No significant difference in cell death between control and this compound-treated cells.

Possible Cause Suggested Solution
Inactive compound.Verify the integrity and activity of your this compound stock. If possible, test it on a known sensitive cell line.
Incorrect drug concentration range.Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the effective concentration for your cell line.
Intrinsic resistance of the cell line.Some cell lines may have inherent resistance to certain compounds. Consider testing other cell lines or investigating the expression of resistance-related proteins in your current line.
Insufficient treatment duration.The cytotoxic effects of this compound may require a longer exposure time. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cell Lines

This table presents hypothetical data to demonstrate the concept of resistance. Actual values will vary based on the specific cell line and experimental conditions.

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental MCF-7None0.51
MCF-7/3-HS-ResThis compound7.515
Parental A549None1.21
A549/3-HS-ResThis compound15.012.5

Experimental Protocols

1. Protocol for Determining IC50 using MTT Assay

This protocol outlines the steps for a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. Protocol for Establishing a this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to the drug.[1][2][3]

  • Initial Treatment: Treat the parental cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, doubling the concentration at each step.

  • Monitoring and Maintenance: Monitor the cells for signs of recovery and stable growth at each concentration. Maintain the cells at each drug concentration for several passages.

  • Selection of Resistant Population: Continue this process until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).

  • Characterization: Characterize the resistant cell line by determining its new IC50 and investigating the underlying resistance mechanisms.

Visualizations

G cluster_0 This compound Action 3-HS This compound Topoisomerase_I_II Topoisomerase I/II 3-HS->Topoisomerase_I_II Inhibits DNA_Breaks DNA Strand Breaks Topoisomerase_I_II->DNA_Breaks Leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

G cluster_1 Mechanisms of Resistance 3-HS This compound Cell_Survival Cell Survival 3-HS->Cell_Survival Inhibits ABC_Transporter ABC Transporter (e.g., P-gp) ABC_Transporter->3-HS Efflux Altered_Topo Altered Topoisomerase Altered_Topo->3-HS Reduced Binding DNA_Repair Enhanced DNA Repair DNA_Repair->Cell_Survival Promotes Reduced_Apoptosis Reduced Apoptosis Reduced_Apoptosis->Cell_Survival Promotes

Caption: Potential resistance mechanisms to this compound.

G Start Start Parental_Cells Culture Parental Cell Line Start->Parental_Cells Determine_IC50 Determine IC50 of 3-HS Parental_Cells->Determine_IC50 Treat_IC20 Treat with IC20 of 3-HS Determine_IC50->Treat_IC20 Monitor_Growth Monitor Cell Growth Treat_IC20->Monitor_Growth Increase_Conc Gradually Increase 3-HS Concentration Monitor_Growth->Increase_Conc Stable_Growth Achieve Stable Growth at High Concentration? Increase_Conc->Stable_Growth Stable_Growth->Increase_Conc No Resistant_Line Resistant Cell Line Established Stable_Growth->Resistant_Line Yes

Caption: Workflow for developing a resistant cell line.

References

Technical Support Center: Scaling Up the Synthesis of 3-Hydroxysarpagine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 3-Hydroxysarpagine. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale synthesis to the production of quantities required for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the core structure of sarpagine-type alkaloids like this compound?

A1: The most prevalent and well-established method for constructing the sarpagine (B1680780) skeleton is the Pictet-Spengler reaction.[1][2][3] This reaction involves the condensation of a β-arylethylamine, typically derived from tryptophan, with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline, which is a key intermediate in the synthesis of many indole (B1671886) alkaloids.[1][3]

Q2: What are the main challenges when scaling up the Pictet-Spengler reaction for this compound synthesis?

A2: Scaling up the Pictet-Spengler reaction can present several challenges, including:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions can be difficult to control on a larger scale, potentially leading to side product formation.

  • Reagent Mixing: Ensuring homogenous mixing of reactants in large volumes is critical for consistent yields.

  • Purification: The removal of impurities and byproducts can be more complex at a larger scale, often requiring the development of robust crystallization or chromatographic methods.[4]

  • Yield Consistency: Maintaining high yields during scale-up can be challenging due to the factors mentioned above.

Q3: What analytical techniques are recommended for monitoring the progress of the this compound synthesis and for final product characterization?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For the characterization of the final product and intermediates, a combination of techniques is recommended, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.[]

  • HPLC: To assess purity.[6][7]

Q4: Are there any specific safety precautions to consider during the synthesis of this compound?

A4: Yes, standard laboratory safety practices should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some of the reagents used in the synthesis, such as strong acids and organic solvents, are corrosive and flammable. It is essential to consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
TS-001 Low yield in the Pictet-Spengler reaction. 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient acid catalyst.1. Increase reaction time and monitor by TLC/HPLC. 2. Use milder reaction conditions or protect sensitive functional groups. 3. Optimize the reaction temperature; sometimes lower temperatures over a longer period can improve yield. 4. Screen different acid catalysts (e.g., TFA, HCl, Lewis acids) and optimize their concentration.[8]
TS-002 Formation of multiple side products. 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials.1. Lower the reaction temperature. 2. Carefully control the addition of reagents. 3. Ensure the purity of starting materials before use.
TS-003 Difficulty in purifying the final product. 1. Co-elution of impurities with the product during chromatography. 2. The product is an amorphous solid that is difficult to crystallize.[]1. Optimize the chromatographic conditions (e.g., solvent system, column type). Consider using a different type of chromatography (e.g., reverse-phase HPLC).[7] 2. Attempt different crystallization solvents or try salt formation to induce crystallization.
TS-004 Inconsistent yields upon scale-up. 1. Inefficient mixing in the larger reactor. 2. Poor temperature control. 3. Changes in the surface area-to-volume ratio affecting reaction kinetics.1. Use an appropriate mechanical stirrer and ensure adequate agitation. 2. Employ a reactor with a jacket for better temperature regulation. 3. Re-optimize reaction parameters at the new scale.

Data Presentation

The following tables summarize hypothetical quantitative data for the key steps in the synthesis of this compound at different scales. This data is for illustrative purposes to guide researchers in their scale-up efforts.

Table 1: Pictet-Spengler Reaction Scale-Up Data

Scale Starting Material (Tryptamine derivative) Aldehyde Solvent Volume Reaction Time Yield (%)
Lab Scale1 g1.2 eq20 mL12 h85%
Pilot Scale100 g1.2 eq2 L18 h80%
Preclinical1 kg1.2 eq20 L24 h75%

Table 2: Purification of this compound

Scale Crude Product Purification Method Solvent System (v/v) Purity (by HPLC) Recovery (%)
Lab Scale~1.2 gFlash ChromatographyDichloromethane (B109758):Methanol (95:5)>98%90%
Pilot Scale~100 gColumn ChromatographyDichloromethane:Methanol (97:3)>98%85%
Preclinical~1 kgRecrystallizationEthanol/Water>99%80%

Experimental Protocols

Protocol 1: Synthesis of the Tetrahydro-β-carboline Intermediate via Pictet-Spengler Reaction (Lab Scale)
  • To a solution of the appropriate tryptophan-derived amine (1.0 g, 1.0 eq) in dichloromethane (20 mL) at 0 °C, add the desired aldehyde (1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add trifluoroacetic acid (TFA) (0.5 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Purification of this compound by HPLC (Analytical Method)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Mandatory Visualizations

Synthesis_Pathway A Tryptophan Derivative C Pictet-Spengler Reaction A->C B Aldehyde B->C D Tetrahydro-β-carboline Intermediate C->D Acid Catalyst E Further Cyclizations & Modifications D->E F This compound E->F

Caption: Synthetic pathway to this compound.

Experimental_Workflow start Start step1 Step 1: Pictet-Spengler Reaction (Tryptamine Derivative + Aldehyde) start->step1 qc1 QC Check 1: TLC/HPLC Monitoring step1->qc1 qc1->step1 Incomplete step2 Step 2: Work-up (Quenching & Extraction) qc1->step2 Reaction Complete step3 Step 3: Purification (Chromatography/Recrystallization) step2->step3 qc2 QC Check 2: Purity Analysis (HPLC) step3->qc2 qc2->step3 Purity <98% final_product Final Product: This compound qc2->final_product Purity >98% end End final_product->end

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Guide start Low Yield in Synthesis? check_reaction Check Reaction Completion by TLC/HPLC start->check_reaction incomplete Incomplete check_reaction->incomplete complete Complete check_reaction->complete increase_time Increase Reaction Time &/or Temperature incomplete->increase_time check_purity Check Starting Material Purity complete->check_purity impure Impure check_purity->impure pure Pure check_purity->pure purify_sm Purify Starting Materials impure->purify_sm optimize_conditions Optimize Reaction Conditions (Catalyst, Solvent) pure->optimize_conditions

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Improving Regioselectivity of Reactions on the Sarpagine Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sarpagine (B1680780) alkaloid core. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this complex scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on the sarpagine core for electrophilic substitution, and why?

A1: The indole (B1671886) nucleus of the sarpagine core is electron-rich and therefore susceptible to electrophilic aromatic substitution. The most nucleophilic position is typically C-10 (analogous to C-3 of a simple indole). This preference is due to the ability of the nitrogen atom (N-1) to stabilize the cationic intermediate (the Wheland intermediate) through resonance without disrupting the aromaticity of the fused benzene (B151609) ring.[1][2] Attack at other positions, such as C-11, would lead to a less stable intermediate where the benzene aromaticity is compromised.

Q2: How can I achieve regioselective functionalization at positions other than C-10?

A2: Achieving regioselectivity at less reactive positions of the sarpagine core often requires specific strategies to override the inherent reactivity of the indole ring. Key approaches include:

  • Directing Groups: Attaching a directing group to the sarpagine core can guide the reagent to a specific site. For instance, a group capable of coordinating with a metal catalyst can direct C-H activation to a nearby position. While not extensively documented specifically for sarpagine in the provided results, this is a general strategy for complex molecules.

  • Steric Hindrance: Bulky substituents on the sarpagine skeleton can block the more reactive positions, allowing reagents to attack less sterically hindered sites.

  • Use of Specialized Reagents and Catalysts: Certain catalysts and reagents exhibit high regioselectivity due to their specific electronic and steric properties. For example, rhodium and palladium catalysts have been used for site-selective C-H functionalization in complex heterocyclic systems.[3]

Q3: What factors influence the N-alkylation regioselectivity between the indole nitrogen (N-1) and the tertiary amine (N-4)?

A3: The regioselectivity of N-alkylation in the sarpagine core is a significant challenge due to the presence of two nucleophilic nitrogen atoms. The outcome of the reaction is influenced by several factors:

  • Basicity and Nucleophilicity: The tertiary amine at N-4 is generally more basic and nucleophilic than the indole nitrogen at N-1. Under kinetically controlled conditions, alkylation is more likely to occur at N-4.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent plays a crucial role. For analogous systems like indazoles, polar aprotic solvents can favor alkylation at the more nucleophilic nitrogen, while different bases can lead to varying regioisomeric ratios.[4]

  • Steric Effects: The steric accessibility of the nitrogen atoms can influence the regioselectivity. Bulky alkylating agents may preferentially react at the less hindered nitrogen.

  • Protecting Groups: To achieve selective alkylation, it may be necessary to protect one of the nitrogen atoms. For example, the N-1 position can be protected with groups like Boc or PMB to direct alkylation to N-4.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Halogenation of the Indole Ring (Mixture of C-10 and C-11 isomers)
Potential Cause Suggested Solution Rationale
High Reactivity of Halogenating Agent Use a milder halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at low temperatures.Milder reagents are more selective and less likely to overcome the intrinsic reactivity difference between C-10 and C-11.
Reaction Conditions Optimize the solvent and temperature. Non-polar solvents may enhance selectivity.Solvent polarity can influence the stability of the intermediates and the reactivity of the electrophile.
Steric and Electronic Effects If the substrate has substituents, their electronic (electron-donating/withdrawing) and steric properties will influence the position of attack. Consider modifying distant parts of the molecule to electronically influence the indole ring.Substituents can alter the electron density at different positions of the indole nucleus, thereby affecting regioselectivity.[5]
Use of a Directing Group In complex cases, consider introducing a directing group that can guide the halogenating agent to the desired position via chelation or other interactions.Directing groups can override the inherent electronic preferences of the aromatic system.[6][7]
Problem 2: Unwanted Oxidation Products (e.g., N-oxides) During Functionalization
Potential Cause Suggested Solution Rationale
Oxidizing Reagents or Conditions Avoid strongly oxidizing conditions. If an oxidation is intended, use selective reagents. For example, for the oxidation of a primary alcohol, a modified Corey-Kim oxidation with a reduced amount of reagent can minimize side reactions.[8]The tertiary amine at N-4 is susceptible to oxidation to form an N-oxide, and the electron-rich indole ring can also be oxidized.[8][9]
Presence of Peroxides Use freshly distilled solvents and ensure all reagents are free of peroxide impurities.Peroxides are common initiators of unwanted oxidation reactions.[9]
Atmospheric Oxygen Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).For sensitive substrates, atmospheric oxygen can be sufficient to cause oxidation, especially in the presence of metal catalysts or light.
Problem 3: Low Yield and/or Poor Regioselectivity in Hydroboration of the C-19-C-20 Double Bond
Potential Cause Suggested Solution Rationale
Steric Hindrance The hydroboration typically occurs from the less hindered α-face. Ensure the chosen hydroborating agent is appropriate for the steric environment of the substrate.[10]The rigid, cage-like structure of the sarpagine core creates a distinct steric environment on the α and β faces of the molecule.
Formation of N-borane Complexes The basic N-4 nitrogen can form a complex with the borane (B79455) reagent, affecting its reactivity and solubility. The product may be isolated as an N-borane complex, which can be cleaved by treatment with a base like sodium carbonate in methanol (B129727).[10]The formation of N-borane complexes can complicate the reaction and product isolation.
Incorrect Reagent For specific transformations, the choice of borane is critical. For instance, in haloboration reactions, the reactivity and regioselectivity can be highly dependent on the boron reagent used (e.g., B-I-9-BBN vs. I-B(Cy)₂).[11]Different borane reagents have varying steric bulk and electronic properties, which influence their reactivity and selectivity.

Data Presentation

Table 1: Regioselectivity in the Hydroboration-Oxidation of a C-19-C-20 Olefin in a Sarpagine Intermediate

SubstrateReagentProduct Ratio (Primary Alcohol : Tertiary Alcohol)YieldReference
Acetal-protected sarpagine intermediate1. BH₃-THF 2. H₂O₂, NaOH25 : 188% (after cleavage of N-borane complex)[10]

Table 2: N-Alkylation Regioselectivity in Indazoles (as an analogy for Sarpagine N-1 vs. N-4)

Indazole SubstituentAlkylating AgentBase/SolventN1:N2 RatioReference
UnsubstitutedBenzyl bromideK₂CO₃/DMF~1 : 1[12]
3-tert-ButylAlkyl bromideNaH/THF>99 : 1[4]
7-NO₂Alkyl bromideNaH/THF4 : 96[4]

Experimental Protocols

Protocol 1: Regioselective Hydroboration-Oxidation of the C-19-C-20 Double Bond

This protocol is adapted from the synthesis of dihydroperaksine-17-al.[10]

  • Dissolution: Dissolve the sarpagine intermediate containing the C-19-C-20 terminal olefin (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.

  • Hydroboration: Cool the solution to 0 °C and add a solution of borane-THF complex (BH₃-THF, 1.0 M in THF, 1.5 equivalents) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add water, followed by 3 N aqueous sodium hydroxide (B78521) (NaOH), and then 30% hydrogen peroxide (H₂O₂). Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cleavage of N-borane complex: Dissolve the crude product in methanol, add sodium carbonate (5 equivalents), and reflux for 5 hours.

  • Purification: After cooling, concentrate the mixture and purify the residue by column chromatography on silica (B1680970) gel to afford the desired primary alcohol. The typical regioselectivity observed is a 25:1 ratio of the primary to the tertiary alcohol.[10]

Protocol 2: Selective N(4)-Demethylation using ACE-Cl

This protocol is based on the synthesis of N(4)-demethylated macrocarpines.[13]

  • Reaction Setup: Dissolve the N(4)-methyl sarpagine derivative (1 equivalent) in dry 1,2-dichloroethane (B1671644) in a sealable reaction vessel.

  • Reagent Addition: Cool the solution to 0 °C under an argon atmosphere and add 1-chloroethyl chloroformate (ACE-Cl, 10 equivalents).

  • Heating: Seal the reaction vessel and heat at 90 °C for 48-72 hours.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Decarbamoylation: Add distilled methanol to the residue and heat the resulting solution at reflux under argon for 6 hours.

  • Work-up and Purification: Cool the solution, remove the methanol under reduced pressure, and purify the residue by chromatography to obtain the N(4)-demethylated product.

Visualizations

reaction_pathway cluster_indole_reactivity Electrophilic Substitution on Indole Core cluster_c10 C-10 Attack (Favored) cluster_c11 C-11 Attack (Disfavored) Indole Sarpagine Core Intermediate_C10 Wheland Intermediate (Benzene ring aromaticity retained) Indole->Intermediate_C10 Major Pathway Intermediate_C11 Wheland Intermediate (Benzene ring aromaticity lost) Indole->Intermediate_C11 Minor Pathway E_plus E+ Product_C10 C-10 Substituted Product Intermediate_C10->Product_C10 Product_C11 C-11 Substituted Product Intermediate_C11->Product_C11

Caption: Regioselectivity of electrophilic substitution on the sarpagine indole core.

troubleshooting_workflow cluster_troubleshooting Troubleshooting start Experiment: Regioselective Reaction on Sarpagine Core check_selectivity Is Regioselectivity as Expected? start->check_selectivity success Success: Proceed to Next Step check_selectivity->success Yes cause_sterics Consider Steric Hindrance check_selectivity->cause_sterics No cause_electronics Evaluate Electronic Effects check_selectivity->cause_electronics No cause_reagents Check Reagent/Catalyst Purity & Choice check_selectivity->cause_reagents No cause_conditions Modify Reaction Conditions (Temp, Solvent, Atmosphere) check_selectivity->cause_conditions No

Caption: A logical workflow for troubleshooting regioselectivity issues.

References

Technical Support Center: Investigational Compound Y (e.g., 3-Hydroxysarpagine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of in vivo dosages for novel compounds like "Investigational Compound Y". The following troubleshooting guides and FAQs are designed to address common challenges encountered during preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Investigational Compound Y in a new animal model?

A1: For a novel compound without established in vivo data, a starting dose is often estimated from in vitro efficacy data (e.g., EC50 or IC50) and through allometric scaling from studies in other species, if available. It is crucial to conduct a dose-ranging study to determine the appropriate therapeutic window and identify the maximum tolerated dose (MTD).

Q2: How should I prepare Investigational Compound Y for in vivo administration?

A2: The formulation of Investigational Compound Y depends on its physicochemical properties. A common starting point is to assess solubility in standard vehicles such as saline, PBS, or solutions containing solubilizing agents like DMSO, Tween 80, or PEG400. It is critical to establish a vehicle that is non-toxic at the administered volume and concentration. A pilot study to assess vehicle tolerability is recommended.

Q3: What are the common routes of administration for compounds like Investigational Compound Y?

A3: The choice of administration route (e.g., intravenous, intraperitoneal, oral) depends on the experimental objectives and the compound's pharmacokinetic profile. For initial efficacy studies, parenteral routes like intravenous (IV) or intraperitoneal (IP) injection are often used to ensure direct systemic exposure. Oral (PO) administration is relevant for assessing bioavailability and clinical translation for oral drug candidates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High mortality or severe adverse effects at the initial dose. The initial dose is above the maximum tolerated dose (MTD).Immediately cease administration at that dose. Reduce the dose by 50-75% in the next cohort of animals. Conduct a more granular dose-escalation study to identify the MTD.
No discernible therapeutic effect at the tested doses. The doses are below the therapeutic window. The compound has poor bioavailability via the chosen route. The compound is rapidly metabolized.Increase the dose in subsequent cohorts. Consider a different route of administration (e.g., IV instead of PO). Analyze plasma concentrations to determine if the compound is reaching the target exposure.
Precipitation of the compound is observed in the formulation. The compound has low solubility in the chosen vehicle. The concentration is too high.Test alternative vehicles or a combination of co-solvents. Lower the concentration and increase the dosing volume (within animal welfare limits).
High variability in experimental results between animals. Inconsistent dosing technique. Differences in animal health or genetics. The formulation is not homogenous.Ensure all personnel are properly trained in the administration technique. Use a homogenous population of animals (same age, sex, and strain). Ensure the dosing solution is well-mixed before each administration.

Experimental Protocols

Dose-Response Study for Investigational Compound Y in a Murine Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly assign mice to experimental groups (n=8 per group), including a vehicle control group and at least three dose level groups of Investigational Compound Y.

  • Formulation Preparation: Prepare Investigational Compound Y in a vehicle of 5% DMSO, 40% PEG400, and 55% saline. Ensure the final DMSO concentration is non-toxic.

  • Administration: Administer Investigational Compound Y via intraperitoneal (IP) injection at a volume of 10 mL/kg.

  • Monitoring: Monitor animals for clinical signs of toxicity and mortality at regular intervals for at least 24 hours post-administration.

  • Endpoint Analysis: At the end of the study period, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.

Data Presentation

Table 1: Dose-Ranging and Toxicity Data for Investigational Compound Y
Group Dose (mg/kg) Route of Administration Number of Animals Mortality Observed Adverse Effects
Vehicle Control0IP80/8None
Low Dose10IP80/8Mild lethargy
Mid Dose30IP82/8Severe lethargy, ruffled fur
High Dose100IP87/8Ataxia, seizures
Table 2: Pharmacokinetic Parameters of Investigational Compound Y
Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Half-life (h)
10150 ± 250.5450 ± 702.1
30480 ± 900.51500 ± 2502.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis animal_acclimatization Animal Acclimatization compound_formulation Compound Formulation group_allocation Group Allocation animal_acclimatization->group_allocation dosing Dosing group_allocation->dosing monitoring Monitoring dosing->monitoring sample_collection Sample Collection monitoring->sample_collection data_analysis Data Analysis sample_collection->data_analysis

Caption: Experimental workflow for an in vivo dose-response study.

troubleshooting_logic start Start Experiment observe_toxicity Observe High Toxicity? start->observe_toxicity observe_efficacy Observe Efficacy? observe_toxicity->observe_efficacy No reduce_dose Reduce Dose observe_toxicity->reduce_dose Yes increase_dose Increase Dose observe_efficacy->increase_dose No end Optimal Dose Range Identified observe_efficacy->end Yes reduce_dose->observe_toxicity increase_dose->observe_toxicity check_formulation Check Formulation & Route increase_dose->check_formulation signaling_pathway compound Investigational Compound Y receptor Target Receptor compound->receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Hydroxysarpagine and Sarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine (B1680780) and its hydroxylated derivative, 3-Hydroxysarpagine, belong to the sarpagine-type indole (B1671886) alkaloids, a class of natural products known for a wide range of biological activities. These compounds, primarily isolated from plants of the Apocynaceae family, such as the genus Rauwolfia, have garnered interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comparative overview of the known bioactivities of sarpagine and this compound, supported by available data and detailed experimental methodologies.

Disclaimer: Direct comparative studies on the bioactivity of this compound and sarpagine are limited in the currently available scientific literature. The following information is compiled from studies on sarpagine-related alkaloids and provides a foundational understanding for future comparative research.

Comparative Bioactivity Data

Due to the absence of direct comparative studies, a quantitative side-by-side comparison of the bioactivities of this compound and sarpagine is not currently possible. However, research on the broader family of sarpagine alkaloids provides insights into their potential activities. For instance, N(4)-methyltalpinine, a sarpagine-related alkaloid, has demonstrated significant NF-κB inhibitory activity with an ED50 of 1.2 μM in HeLa cells.[1] Another study on macroline-sarpagine bisindole alkaloids reported in vitro growth inhibitory activity against a panel of human cancer cell lines with IC50 values ranging from 0.02 to 9.0 μM.[2]

One commercial source indicates that this compound targets topoisomerase, a class of enzymes crucial for DNA replication and a key target for anticancer drugs.[3] However, quantitative data to support this claim is not publicly available.

To facilitate future comparative analysis, the following table outlines the types of bioactivities reported for sarpagine-type alkaloids and serves as a template for presenting forthcoming experimental data.

BioactivityThis compound (IC50/EC50/MIC)Sarpagine (IC50/EC50/MIC)Assay TypeCell Line/OrganismReference
Cytotoxicity Data not availableData not availableMTT Assaye.g., MCF-7, HeLa
Anti-inflammatory Data not availableData not availableCOX Inhibition Assay
Data not availableData not availableNF-κB Inhibition Assaye.g., RAW 264.7
Antimicrobial Data not availableData not availableBroth Microdilutione.g., S. aureus
Topoisomerase I/II Inhibition Data not availableData not availableRelaxation Assay

Experimental Protocols

To enable researchers to conduct comparative studies, this section details standard experimental protocols for evaluating the key bioactivities associated with sarpagine alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and sarpagine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.

Protocol:

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, heme, and a buffer (e.g., Tris-HCl).

  • Compound Incubation: Add various concentrations of this compound and sarpagine to the wells and incubate for a short period to allow for enzyme-inhibitor interaction. Include a vehicle control and a positive control (e.g., indomethacin (B1671933) or celecoxib).

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantify Prostaglandin (B15479496) Production: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and sarpagine in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by sarpagine-type alkaloids based on their reported anti-inflammatory and cytotoxic activities.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK Activation sarpagine Sarpagine Alkaloid sarpagine->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocation genes Inflammatory Gene Expression nucleus->genes Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by sarpagine alkaloids.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Release cox COX-1 / COX-2 arachidonic_acid->cox sarpagine Sarpagine Alkaloid sarpagine->cox Inhibition prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation

Caption: Potential inhibition of the Cyclooxygenase (COX) pathway by sarpagine alkaloids.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Evaluation compound_prep Prepare stock solutions of this compound and Sarpagine cytotoxicity Cytotoxicity Assay (e.g., MTT) compound_prep->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) compound_prep->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) compound_prep->antimicrobial data_analysis Calculate IC50/MIC and perform statistical analysis cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis comparison Compare bioactivity of the two compounds data_analysis->comparison

Caption: A generalized workflow for the comparative bioactivity assessment.

References

A Pharmacological Head-to-Head: 3-Hydroxysarpagine Versus Ajmaline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of pharmacologically active indole (B1671886) alkaloids, both 3-hydroxysarpagine and ajmaline (B190527), derived from plants of the Rauwolfia genus, present unique profiles with potential therapeutic applications. While ajmaline is a well-characterized antiarrhythmic agent, the pharmacological landscape of this compound is less explored, with current evidence pointing towards distinct cardiovascular effects. This guide provides an objective comparison of their known pharmacological properties, supported by experimental data and detailed methodologies, to aid researchers in navigating their potential applications.

At a Glance: Key Pharmacological Differences

FeatureThis compoundAjmaline
Primary Cardiovascular Effect VasorelaxationAntiarrhythmic
Mechanism of Action Likely involves pathways leading to smooth muscle relaxation (details under investigation)Primarily a sodium channel blocker (Class Ia antiarrhythmic); also affects potassium and calcium channels
Other Reported Activities Moderate anticholinesterase activity-
Clinical Use Not establishedDiagnosis and management of certain cardiac arrhythmias

Cardiac Electrophysiology: A Tale of Two Alkaloids

A significant divergence in the pharmacological profiles of these two compounds lies in their effects on cardiac electrophysiology. Ajmaline's primary role as an antiarrhythmic is a direct consequence of its interaction with cardiac ion channels. In contrast, direct experimental data on the cardiac ion channel effects of this compound are currently lacking in the scientific literature.

Ajmaline: The Established Channel Modulator

Ajmaline is classified as a Class Ia antiarrhythmic agent.[1] Its principal mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[2] This action decreases the influx of sodium ions during phase 0 of the cardiac action potential, leading to a reduced rate of depolarization and slowed conduction velocity.[2]

Furthermore, ajmaline also interacts with other key cardiac ion channels:

  • Potassium Channels: It has been shown to block hERG (human Ether-a-go-go-Related Gene) potassium channels, which contributes to the prolongation of the action potential duration.[3] Ajmaline also acts as an open channel inhibitor of Kv1.5 and Kv4.3 potassium channels.[3]

  • Calcium Channels: Ajmaline has been reported to have inhibitory effects on L-type calcium channels.[4]

These multi-channel effects result in a prolongation of the effective refractory period, which is beneficial in suppressing re-entrant arrhythmias.[2]

This compound: An Uncharted Territory in Cardiac Electrophysiology

Currently, there is a notable absence of published studies investigating the direct effects of this compound on specific cardiac ion channels (e.g., sodium, potassium, or calcium channels). While it is structurally related to ajmaline, one cannot assume a similar mechanism of action without direct experimental evidence. The cardiovascular effects of the broader class of Rauwolfia serpentina alkaloids are often attributed to compounds like reserpine, which act by depleting catecholamines, leading to a decrease in heart rate and blood pressure.[5] It is plausible that this compound contributes to the overall cardiovascular profile of Rauwolfia extracts, but its specific electrophysiological signature remains to be elucidated.

Vascular Effects: A Clear Distinction

The most prominent reported activity of this compound is its potent vasorelaxant effect. In contrast, while ajmaline can influence blood pressure, this is generally considered a secondary effect to its primary antiarrhythmic actions.[2]

This compound: A Potent Vasorelaxant

One study has highlighted the strong vasorelaxant activity of this compound. While the precise molecular mechanisms are yet to be fully detailed, this effect is likely mediated through pathways that lead to the relaxation of vascular smooth muscle.

Ajmaline: Secondary Hemodynamic Effects

Ajmaline can cause a mild decrease in blood pressure.[2] This is thought to be a secondary consequence of its effects on cardiac function and potentially some peripheral vascular effects, but it is not its primary therapeutic action.

Other Pharmacological Activities: Anticholinesterase Potential

Beyond its cardiovascular effects, this compound has been reported to exhibit moderate anticholinesterase activity. This suggests a potential for this compound to influence cholinergic neurotransmission, an area that warrants further investigation for potential therapeutic applications in neurological or cognitive disorders. There are no significant reports of anticholinesterase activity for ajmaline.

Experimental Protocols

To facilitate further research and validation of the findings discussed, detailed methodologies for the key experiments are provided below.

Patch-Clamp Electrophysiology for Cardiac Ion Channels

This technique is essential for studying the effects of compounds on individual cardiac ion channels.

Objective: To determine the effect of this compound and ajmaline on specific cardiac ion currents (e.g., INa, IKr, ICa,L).

Methodology:

  • Cell Preparation: Isolate individual ventricular myocytes from animal hearts (e.g., guinea pig, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Recording: Use the whole-cell patch-clamp technique. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit the desired ion current.

  • Drug Application: The test compound (this compound or ajmaline) is applied to the cell via the external solution at various concentrations.

  • Data Analysis: The amplitude and kinetics of the ion currents are measured before and after drug application to determine the inhibitory or modulatory effects.

G cluster_workflow Patch-Clamp Experimental Workflow Cell_Isolation Isolate Cardiomyocytes Giga_Seal Form Giga-ohm Seal Cell_Isolation->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Record_Baseline Record Baseline Current Voltage_Clamp->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Effect Record Current with Compound Apply_Compound->Record_Effect Washout Washout Record_Effect->Washout Analyze Analyze Data (IC50, Kinetics) Washout->Analyze

Workflow for Patch-Clamp Electrophysiology.
In Vitro Vasorelaxation Assay

This assay is used to assess the ability of a compound to relax pre-constricted blood vessels.

Objective: To quantify the vasorelaxant effects of this compound and ajmaline.

Methodology:

  • Tissue Preparation: Isolate thoracic aortic rings from rats.

  • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Pre-contraction: Contract the aortic rings with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.

  • Drug Addition: Once a stable contraction is achieved, add the test compound (this compound or ajmaline) in a cumulative manner to generate a concentration-response curve.

  • Data Analysis: Measure the relaxation response as a percentage of the pre-contraction. Calculate the EC50 (the concentration that produces 50% of the maximal relaxation).

G cluster_pathway Vasorelaxation Signaling Pathway (Hypothetical) Compound This compound Receptor Receptor/Channel on Smooth Muscle Cell Compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Ca_Decrease Decrease in Intracellular Ca2+ Signaling_Cascade->Ca_Decrease MLCP_Activation Myosin Light Chain Phosphatase Activation Signaling_Cascade->MLCP_Activation Relaxation Smooth Muscle Relaxation Ca_Decrease->Relaxation MLCP_Activation->Relaxation

Hypothetical Vasorelaxation Pathway.
Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.

Objective: To determine the anticholinesterase activity of this compound and ajmaline.

Methodology:

  • Principle: The assay is based on the Ellman's method. AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB). The rate of TNB formation is proportional to AChE activity.

  • Procedure:

    • Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB, and the test compound (this compound or ajmaline) at various concentrations in a microplate well.

    • Add AChE enzyme to initiate the reaction.

    • Add the substrate, acetylthiocholine.

    • Measure the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

G cluster_assay AChE Inhibition Assay Principle Acetylthiocholine Acetylthiocholine (Substrate) Thiocholine Thiocholine Acetylthiocholine->Thiocholine AChE AChE Acetylcholinesterase (AChE) TNB TNB (Yellow Product) Thiocholine->TNB + DTNB DTNB DTNB Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibits

Principle of the AChE Inhibition Assay.

Conclusion and Future Directions

The pharmacological profiles of this compound and ajmaline are notably distinct. Ajmaline is a well-established cardiac ion channel modulator with clear antiarrhythmic properties. In contrast, this compound emerges as a potent vasorelaxant with moderate anticholinesterase activity.

A critical knowledge gap remains concerning the cardiac electrophysiological effects of this compound. Future research should prioritize investigating its activity on cardiac sodium, potassium, and calcium channels to fully understand its cardiovascular profile and to assess any potential pro- or antiarrhythmic risk. Elucidating the precise mechanism of its vasorelaxant action and further exploring its anticholinesterase activity will also be crucial in determining its therapeutic potential. For researchers in drug discovery, this compound represents a promising lead compound for the development of novel vasodilators or agents targeting cholinergic pathways, while ajmaline continues to be a valuable tool for studying and managing cardiac arrhythmias.

References

Validating the Anti-Cancer Activity of 3-Hydroxysarpagine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a paramount objective in oncological research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Among these, indole (B1671886) alkaloids have demonstrated significant potential. This guide provides a comparative analysis of the putative in vivo anti-cancer activity of 3-Hydroxysarpagine, a sarpagine-type indole alkaloid, against established chemotherapeutic agents for breast cancer.

While in vitro studies have shown that sarpagine (B1680780) derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer, comprehensive in vivo validation is crucial for assessing their true therapeutic potential.[1] This document presents a hypothetical, yet plausible, in vivo study of a representative sarpagine derivative, herein referred to as "Sarpagine Derivative X," and compares its performance with the standard-of-care drugs, Doxorubicin (B1662922) and Paclitaxel.

Comparative Efficacy in a Breast Cancer Xenograft Model

To evaluate the in vivo anti-tumor efficacy of Sarpagine Derivative X, a study was conceptualized using an MDA-MB-231 human breast cancer xenograft model in immunodeficient mice. The following table summarizes the hypothetical quantitative data from this study, alongside published data for Doxorubicin and Paclitaxel for a comparative perspective.

Treatment Group Dosage & Schedule Tumor Growth Inhibition (%) Final Tumor Volume (mm³) (Mean ± SD) Body Weight Change (%) (Mean ± SD) Survival Rate (%)
Vehicle Control Saline, daily i.p.01500 ± 250+5 ± 20
Sarpagine Derivative X 20 mg/kg, daily i.p.60600 ± 120-5 ± 380
Doxorubicin [2][3]4 mg/kg, weekly i.v.75375 ± 90-15 ± 560
Paclitaxel [4][5]10 mg/kg, bi-weekly i.p.70450 ± 110-10 ± 470

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of pre-clinical findings. Below are the protocols for the key experiments cited in this guide.

Breast Cancer Xenograft Model
  • Cell Culture: Human breast adenocarcinoma MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.[2][3][4] All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free DMEM and Matrigel are subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable volume of approximately 100-150 mm³, mice are randomized into treatment and control groups (n=10 per group).

  • Drug Administration:

    • Sarpagine Derivative X: Administered intraperitoneally (i.p.) daily at a dose of 20 mg/kg.

    • Doxorubicin: Administered intravenously (i.v.) once a week at a dose of 4 mg/kg.[3]

    • Paclitaxel: Administered i.p. every other day for five doses at 10 mg/kg.

    • Vehicle Control: Administered i.p. daily with a corresponding volume of saline.

  • Efficacy Assessment:

    • Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

    • Body weight is recorded twice weekly as an indicator of toxicity.

    • The study is terminated when tumors in the control group reach approximately 1500 mm³ or at the first sign of significant morbidity.

    • Tumor Growth Inhibition (TGI) is calculated at the end of the study.

Visualizing Molecular Pathways and Experimental Design

Understanding the mechanism of action is critical in drug development. Sarpagine alkaloids, like other indole alkaloids such as Vinca alkaloids, are hypothesized to exert their anti-cancer effects by interfering with microtubule dynamics and modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[6][7][8][9][10][11][12][13][14][15]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Sarpagine Sarpagine Derivative X (Hypothesized) Sarpagine->Akt Inhibition? Experimental_Workflow A Cell Culture (MDA-MB-231) B Tumor Implantation (Athymic Nude Mice) A->B C Tumor Growth (to 100-150 mm³) B->C D Randomization C->D E Treatment Groups (Sarpagine, Doxorubicin, Paclitaxel, Vehicle) D->E F Data Collection (Tumor Volume, Body Weight) E->F G Endpoint Analysis (TGI, Survival) F->G

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification of 3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. Due to the limited availability of specific cross-validation studies for this compound, this document presents a proposed framework for the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The experimental data and protocols provided herein are illustrative and based on established methods for the analysis of sarpagine (B1680780) and related indole alkaloids.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and research. It ensures that data generated by different methods or in different laboratories are reliable and comparable. This is particularly important when a method is transferred between laboratories, or when a new, potentially more sensitive or specific method is introduced to replace an existing one. The objective is to demonstrate that both methods yield equivalent results within predefined acceptance criteria.

Potential Analytical Methods for this compound

Based on the analytical techniques used for other sarpagine alkaloids, HPLC-UV and LC-MS/MS are two of the most suitable methods for the quantification of this compound.[1]

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This is a robust and widely available technique for the quantification of compounds that possess a UV chromophore, which is characteristic of indole alkaloids.[1][2] It is often used for routine quality control and analysis of higher concentration samples.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection: This method offers superior sensitivity and selectivity compared to HPLC-UV. It is the preferred method for bioanalysis and the detection of trace amounts of the analyte, especially in complex biological matrices.

Data Presentation: A Hypothetical Cross-Validation Study

This section presents hypothetical data from a cross-validation study comparing an established HPLC-UV method with a newly developed LC-MS/MS method for the quantification of this compound in a plant extract matrix.

Table 1: Comparison of Method Performance Characteristics
ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.999> 0.999
Range 1.0 - 100 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 102.5%
Precision (%RSD) < 2.0%< 1.5%
Table 2: Comparative Analysis of Quality Control (QC) Samples
QC LevelHPLC-UV (µg/mL)LC-MS/MS (µg/mL)% Difference
Low QC (2.5 µg/mL) 2.482.51-1.20%
Mid QC (25 µg/mL) 25.324.91.61%
High QC (75 µg/mL) 74.575.8-1.72%

Experimental Protocols

The following are detailed methodologies for the hypothetical cross-validation study.

Sample Preparation (Plant Extract)
  • Extraction: 1 gram of dried and powdered plant material is extracted with 20 mL of methanol (B129727) via ultrasonication for 30 minutes.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter.

  • Dilution: The filtrate is appropriately diluted with the mobile phase to fall within the calibration range of both the HPLC-UV and LC-MS/MS methods.

HPLC-UV Method
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 20 µL.

LC-MS/MS Method
  • Instrument: Sciex Triple Quad 5500 system or equivalent.

  • Column: C18 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-7 min: 5% A

    • 7.1-10 min: 95% A (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: [M+H]+ → fragment 1, [M+H]+ → fragment 2 (specific mass transitions to be determined with a reference standard).

    • Internal Standard (e.g., a structurally similar alkaloid): [M+H]+ → fragment.

Visualizations

Cross-Validation Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison cluster_outcome Outcome Prep Prepare QC and Study Samples MethodA Analyze with HPLC-UV Method Prep->MethodA MethodB Analyze with LC-MS/MS Method Prep->MethodB Compare Compare Results MethodA->Compare MethodB->Compare Acceptance Within Acceptance Criteria? Compare->Acceptance Pass Methods are Correlated Acceptance->Pass Yes Fail Investigate Discrepancy Acceptance->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Logical Relationship for Method Selection

Start Need to Quantify this compound High_Conc High Concentration? (e.g., Bulk Drug) Start->High_Conc Complex_Matrix Complex Matrix? (e.g., Plasma) High_Conc->Complex_Matrix No HPLC Use HPLC-UV High_Conc->HPLC Yes Complex_Matrix->HPLC No LCMS Use LC-MS/MS Complex_Matrix->LCMS Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

References

A Comparative Analysis of Natural versus Synthetic 3-Hydroxysarpagine: State of Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 10, 2025 – In the intricate world of phytochemicals and their therapeutic potential, 3-Hydroxysarpagine, an indole (B1671886) alkaloid, presents a compelling case for scientific inquiry. Naturally occurring in the roots of Rauwolfia serpentina, this compound has garnered attention for its potential biological activities.[] Concurrently, advances in synthetic chemistry have made the laboratory production of such complex molecules feasible, raising pertinent questions about the comparative efficacy of natural versus synthetic this compound. This guide provides a detailed comparison based on the currently available scientific literature, catering to researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

At present, a direct comparative study evaluating the efficacy of synthetic versus natural this compound is not available in the public domain. Research has predominantly focused on the isolation and biological evaluation of the natural compound. The following table summarizes the available data on the biological activity of natural this compound.

Biological ActivityTest SystemResultsSource
Cytotoxicity Human Promyelocytic Leukemia (HL-60) CellsData on cytotoxic effects have been assessed.[]
Enzyme Inhibition Topoisomerase I and IIInhibitory activities have been evaluated.[]

Further quantitative data from specific studies on synthetic this compound is required for a complete comparative table.

Experimental Protocols

The methodologies employed in the study of natural this compound provide a framework for future comparative analyses.

Isolation of Natural this compound

This compound is isolated from the dried roots of Rauwolfia serpentina. The process typically involves extraction with a suitable solvent, followed by chromatographic techniques to separate the various alkaloids present in the plant material. The final identification and characterization of this compound are confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[]

Cytotoxicity Assay

The cytotoxic activity of natural this compound has been evaluated against human promyelocytic leukemia (HL-60) cell lines. A standard protocol for such an assay would involve:

  • Cell Culture: HL-60 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: The cells are treated with varying concentrations of this compound for a specified duration.

  • Viability Assessment: Cell viability is determined using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells. A reduction in metabolic activity is indicative of cytotoxicity.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated to quantify its cytotoxic potential.

Topoisomerase Inhibition Assay

The inhibitory effect of this compound on topoisomerase I and II can be assessed using in vitro enzyme inhibition assays. A general protocol would include:

  • Enzyme and Substrate Preparation: Purified human topoisomerase I or II and a suitable DNA substrate (e.g., supercoiled plasmid DNA) are prepared.

  • Inhibition Reaction: The enzyme, DNA substrate, and varying concentrations of this compound are incubated together under conditions that allow for enzyme activity.

  • Analysis of DNA Topology: The reaction products are analyzed by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase activity is observed as a decrease in the conversion of supercoiled DNA to its relaxed or decatenated forms.

  • Quantification: The extent of inhibition is quantified by densitometric analysis of the DNA bands on the gel.

Mandatory Visualization

The following diagram illustrates a general workflow for the isolation and biological evaluation of natural this compound, a critical precursor to any comparative study with its synthetic counterpart.

Experimental_Workflow_for_Natural_3_Hydroxysarpagine cluster_Isolation Isolation from Rauwolfia serpentina cluster_Evaluation Biological Evaluation cluster_Data Data Analysis DriedRoots Dried Roots Extraction Solvent Extraction DriedRoots->Extraction Chromatography Chromatographic Separation Extraction->Chromatography PurifiedCompound Purified this compound Chromatography->PurifiedCompound CytotoxicityAssay Cytotoxicity Assay (HL-60 cells) PurifiedCompound->CytotoxicityAssay TopoisomeraseAssay Topoisomerase I/II Inhibition Assay PurifiedCompound->TopoisomeraseAssay IC50 IC50 Determination CytotoxicityAssay->IC50 EnzymeInhibition Enzyme Inhibition Profile TopoisomeraseAssay->EnzymeInhibition

Caption: Workflow for natural this compound evaluation.

Future Directions

The establishment of a robust and scalable synthetic route for this compound is the first critical step toward a comprehensive comparative analysis. Once synthetic this compound is readily available, a head-to-head comparison with the natural compound can be conducted using the experimental protocols outlined above. Such studies will be invaluable in determining if any differences in biological activity exist, which could be attributed to minor impurities in the natural extract or stereochemical variations introduced during synthesis. Furthermore, elucidation of the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and identifying potential therapeutic targets.

References

The Scaffolding of a Potential Therapeutic: A Comparative Guide to the Structure-Activity Relationships of Sarpagine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

While specific, systematic structure-activity relationship (SAR) studies on 3-hydroxysarpagine derivatives are not extensively available in publicly accessible literature, a broader examination of sarpagine (B1680780) and its related alkaloids provides valuable insights into the pharmacophoric features governing their biological activities. This guide synthesizes the available data on this class of indole (B1671886) alkaloids, offering a comparative analysis for researchers, scientists, and drug development professionals.

Sarpagine alkaloids, a class of monoterpenoid indole alkaloids, are primarily isolated from plants of the Apocynaceae family, such as those from the Rauwolfia and Alstonia genera.[1] These compounds share a characteristic pentacyclic structure and have garnered significant interest for their diverse and potent biological effects, including anticholinesterase, vasorelaxant, and anticancer activities. Understanding the relationship between their complex molecular architecture and their pharmacological effects is crucial for the development of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological activity of sarpagine alkaloids is intricately linked to the stereochemistry and substitution patterns on their rigid pentacyclic core. While a comprehensive SAR study on a series of this compound derivatives is lacking, data from various isolated and semi-synthetic sarpagine-type alkaloids allow for a preliminary analysis of how structural modifications influence their therapeutic potential.

Anticholinesterase Activity

Several alkaloids have been investigated for their ability to inhibit acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[2] While specific data on a series of this compound analogs is unavailable, the general structural features of alkaloids that confer AChE inhibitory activity often include a nitrogen atom capable of interacting with the enzyme's active site. The spatial arrangement of the indole nucleus and the quinuclidine (B89598) core in sarpagine alkaloids suggests a potential for such interactions. Further investigation through synthesis and screening of derivatives with modifications at the 3-hydroxyl group, the indole nitrogen, and other positions is warranted to elucidate a clear SAR for this activity.

Vasorelaxant Properties

The vasorelaxant effects of certain alkaloids have been documented, suggesting potential applications in cardiovascular diseases.[3] The mechanism often involves the modulation of ion channels or nitric oxide signaling pathways in vascular smooth muscle. The overall lipophilicity and the presence of specific functional groups that can interact with protein targets on the cell surface or within the cell are critical for this activity. Systematic modification of the sarpagine skeleton, including esterification or etherification of the 3-hydroxyl group, could significantly impact these properties and thus the vasorelaxant potency.

Anticancer and Cytotoxic Activities

A number of sarpagine-related alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The planar indole moiety can intercalate with DNA, while other parts of the molecule can interact with various cellular targets to induce apoptosis or inhibit cell proliferation. SAR studies on other alkaloid classes have shown that modifications to the aromatic rings and the stereochemistry of the molecule can dramatically alter anticancer potency and selectivity.[6] For sarpagine derivatives, exploring substitutions on the indole ring and modifications of the C-ring could lead to the discovery of more potent and selective anticancer agents.

Tabulated Summary of Sarpagine Alkaloid Activities

Due to the limited availability of quantitative SAR data for a series of this compound derivatives, the following table presents a qualitative summary of the known biological activities of sarpagine and some related alkaloids to guide future research.

Alkaloid/Derivative ClassKey Structural FeaturesReported Biological ActivitiesNotes
SarpaginePentacyclic indole alkaloid scaffoldAnticholinesterase, Vasorelaxant, Anticancer (general)The foundational structure for this class of alkaloids.
This compound AnalogsVariation at the 3-position (e.g., ethers, esters)Hypothesized to modulate potency and selectivity of known activities.Specific SAR data is currently limited in the literature.
Indole N-modified AnalogsAlkylation or acylation of the indole nitrogenCould impact DNA intercalation and protein binding.A common strategy in medicinal chemistry to alter activity.
C-Ring Modified AnalogsIntroduction of substituents or conformational changesMay influence binding to specific cellular targets.Important for exploring novel mechanisms of action.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of the biological activities of synthesized derivatives. The following are generalized methodologies for key assays relevant to the study of sarpagine alkaloids.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Preparation of Reagents: Prepare phosphate (B84403) buffer (pH 8.0), acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and a solution of acetylcholinesterase enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, the test compound (dissolved in a suitable solvent), and the AChE enzyme solution.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding DTNB and ATCI.

    • Measure the absorbance of the yellow-colored 5-thio-2-nitrobenzoate anion produced at 412 nm at regular intervals.

  • Data Analysis: Calculate the percentage of enzyme inhibition. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Vasorelaxation Assay in Isolated Aortic Rings

This ex vivo method assesses the ability of a compound to relax pre-constricted blood vessels.

  • Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., a rat) and cut it into rings. Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Assay Procedure:

    • Allow the aortic rings to equilibrate under a resting tension.

    • Induce a sustained contraction using a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).

    • Once the contraction is stable, cumulatively add the test compound in increasing concentrations to the organ bath.

    • Record the changes in isometric tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

    • The viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Molecular Relationships and Experimental Processes

To better understand the logical connections in SAR studies and the flow of experimental work, the following diagrams are provided.

SAR_Logic cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Establishment Lead_Compound Lead Compound (e.g., this compound) Chemical_Modification Chemical Modification (e.g., at 3-OH, N-indole) Lead_Compound->Chemical_Modification Derivative_Library Library of Derivatives Chemical_Modification->Derivative_Library Biological_Screening Biological Screening (e.g., AChE, Vasorelaxation, Cytotoxicity) Derivative_Library->Biological_Screening Data_Analysis Data Analysis (IC50, EC50) Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Optimized_Compound Optimized Compound SAR_Analysis->Optimized_Compound

Caption: Logical workflow for a typical structure-activity relationship (SAR) study.

Experimental_Workflow Start Start: Synthesized Sarpagine Derivatives AChE_Assay Anticholinesterase Assay (Ellman's Method) Start->AChE_Assay Vaso_Assay Vasorelaxation Assay (Isolated Aortic Rings) Start->Vaso_Assay Cyto_Assay Cytotoxicity Assay (MTT Assay) Start->Cyto_Assay Data_Collection Data Collection (IC50 / EC50 values) AChE_Assay->Data_Collection Vaso_Assay->Data_Collection Cyto_Assay->Data_Collection Comparative_Analysis Comparative Analysis & SAR Data_Collection->Comparative_Analysis

Caption: General experimental workflow for evaluating the biological activities of sarpagine derivatives.

Conclusion

The sarpagine alkaloids represent a promising class of natural products with a diverse range of biological activities. While the specific structure-activity relationships of this compound derivatives remain an area ripe for investigation, the broader knowledge of the sarpagine scaffold provides a solid foundation for future drug discovery efforts. The synthesis and systematic evaluation of a library of this compound analogs, focusing on modifications of the hydroxyl group and other key positions, are critical next steps. Such studies, guided by the principles of medicinal chemistry and utilizing robust biological assays, hold the potential to unlock new therapeutic agents for a variety of diseases.

References

In Vivo Validation of Sarpagine Alkaloid Activity: A Comparative Analysis Based on Ajmaline

Author: BenchChem Technical Support Team. Date: December 2025

Ajmaline (B190527), a well-characterized class Ia antiarrhythmic agent, has been the subject of numerous in vivo studies, offering a valuable comparative framework for predicting the activity of related compounds like 3-Hydroxysarpagine.[1] Sarpagine (B1680780) and ajmaline alkaloids share a common biosynthetic origin and key structural features, suggesting they may exhibit similar biological activities.[2][3] This guide presents a comparative overview of the in vivo validated mechanism of action of ajmaline and its derivatives, supported by experimental data and detailed protocols, to serve as a foundational reference for the study of this compound.

Comparative In Vivo Antiarrhythmic Activity

In vivo studies have demonstrated the antiarrhythmic efficacy of ajmaline and its derivatives. A key comparison was made between ajmaline and N-propylajmaline (NPA) in a rat model of aconitine-induced arrhythmia. The results highlight differences in potency and therapeutic index between these closely related compounds.

CompoundEffective Dose (Rat Model)Effect on Functional Refractory Period (Guinea Pig Atrium)Effect on Contractility (Guinea Pig Atrium)Therapeutic Index (I/II)
Ajmaline Less effective than NPAActiveLess pronounced decrease1.2
N-Propylajmaline (NPA) More effective than ajmalineMore effective than ajmalineMore pronounced decrease0.4
Di-monochloracetylajmaline (DCAA) Slightly less active than ajmalineSimilar activity to ajmalineLess pronounced decrease1.6

Data synthesized from a study on the effects of ajmaline and its derivatives.[4]

Mechanism of Action: A Multi-Channel Approach

The mechanism of action for ajmaline is complex and involves the modulation of multiple ion channels, which is a crucial consideration for the study of this compound. It is not merely a sodium channel blocker as initially perceived.[5]

Key Molecular Targets of Ajmaline:

  • Sodium Channels (INa): Ajmaline is a potent blocker of cardiac sodium channels, which is the primary basis for its classification as a class Ia antiarrhythmic drug.[5][6] This action slows the upstroke of the action potential and prolongs the QRS duration on an electrocardiogram.

  • Potassium Channels (IKr, IKur, Ito): Studies have revealed that ajmaline also blocks various potassium channels, including the rapid delayed rectifier potassium current (IKr), the ultrarapid delayed rectifier potassium current (IKur), and the transient outward potassium current (Ito).[5][6] This contributes to the prolongation of the action potential duration and the refractory period.

  • Calcium Channels (ICa): Inhibition of L-type calcium channels by ajmaline has also been reported, which can influence cardiac contractility.[7]

This multi-target activity underscores the intricate pharmacological profile of ajmaline-related alkaloids.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for ajmaline's antiarrhythmic action and a typical experimental workflow for in vivo validation.

Ajmaline_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Membrane Na_Channel Voltage-gated Na+ Channel Reduced_Depolarization Slower Action Potential Upstroke Na_Channel->Reduced_Depolarization Leads to K_Channel Voltage-gated K+ Channels (IKr, IKur, Ito) Prolonged_Repolarization Prolonged Action Potential Duration K_Channel->Prolonged_Repolarization Leads to Ca_Channel L-type Ca2+ Channel Reduced_Contractility Negative Inotropic Effect Ca_Channel->Reduced_Contractility Leads to Ajmaline Ajmaline Ajmaline->Na_Channel Blocks Ajmaline->K_Channel Blocks Ajmaline->Ca_Channel Inhibits Antiarrhythmic_Effect Antiarrhythmic_Effect Reduced_Depolarization->Antiarrhythmic_Effect Prolonged_Repolarization->Antiarrhythmic_Effect

Caption: Proposed mechanism of ajmaline's antiarrhythmic effect via multi-ion channel blockade.

In_Vivo_Antiarrhythmic_Assay_Workflow Animal_Model Induce Arrhythmia in Rats (e.g., with Aconitine (B1665448) or BaCl2) Drug_Administration Administer Test Compound (e.g., this compound) or Control Animal_Model->Drug_Administration ECG_Monitoring Continuous ECG Monitoring Drug_Administration->ECG_Monitoring Data_Analysis Analyze ECG for: - Incidence of Arrhythmia - Duration of Arrhythmia - Restoration of Sinus Rhythm ECG_Monitoring->Data_Analysis Comparison Compare Efficacy with Reference Drug (e.g., Ajmaline) Data_Analysis->Comparison Conclusion Determine Antiarrhythmic Potential Comparison->Conclusion

Caption: General workflow for in vivo evaluation of antiarrhythmic compounds.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature for evaluating the antiarrhythmic effects of ajmaline and its derivatives, which can be adapted for this compound.

Aconitine-Induced Arrhythmia in Rats

This model is used to assess the efficacy of a compound in preventing or terminating ventricular arrhythmias.[4]

  • Animal Model: Male Wistar rats are used for this procedure.

  • Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of a suitable anesthetic.

  • Drug Administration: The test compound (e.g., ajmaline derivatives) or vehicle (control) is administered intravenously.

  • Induction of Arrhythmia: A continuous intravenous infusion of aconitine is initiated to induce cardiac arrhythmias.

  • ECG Monitoring: The electrocardiogram (ECG) is continuously monitored to detect the onset of extrasystoles, ventricular tachycardia, and ventricular flutter.

  • Efficacy Measurement: The effectiveness of the test compound is determined by its ability to prevent or suppress the aconitine-induced arrhythmias. The dose at which the compound shows a protective effect is recorded.

Barium Chloride-Induced Arrhythmia in Rats

This model is another established method for inducing ventricular arrhythmias to test the efficacy of antiarrhythmic agents.[8][9]

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Anesthesia: Animals are anesthetized, for instance, with urethane (B1682113) administered intraperitoneally.

  • Induction of Arrhythmia: A solution of barium chloride is injected intravenously to induce arrhythmia.

  • Drug Administration: Once a stable arrhythmia is established, the test compound is administered intravenously.

  • ECG Monitoring: The ECG is monitored continuously to observe the effects of the test compound on the arrhythmia.

  • Efficacy Measurement: The primary endpoint is the restoration of a normal sinus rhythm. The dose required to achieve this and the duration of the effect are recorded.

In Vivo Hemodynamic and Electrophysiological Studies in Dogs

These studies provide a more detailed characterization of the cardiovascular effects of a compound.[10]

  • Animal Model: Mongrel dogs are often used for these comprehensive studies.

  • Anesthesia: Anesthesia is induced and maintained with appropriate anesthetic agents.

  • Instrumentation: Catheters are placed to measure various hemodynamic parameters, including arterial blood pressure, left ventricular pressure, and cardiac output. Electrodes are positioned for recording intracardiac electrograms.

  • Drug Administration: The test compound is administered intravenously at increasing doses.

  • Measurements: Hemodynamic parameters and electrophysiological variables (e.g., atrioventricular conduction time, intraventricular conduction time) are recorded at baseline and after each dose of the compound.

  • Data Analysis: The data is analyzed to determine the dose-dependent effects of the compound on cardiovascular function.

References

3-Hydroxysarpagine: A Preclinical Head-to-Head Comparison with Standard-of-Care Drugs for Acute Promyelocytic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Hydroxysarpagine, a natural indole (B1671886) alkaloid, against the current standard-of-care drugs for Acute Promyelocytic Leukemia (APL), All-Trans Retinoic Acid (ATRA) and Arsenic Trioxide (ATO). While direct comparative clinical trial data is not yet available, this document synthesizes the existing preclinical findings for this compound and contrasts them with the established efficacy and mechanisms of ATRA and ATO, offering a valuable resource for researchers in oncology and drug development.

Executive Summary

This compound, an indole alkaloid isolated from the medicinal plant Rauwolfia serpentina, has demonstrated cytotoxic effects against human promyelocytic leukemia (HL-60) cell lines in preclinical studies.[1] Its proposed mechanism of action involves the inhibition of topoisomerase I and II, crucial enzymes in DNA replication and repair. This positions this compound as a potential anti-cancer agent. The current standard of care for APL is a combination therapy of ATRA and ATO, which has revolutionized treatment, leading to cure rates exceeding 90%.[2][3][4] This combination therapy induces differentiation and apoptosis in APL cells. This guide will objectively compare the available data on this compound with the established profiles of ATRA and ATO.

Mechanism of Action

This compound: The primary proposed anticancer mechanism of this compound is the inhibition of topoisomerase I and II. These enzymes are vital for relieving torsional stress in DNA during replication and transcription. By inhibiting these enzymes, this compound can lead to DNA damage and ultimately trigger apoptosis in cancer cells.

ATRA (All-Trans Retinoic Acid): ATRA is a differentiating agent. In APL, the majority of cases are characterized by a specific chromosomal translocation, t(15;17), which results in the formation of the PML-RARα fusion protein. This fusion protein blocks the normal differentiation of myeloid cells at the promyelocyte stage. ATRA binds to the RARα portion of the fusion protein, releasing its transcriptional repression and allowing the leukemic promyelocytes to differentiate into mature granulocytes.[5]

ATO (Arsenic Trioxide): ATO has a dual mechanism of action that is dose-dependent. At low concentrations, it induces differentiation of APL cells, similar to ATRA. At higher concentrations, it promotes apoptosis by targeting the PML portion of the PML-RARα fusion protein, leading to its degradation.[3]

Preclinical Efficacy: A Comparative Overview

Direct comparative studies between this compound and the ATRA/ATO regimen are lacking. The following table summarizes the available preclinical data for this compound and the well-established clinical outcomes for the standard-of-care drugs.

Compound Cell Line Reported Efficacy Mechanism of Action Reference
This compound HL-60 (Human Promyelocytic Leukemia)Cytotoxic activityInhibition of Topoisomerase I and II[1]
ATRA + ATO APL PatientsComplete Remission: >90%, Overall Survival: >90%Induction of differentiation and apoptosis[2][3][4]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and a general workflow for evaluating cytotoxic compounds, the following diagrams are provided.

cluster_3H This compound Pathway 3H This compound TopoI_II Topoisomerase I & II 3H->TopoI_II Inhibits DNA_Damage DNA Damage TopoI_II->DNA_Damage Leads to Apoptosis_3H Apoptosis DNA_Damage->Apoptosis_3H

Mechanism of this compound

cluster_ATRA_ATO ATRA & ATO Pathway in APL ATRA ATRA PML_RARa PML-RARα Fusion Protein ATRA->PML_RARa Binds to RARα ATO ATO ATO->PML_RARa Targets PML Differentiation Differentiation PML_RARa->Differentiation Induces Apoptosis_ATO Apoptosis PML_RARa->Apoptosis_ATO Induces

Mechanism of ATRA and ATO in APL

Cell_Culture Culture HL-60 Cells Compound_Treatment Treat with this compound (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubate for a Defined Period Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Data_Analysis Analyze Data to Determine IC50 Cytotoxicity_Assay->Data_Analysis

General Cytotoxicity Experimental Workflow

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, this section provides generalized, standard protocols for the key assays relevant to the evaluation of this compound.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Topoisomerase I and II Inhibition Assay

These assays measure the ability of a compound to inhibit the enzymatic activity of topoisomerase I or II.

Topoisomerase I DNA Relaxation Assay:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I, and varying concentrations of this compound in a reaction buffer.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Topoisomerase II Decatenation Assay:

  • Reaction Mixture: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), topoisomerase II, and varying concentrations of this compound in a reaction buffer.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Agarose Gel Electrophoresis: Separate the catenated and decatenated DNA on an agarose gel.

  • Visualization: Stain the gel and visualize the DNA bands. Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the top of the gel.

Conclusion and Future Directions

This compound presents an interesting preclinical profile with its cytotoxic activity against a relevant leukemia cell line and its proposed mechanism of targeting topoisomerases. However, to establish its potential as a therapeutic agent for APL, further rigorous investigation is imperative. Direct, head-to-head preclinical studies comparing the efficacy and toxicity of this compound with the standard-of-care ATRA/ATO combination in APL models are a critical next step. Furthermore, detailed mechanistic studies are required to fully elucidate its signaling pathways and identify potential biomarkers for sensitivity. Should these preclinical studies yield promising results, they would provide a strong rationale for advancing this compound into clinical development. For now, the ATRA and ATO combination remains the undisputed and highly effective standard of care for APL.

References

Comparative Metabolic Profiling: 3-Hydroxysarpagine vs. Vincristine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of the indole (B1671886) alkaloid 3-Hydroxysarpagine against the well-characterized anti-cancer agent Vincristine (B1662923) on cancer cells. Due to the limited availability of public data on this compound, this document presents a hypothetical metabolic profile based on its known cytotoxic activity, contrasted with established data for Vincristine. The experimental protocols provided are standardized methods for generating such comparative data.

Introduction

This compound is a sarpagine-type indole alkaloid isolated from Rauwolfia serpentina. Preliminary studies have indicated its cytotoxic effects against human promyelocytic leukemia (HL-60) cell lines. Understanding the metabolic reprogramming induced by novel cytotoxic compounds is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.

Vincristine, a widely used chemotherapeutic agent, is also an indole alkaloid that functions by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis.[1][2] Its effects on cellular metabolism, including amino acid and glutathione (B108866) metabolism, are recognized, making it a relevant benchmark for comparison.[3]

This guide outlines the methodologies to perform a comparative metabolic analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Seahorse XF technology, presenting hypothetical data for this compound to illustrate how its metabolic impact might compare to that of Vincristine.

Comparative Metabolic Profiles

The following tables summarize the expected changes in key metabolites in a hypothetical cancer cell line (e.g., HL-60) following treatment with this compound (hypothetical data) and Vincristine (data synthesized from literature). The data is presented as fold change relative to untreated control cells.

Table 1: Hypothetical Changes in Central Carbon Metabolism

MetabolitePathwayThis compound (Fold Change)Vincristine (Fold Change)
Glucose-6-phosphateGlycolysis/PPP↓ 0.85↓ 0.90
Fructose-1,6-bisphosphateGlycolysis↓ 0.70↓ 0.75
PyruvateGlycolysis↓ 0.80↓ 0.82
LactateFermentation↑ 1.10↑ 1.05
CitrateTCA Cycle↓ 0.75↓ 0.80
α-KetoglutarateTCA Cycle↓ 0.65↓ 0.70
SuccinateTCA Cycle↓ 0.70↓ 0.72
MalateTCA Cycle↓ 0.68↓ 0.70

Table 2: Hypothetical Changes in Amino Acid & Redox Metabolism

MetabolitePathwayThis compound (Fold Change)Vincristine (Fold Change)
GlutamineAmino Acid Metabolism↓ 0.60↓ 0.55
GlutamateAmino Acid Metabolism↓ 0.62↓ 0.58
AspartateAmino Acid Metabolism↓ 0.70↓ 0.65
Reduced Glutathione (GSH)Redox Balance↓ 0.50↓ 0.45
Oxidized Glutathione (GSSG)Redox Balance↑ 1.80↑ 2.00

Bioenergetic Profile Comparison

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.[4][5]

Table 3: Hypothetical Bioenergetic Parameters

ParameterMetabolic FunctionThis compound (% of Control)Vincristine (% of Control)
Basal RespirationBaseline OCR75%70%
ATP-Linked RespirationMitochondrial ATP production65%60%
Maximal RespirationRespiratory capacity60%55%
Basal GlycolysisBaseline ECAR115%120%

Experimental Protocols

LC-MS/MS-Based Metabolomics Profiling

This protocol details the steps for untargeted metabolic profiling of adherent cancer cells treated with test compounds.

a. Cell Culture and Treatment:

  • Seed human cancer cells (e.g., HL-60) in 6-well plates at a density of 1 x 10^6 cells/well and culture for 24 hours.

  • Treat cells with IC50 concentrations of this compound, Vincristine, or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

b. Metabolite Extraction:

  • Aspirate the culture medium and quickly wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Immediately add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well to quench metabolism.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator.

  • Reconstitute the dried metabolite extract in 100 µL of 50% methanol for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Perform chromatographic separation using a C18 reverse-phase column on a UPLC system.

  • Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF) in both positive and negative ionization modes.

  • Acquire data in a data-dependent acquisition (DDA) mode to collect MS/MS spectra for feature identification.

d. Data Analysis:

  • Process the raw data using a bioinformatics platform (e.g., XCMS) for peak picking, alignment, and integration.

  • Identify metabolites by matching m/z values and MS/MS fragmentation patterns against databases like METLIN or HMDB.

  • Perform statistical analysis (e.g., t-test, volcano plots) to identify significantly altered metabolites between treated and control groups.

Seahorse XF Cell Mito Stress Test

This protocol assesses mitochondrial function by measuring OCR in response to metabolic inhibitors.[6]

a. Cell Seeding:

  • A day before the assay, seed cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 20,000 cells/well).

  • Ensure even cell distribution and incubate overnight.

b. Sensor Cartridge Hydration:

  • Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.

c. Assay Preparation:

  • Remove the culture medium and replace it with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

  • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the injector ports of the hydrated sensor cartridge with the following compounds:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

d. Assay Execution:

  • After calibration, replace the calibrant plate with the cell plate.

  • Initiate the assay protocol, which will measure basal OCR and then sequentially inject the drugs from ports A, B, and C to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Visualizations

Experimental and Analytical Workflow

cluster_exp Experimental Phase cluster_analysis Analytical Phase culture 1. Cell Culture & Treatment (this compound, Vincristine, Control) extraction 2. Metabolite Extraction (Quenching & Lysis) culture->extraction seahorse_prep 3. Seahorse Assay Prep (Plate Cells, Hydrate Cartridge) culture->seahorse_prep lcms 4a. LC-MS/MS Analysis extraction->lcms seahorse_run 4b. Seahorse XF Analysis seahorse_prep->seahorse_run data_proc 5a. Metabolomics Data Processing (Peak ID, Alignment) lcms->data_proc param_calc 5b. Bioenergetic Parameter Calculation (OCR, ECAR) seahorse_run->param_calc stats 6. Statistical Analysis & Interpretation data_proc->stats param_calc->stats

Caption: Workflow for comparative metabolic profiling.

Hypothesized Signaling Pathway

cluster_pathway Hypothesized Pathway for Indole Alkaloid Cytotoxicity drug This compound / Vincristine mapk MAPK Pathway (JNK, p38) drug->mapk ros Increased ROS drug->ros apoptosis Apoptosis mapk->apoptosis mito Mitochondrial Dysfunction (Decreased OCR) ros->mito mito->apoptosis

Caption: Potential signaling cascade for cytotoxicity.

Conclusion

This guide provides a framework for the comparative metabolic analysis of this compound. While the presented data for this compound is hypothetical, it is based on the known cytotoxic properties of related indole alkaloids. The outlined experimental protocols offer a robust methodology for researchers to generate definitive data on the metabolic perturbations induced by this compound. Such studies are essential to fully characterize its anticancer potential and mechanism of action, paving the way for further drug development.

References

Assessing the Off-Target Profile of 3-Hydroxysarpagine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of a novel therapeutic agent requires a thorough understanding of its interaction with biological systems. While on-target efficacy is the primary goal, off-target effects can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide provides a comprehensive framework for assessing the off-target profile of 3-Hydroxysarpagine, a sarpagine (B1680780) alkaloid, by comparing it with hypothetical alternative compounds. Due to the lack of publicly available off-target screening data for this compound, this document serves as a methodological guide, outlining the essential experimental approaches and data presentation standards crucial for a rigorous evaluation.

The Importance of Off-Target Profiling

Off-target interactions occur when a drug binds to proteins other than its intended therapeutic target.[1][2] These unintended interactions are a major cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[1][2] Therefore, early and comprehensive off-target profiling is a critical step in preclinical safety assessment.[3][4] It allows researchers to:

  • Identify potential safety liabilities: Early detection of interactions with critical proteins, such as the hERG potassium channel (linked to cardiotoxicity), allows for risk mitigation.[5][6][7]

  • Understand the complete pharmacological profile: A broad screening approach can reveal a compound's polypharmacology, which may explain its overall biological effect.

  • Guide lead optimization: By identifying undesirable interactions, medicinal chemists can modify the compound to improve its selectivity.

  • Discover new therapeutic applications: An off-target effect might represent a new, beneficial therapeutic activity, opening avenues for drug repositioning.

Comparative Analysis of Off-Target Selectivity

A crucial aspect of drug development is demonstrating a compound's selectivity. This is typically achieved by screening the compound against a large panel of potential off-targets and comparing its activity/binding affinity to that of other compounds.

Data Presentation

The following table illustrates how quantitative data from various off-target assays for this compound would be summarized and compared against two hypothetical alternatives. This format allows for a clear and direct comparison of selectivity profiles.

Target Class Specific Target Assay Type This compound (IC50/Ki in µM) Alternative A (IC50/Ki in µM) Alternative B (IC50/Ki in µM)
Kinases Kinase Panel (e.g., scanMAX)Binding Assay>10 (for 460/468 kinases)>10 (for 450/468 kinases)>10 (for 400/468 kinases)
ABL1Binding Assay8.52.1>10
SRCBinding Assay>101.59.8
GPCRs GPCR Panel (e.g., SafetyScreen44)Binding Assay>10 for all targets5.2 (5-HT2B)>10 for all targets
Adrenergic α1AFunctional Assay>10>107.5
Ion Channels hERG (Kv11.1)Patch Clamp>30>3012.0
Nav1.5Patch Clamp>308.9>30
Nuclear Receptors Androgen ReceptorBinding Assay>10>10>10
Estrogen Receptor αBinding Assay>10>10>10
Enzymes CYP3A4Inhibition Assay2515>50
CYP2D6Inhibition Assay>5045>50

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological pathways is essential for understanding the context of the data.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose Response cluster_2 Phase 3: Functional & Safety Assessment cluster_3 Phase 4: Data Analysis & Reporting A Compound Synthesis (this compound) B Broad Panel Screening (e.g., KINOMEscan®, SafetyScreen44) A->B C Identify Preliminary Hits (Activity >50% at 10µM) B->C D Dose-Response Assays (IC50 / Ki Determination) C->D E Cell-based Functional Assays (e.g., cAMP, Calcium Flux) D->E F Safety Pharmacology (hERG, CYP Inhibition) E->F G Selectivity Profiling & SAR Analysis F->G H Final Report & Risk Assessment G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound Off-Target Inhibitor (e.g., this compound) Compound->RAF Inhibition

References

A Comparative Guide to the Reproducibility of 3-Hydroxysarpagine Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistent and efficient extraction of specific bioactive compounds is paramount. This guide provides a comparative overview of established protocols for the extraction of alkaloids from Rauwolfia species, with a focus on methods applicable to the isolation of 3-hydroxysarpagine. Due to a lack of studies focused solely on this compound, this guide extrapolates from general Rauwolfia alkaloid extraction procedures, which have successfully isolated a wide range of alkaloids, including those of the sarpagine (B1680780) type.

Data Presentation: Comparison of Extraction Parameters

The following table summarizes various parameters employed in the extraction of total alkaloids from Rauwolfia species. These parameters are critical for the successful extraction of this compound. The selection of solvent and method is crucial, with polar solvents like methanol (B129727) and ethanol (B145695) being effective for initial extraction, while chloroform (B151607) is often used for subsequent purification of the alkaloid fraction.

ParameterProtocol 1 (Maceration)Protocol 2 (Soxhlet)Protocol 3 (Percolation)
Plant Material Powdered roots of Rauwolfia serpentinaPowdered leaves of Rauwolfia serpentinaPowdered leaves of Rauwolfia species
Primary Solvent Methanol[1]70% EthanolMethanol[2]
Solvent-to-Solid Ratio Not specifiedNot specified3:1 (v/w)[2]
Extraction Time 72 hours (cold maceration)[1]Not specified2-4 hours[2]
Temperature Room Temperature[1]Not specified40-50°C[2]
pH Adjustment Not specifiedNot specifiedAlkaline (pH 8.0-9.0 with ammonia)[2]
Subsequent Fractionation Partitioning with hexane, chloroform, ethyl acetate, butanol[1]Not applicableAcid-base partitioning with oxalic acid and chloroform[2]
Reported Yield 12.5% (crude methanolic extract), 16.5% (chloroform fraction)[1]12.05% (crude ethanolic extract)[3]Not specified for crude extract

Experimental Protocols

Reproducibility in extraction is contingent on meticulous adherence to established protocols. Below are detailed methodologies adapted from the literature for the extraction of sarpagine-type alkaloids like this compound.

Protocol 1: Cold Maceration and Solvent Partitioning

This protocol is a common laboratory-scale method for the initial extraction and fractionation of a broad spectrum of alkaloids.

  • Initial Extraction :

    • Air-dried and powdered root material of Rauwolfia serpentina (approximately 2.5 kg) is defatted with hexane.[1]

    • The defatted plant material is then subjected to cold maceration with methanol for 72 hours.[1]

    • The methanolic extract is filtered and concentrated using a rotary evaporator.[1]

  • Solvent Fractionation :

    • The crude methanolic extract is suspended in water.

    • Successive liquid-liquid partitioning is performed with solvents of increasing polarity: chloroform, ethyl acetate, and butanol.[1] The chloroform fraction is often enriched with alkaloids.[1]

  • Isolation and Purification :

    • The chloroform fraction is subjected to column chromatography over silica (B1680970) gel.

    • Elution is carried out with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

    • Fractions are monitored by Thin Layer Chromatography (TLC), and those with similar profiles are combined for further purification.

Protocol 2: Ethanolic Extraction

This method utilizes ethanol for the extraction of alkaloids from the leaves of Rauwolfia serpentina.

  • Extraction :

    • Powdered leaf material is extracted with ethanol.[3]

    • The extract is filtered and dried completely in a water bath set at 40 ± 0.2°C.[3]

    • The dried extract is scraped and collected for further analysis.[3] The total crude extract yield reported is 12.05%.[3]

  • Qualitative and Quantitative Analysis :

    • The presence of indole (B1671886) alkaloids is evaluated by TLC and High-Performance Liquid Chromatography (HPLC).[3]

    • Quantitative determination can be carried out using spectrophotometric analysis.[3]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the extraction and analysis processes.

Extraction_Workflow cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Plant_Material Powdered Rauwolfia (Roots/Leaves) Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Solvent_Extraction Maceration/ Soxhlet/ Percolation Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Chloroform-Water) Crude_Extract->Solvent_Partitioning Column_Chromatography Column Chromatography (Silica Gel) Solvent_Partitioning->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Purified_Fractions Purified this compound Fractions TLC_Monitoring->Purified_Fractions HPLC_Analysis HPLC/UHPLC Analysis Purified_Fractions->HPLC_Analysis Structure_Elucidation Structure Elucidation (NMR, MS) HPLC_Analysis->Structure_Elucidation Final_Compound This compound Structure_Elucidation->Final_Compound

Caption: General workflow for the extraction and isolation of this compound.

Analytical_Workflow Crude_or_Fractionated_Extract Crude or Fractionated Extract TLC Thin Layer Chromatography (TLC) Crude_or_Fractionated_Extract->TLC Qualitative Screening HPLC High-Performance Liquid Chromatography (HPLC/UHPLC) Crude_or_Fractionated_Extract->HPLC Quantitative Analysis & Purification TLC->HPLC Informs Separation Strategy Spectrophotometry UV-Vis Spectrophotometry HPLC->Spectrophotometry Quantification MS Mass Spectrometry (MS) HPLC->MS Identification & Structure Confirmation

Caption: Analytical techniques for the quantification of this compound.

References

A Proposed Framework for Inter-Laboratory Comparison of 3-Hydroxysarpagine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a standardized framework for conducting an inter-laboratory comparison focused on the quantification of 3-Hydroxysarpagine, an indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina.[] While direct inter-laboratory comparison data for this specific analyte is not publicly available, this document outlines a comprehensive protocol based on established analytical techniques for similar compounds, enabling research teams to generate robust, reproducible, and comparable data. The proposed methodology utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique for quantifying alkaloids in complex matrices.[2][3][4]

This guide provides detailed experimental protocols, hypothetical performance data to serve as a benchmark, and workflow diagrams to facilitate the setup and execution of such a comparative study.

I. Hypothetical Inter-Laboratory Study Design

An inter-laboratory study is a valuable exercise to assess the reproducibility and reliability of an analytical method across different laboratories.[5] This proposed study involves distributing a set of standardized samples—including a blank matrix, calibration standards, and quality control (QC) samples—to a consortium of participating laboratories. Each laboratory would then perform the quantification according to the protocol outlined below and report their results for central analysis.

The primary objectives of such a study would be to:

  • Assess the precision (repeatability and reproducibility) of the analytical method for this compound quantification.

  • Evaluate the accuracy of the method across different laboratory environments and equipment.

  • Establish consensus values for the concentration of this compound in quality control samples.

  • Identify potential sources of variability in the analytical procedure.

II. Experimental Protocols

A detailed and harmonized protocol is critical for a successful inter-laboratory comparison. The following UHPLC-MS/MS method is proposed based on common practices for the analysis of indole alkaloids.[2][3][6][7][8]

1. Sample Preparation (Human Plasma)

  • Objective: To extract this compound from human plasma with high recovery and minimal matrix effects.

  • Procedure:

    • Thaw plasma samples, calibration standards, and QC samples at room temperature.

    • To 100 µL of each sample, add 25 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled sarpagine (B1680780) analog).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new 96-well plate or autosampler vial.

    • Inject 5 µL of the supernatant into the UHPLC-MS/MS system.

2. UHPLC-MS/MS Instrumentation and Conditions

  • UHPLC System:

    • Column: Reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2][4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2][4]

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10% to 90% B

      • 3.0-3.5 min: 90% B

      • 3.5-4.0 min: 90% to 10% B

      • 4.0-5.0 min: 10% B (Re-equilibration)

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • This compound: Precursor ion [M+H]⁺ (m/z 327.2) → Product ion (e.g., m/z 184.1)

      • Internal Standard (IS): To be determined based on the specific IS used.

    • Instrument Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for maximum signal intensity for this compound and the IS.

III. Data Presentation: Hypothetical Performance Comparison

The following tables summarize hypothetical, yet realistic, quantitative results from three different laboratories participating in the comparison study. These tables are designed to reflect typical performance characteristics for a validated bioanalytical method.

Table 1: Linearity and Sensitivity

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Calibration Range (ng/mL) 0.5 - 5000.5 - 5000.5 - 500Consistent Range
Correlation Coefficient (R²) 0.9980.9970.999≥ 0.99
Limit of Detection (LOD, ng/mL) 0.150.180.14Reportable
Limit of Quantification (LOQ, ng/mL) 0.50.50.5Within ±20% of nominal

Table 2: Accuracy and Precision of Quality Control Samples

QC Level (ng/mL)LaboratoryMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)Acceptance Criteria
Low QC (1.5) Lab 11.45-3.3%5.8%Bias: within ±15% RSD: ≤ 15%
Lab 21.58+5.3%7.2%
Lab 31.52+1.3%6.5%
Mid QC (75) Lab 178.1+4.1%4.1%Bias: within ±15% RSD: ≤ 15%
Lab 271.9-4.1%5.5%
Lab 376.5+2.0%4.9%
High QC (400) Lab 1389.6-2.6%3.2%Bias: within ±15% RSD: ≤ 15%
Lab 2410.2+2.6%4.8%
Lab 3395.5-1.1%3.9%

IV. Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the proposed inter-laboratory study.

G cluster_prep Phase 1: Study Preparation cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Compilation & Review P1 Central Lab Prepares Samples (Calibrators, QCs) P2 Protocol Finalization & Distribution P1->P2 P3 Sample Shipment to Participating Labs P2->P3 A1 Lab 1 Receives & Analyzes Samples P3->A1 A2 Lab 2 Receives & Analyzes Samples P3->A2 A3 Lab 3 Receives & Analyzes Samples P3->A3 D1 Data Submission to Central Coordinator A1->D1 A2->D1 A3->D1 D2 Statistical Analysis (Accuracy, Precision) D1->D2 D3 Final Report Generation D2->D3 G cluster_performance Performance Characteristics Method Analytical Method Validation Accuracy Accuracy (% Bias) Method->Accuracy Closeness to true value Precision Precision (% RSD) Method->Precision Agreement between measurements Linearity Linearity (R²) Method->Linearity Proportionality to concentration Sensitivity Sensitivity (LOD, LOQ) Method->Sensitivity Lowest detectable levels Selectivity Selectivity Method->Selectivity Analyte vs. interferences Stability Stability Method->Stability Analyte integrity over time

References

A Comparative Guide to Validating the Purity of Synthetic 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in preclinical research. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthetic 3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. As a comparator, Ajmaline (B190527), another sarpagine (B1680780) alkaloid with known activity as a voltage-gated sodium channel modulator, is used to provide context and demonstrate the application of these analytical techniques.[1][2][3]

Introduction to this compound and the Importance of Purity

This compound belongs to the complex family of indole alkaloids and is of significant interest in neuroscience research due to its potential interaction with neuronal signaling pathways. The presence of impurities in a synthetic batch can lead to erroneous experimental results, confounding biological activity, and posing potential safety risks. Therefore, rigorous purity validation is paramount. This guide outlines the standard analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following tables summarize hypothetical but representative purity analysis data for synthetic this compound and a comparable batch of synthetic Ajmaline. A purity level of >98% is typically required for compounds used in biological assays.

Table 1: HPLC-UV Purity Analysis Data

AnalyteRetention Time (min)Peak Area (%)Purity (%)
This compound 12.598.798.7
Impurity A8.20.8
Impurity B14.10.5
Ajmaline 10.899.299.2
Impurity C7.50.5
Impurity D11.90.3

Table 2: Quantitative ¹H-NMR (qNMR) Purity Analysis Data

AnalyteAnalyte Integral (Normalized)Internal Standard IntegralPurity (% w/w)
This compound 1.00 (H-9)12.45 (Maleic Acid)98.5
Ajmaline 1.00 (H-9)12.58 (Maleic Acid)99.1

Table 3: LC-MS Impurity Profile

AnalyteMajor Ion (m/z) [M+H]⁺Impurity Ion (m/z) [M+H]⁺Putative Impurity Identity
This compound 325.1860309.1913Dehydro-3-hydroxysarpagine
341.1809Methoxy-sarpagine derivative
Ajmaline 327.2016311.2069Dehydro-ajmaline
343.1965Methoxy-ajmaline derivative

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is used to separate and quantify the main compound from its impurities based on their differential partitioning between a stationary and mobile phase.

Instrumentation and Conditions:

  • System: HPLC system with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[4]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthetic alkaloid.

  • Dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Further dilute with methanol to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh_analyte Weigh Analyte dissolve Dissolve in CD3OD weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H Spectrum (d1 = 30s) dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate LCMS_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection Column C18 Column Separation Sample->Column Ionization ESI+ Ionization Column->Ionization MassAnalyzer Mass Analyzer (TOF/Orbitrap) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector TIC Total Ion Chromatogram Detector->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra Identification Impurity Identification MassSpectra->Identification

References

Safety Operating Guide

Proper Disposal of 3-Hydroxysarpagine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

3-Hydroxysarpagine is an indole (B1671886) alkaloid isolated from Rauwolfia serpentina[]. Alkaloids as a class of compounds can exhibit significant physiological activity and may present health and environmental hazards. In the absence of specific data, a cautious approach to disposal is mandatory.

Hazard Assessment and Regulatory Framework

Due to the lack of specific toxicological and environmental data for this compound, it should be managed as a hazardous waste. The disposal of such research chemicals is governed by regulations from agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. If the compound is considered an analogue of a controlled substance, Drug Enforcement Administration (DEA) regulations may also apply[2]. Your institution's EHS department is the primary resource for navigating these regulations.

General Hazard Considerations for Alkaloids:

Hazard CategoryGeneral Considerations for AlkaloidsRecommended Action for this compound
Acute Toxicity Many alkaloids are pharmacologically active and can be toxic if ingested, inhaled, or absorbed through the skin.Handle with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Avoid generating dust or aerosols[4][5].
Environmental Hazard Release of pharmacologically active compounds into the environment can harm aquatic life and ecosystems.Do not dispose of down the drain or in regular trash[4]. All waste must be collected for approved disposal.
Regulatory Status The regulatory status of a specific research chemical may not be explicitly defined.Treat as a hazardous waste to ensure compliance with the most stringent potential regulations. Consult with your EHS office[2][6].

Step-by-Step Disposal Protocol

This protocol provides a general framework for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, including residual powder, contaminated weigh boats, pipette tips, and gloves, in a dedicated hazardous waste container[7].

  • Liquid Waste: Collect all liquid waste containing this compound, such as solutions or rinsates, in a separate, sealed, and leak-proof hazardous waste container[7]. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department[7].

  • Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated, puncture-proof sharps container for hazardous materials[7][8].

2. Containerization and Labeling:

  • Container Selection: Use containers that are compatible with the chemical nature of the waste. Ensure containers are in good condition and can be securely sealed[9].

  • Labeling: All hazardous waste containers must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added. The label must include:

    • The full chemical name: "this compound" (avoid formulas or abbreviations).

    • An approximate concentration and volume.

    • The date accumulation started.

    • The name of the principal investigator or lab contact.

3. Storage:

  • Store sealed and labeled hazardous waste containers in a designated and secure area within the laboratory, away from general traffic[7].

  • The storage area should be well-ventilated and have secondary containment to mitigate spills[8].

  • Ensure incompatible waste types are segregated to prevent dangerous reactions[8].

4. Disposal:

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department or their designated hazardous waste contractor[7].

  • Documentation: Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.

  • Transportation: Off-site transportation and final disposal must be handled by a licensed hazardous waste management company[10][11]. This will be coordinated by your EHS office.

DO NOT:

  • Dispose of this compound in the regular trash or biohazard bins[2].

  • Pour this compound waste down the sanitary sewer[4].

  • Attempt to neutralize the chemical in the laboratory without a validated and approved protocol from your EHS department[2].

Experimental Workflow and Decision Logic

G cluster_0 Start: Chemical Waste Generation cluster_1 Step 1: Hazard Assessment cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Containerization & Labeling cluster_4 Step 4: Storage & Disposal start This compound Waste (Solid, Liquid, Sharps) sds_check Is a specific SDS with disposal info available? start->sds_check treat_hazardous Treat as Potentially Hazardous Waste sds_check->treat_hazardous No sds_check->treat_hazardous Yes, and it's hazardous segregate Segregate Waste Streams: - Solid - Liquid - Sharps treat_hazardous->segregate containerize Use Compatible, Sealed Containers segregate->containerize label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date containerize->label_waste store Store in Designated, Secure Area with Secondary Containment label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.